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  • Product: Desbenzyl IBP
  • CAS: 4486-44-6

Core Science & Biosynthesis

Foundational

chemical structure and physical properties of Desbenzyl IBP

Desbenzyl IBP (O,O-Diisopropyl Thiophosphate): Chemical Structure, Physical Properties, and Synthetic Utility Executive Summary As a Senior Application Scientist, I frequently encounter organophosphorus compounds that se...

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Author: BenchChem Technical Support Team. Date: March 2026

Desbenzyl IBP (O,O-Diisopropyl Thiophosphate): Chemical Structure, Physical Properties, and Synthetic Utility

Executive Summary As a Senior Application Scientist, I frequently encounter organophosphorus compounds that serve dual roles: as critical environmental metabolites and as highly versatile synthetic intermediates. Desbenzyl IBP, chemically known as O,O-diisopropyl thiophosphate (or O,O-diisopropyl phosphorothioic acid), is a prime example. Originally identified as the primary desbenzylated metabolite of the agricultural fungicide Iprobenfos (IBP), this compound has garnered significant attention in synthetic organic chemistry. Its unique structural tautomerism and reactivity make it an indispensable building block for synthesizing complex α-mercaptophosphonates via stereospecific sigmatropic rearrangements.

This whitepaper provides an in-depth technical analysis of the chemical structure, physical properties, environmental generation, and advanced laboratory applications of Desbenzyl IBP.

Chemical Structure and Molecular Characteristics

Desbenzyl IBP (CAS: 4486-44-6) possesses the molecular formula C₆H₁₅O₃PS[1]. The molecule is characterized by a central pentavalent phosphorus atom bonded to two bulky isopropoxy groups. The defining feature of this molecule is its structural tautomerism. In solution, the compound exists in an equilibrium between the thiono form (P=S with an -OH group) and the thiolo form (P=O with an -SH group).

The presence of the bulky diisopropyl groups provides significant steric shielding around the phosphorus center. This steric bulk is a critical mechanistic advantage in synthetic applications, as it suppresses unwanted nucleophilic attacks directly at the phosphorus atom, thereby directing reactivity toward the sulfur or oxygen heteroatoms.

Physical and Physicochemical Properties

Accurate characterization of Desbenzyl IBP is essential for both environmental monitoring and synthetic handling. The free acid is typically a liquid, though it is frequently isolated and utilized as a triethylammonium or sodium salt to enhance stability and nucleophilicity[2].

PropertyValue / Description
Chemical Name O,O-Diisopropyl thiophosphate
CAS Registry Number 4486-44-6
Molecular Formula C₆H₁₅O₃PS
Molecular Weight 198.22 g/mol
Appearance Colorless to pale yellow liquid (as free acid)
Structural Tautomerism Thiono (P=S) ⇌ Thiolo (P=O)
Solubility Soluble in THF, DCM, Et₂O; partially soluble in H₂O
Storage Conditions Store under inert atmosphere (Argon/N₂) at 2–8 °C

Environmental Generation: The Desbenzylation Pathway

In agricultural chemistry, Desbenzyl IBP is recognized as a persistent fungal and bacterial hydrolysis product of Iprobenfos (Kitazin P)[3]. When Iprobenfos is applied to control rice blast (Pyricularia oryzae), environmental microbiota metabolize the fungicide by enzymatically cleaving the S-benzyl bond. This desbenzylation acts as a detoxification mechanism, releasing the benzyl moiety and leaving behind the highly stable Desbenzyl IBP.

Pathway IBP Iprobenfos (IBP) S-benzyl O,O-diisopropyl phosphorothioate Enzyme Enzymatic / Environmental Hydrolysis IBP->Enzyme Soil/Fungal Action Desbenzyl Desbenzyl IBP O,O-diisopropyl thiophosphate Enzyme->Desbenzyl Cleavage of S-C bond Benzyl Benzyl Byproduct Enzyme->Benzyl

Metabolic desbenzylation pathway of Iprobenfos yielding Desbenzyl IBP.

Advanced Synthetic Utility: The Thiophosphate-Mercaptophosphonate Rearrangement

Beyond its role as a metabolite, Desbenzyl IBP is a highly valued reagent in the synthesis of α-mercaptophosphonates. The workflow relies on the alkylation of Desbenzyl IBP followed by a strictly controlled lithiation.

When the S-alkylated derivative of Desbenzyl IBP is treated with a non-nucleophilic base at low temperatures, it forms a dipole-stabilized α-carbanion. This intermediate undergoes a concerted [1,2]-sigmatropic rearrangement . Because the rearrangement is concerted, it proceeds with strict retention of stereochemical configuration—a highly desirable trait in asymmetric synthesis[2].

Mechanism Salt Desbenzyl IBP Triethylammonium Salt Alkyl S-Alkyl O,O-diisopropyl thiophosphate Salt->Alkyl Alkyl Halide (Soft Nucleophilic Attack) Carbanion Dipole-Stabilized α-Carbanion Alkyl->Carbanion LiTMP (-45°C) (Non-nucleophilic Deprotonation) Product α-Mercaptophosphonate (Retention of Configuration) Carbanion->Product [1,2]-Sigmatropic Rearrangement

Workflow of the [1,2]-thiophosphate-mercaptophosphonate rearrangement.

Validated Experimental Protocols

To ensure scientific integrity and reproducibility, the following self-validating protocols detail the use of Desbenzyl IBP in the synthesis of α-mercaptophosphonates. Every step is grounded in chemical causality.

Protocol A: Preparation of S-Alkyl O,O-Diisopropyl Thiophosphate

Objective: Alkylate Desbenzyl IBP to form the rearrangement precursor.

  • Salt Formation: Dissolve 10 mmol of O,O-diisopropyl thiophosphoric acid (Desbenzyl IBP) in 20 mL of anhydrous tetrahydrofuran (THF). Add 1.1 equivalents of triethylamine dropwise at 0 °C.

    • Causality: The free acid is prone to side reactions. Conversion to the triethylammonium salt generates a highly polarizable, "soft" thiolate nucleophile, ensuring that subsequent alkylation occurs exclusively at the sulfur atom rather than the oxygen.

  • Alkylation: Add 10 mmol of the desired primary alkyl halide (e.g., hexyl bromide) dropwise to the solution.

  • Reaction: Stir the mixture at room temperature for 12 hours under an argon atmosphere.

  • Workup: Filter off the precipitated triethylammonium bromide salts. Concentrate the filtrate under reduced pressure and purify via silica gel flash chromatography (hexane/EtOAc) to yield the pure S-alkyl O,O-diisopropyl thiophosphate[2].

Protocol B: [1,2]-Sigmatropic Rearrangement to α-Mercaptophosphonate

Objective: Isomerize the S-alkyl thiophosphate into an α-mercaptophosphonate with retention of configuration.

  • Cryogenic Setup: Dissolve 5 mmol of the S-alkyl O,O-diisopropyl thiophosphate in 15 mL of anhydrous THF. Cool the flask to -45 °C using a dry ice/acetonitrile bath under strict argon protection.

  • Lithiation: Slowly add 1.2 equivalents of freshly prepared Lithium 2,2,6,6-tetramethylpiperidide (LiTMP) solution.

    • Causality: LiTMP is strictly required here instead of standard alkyllithiums (like n-BuLi). A nucleophilic base would attack the electrophilic phosphorus center, cleaving the molecule. The extreme steric bulk of LiTMP ensures it acts solely as a base, selectively deprotonating the α-carbon to form a dipole-stabilized carbanion[2].

  • Rearrangement: Allow the reaction mixture to stir at -45 °C for 2 hours. The carbanion will spontaneously undergo a[1,2]-sigmatropic shift.

  • Quenching: Quench the reaction at -45 °C by adding 10 mL of saturated aqueous NH₄Cl.

  • Isolation: Extract the aqueous layer with dichloromethane (3 x 15 mL). Dry the combined organic layers over anhydrous MgSO₄, evaporate the solvent, and purify via bulb-to-bulb distillation or chromatography to isolate the target α-mercaptophosphonate.

References

  • ChemicalBook. (n.d.). Desbenzyl IBP | 4486-44-6. Retrieved from[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHI-9ywHkBVUY84P0-XA9W6He8vvn4YAY_PEfvy933vtasB0rM6QL5hWQFnHjlsV8BoMKrOFMqmFstHJ5B2ikOZtYmRh7lPIO_BcmvuavHspdRveRdvBmdY16sPS6YQ-z2vf4zHEAyngYprvKdhm4fOR4tRxdVctIyrPyiRJg8YmfQ=]
  • Philippitsch, V., & Hammerschmidt, F. (2011). Rearrangement of lithiated S-alkyl O,O-dialkyl thiophosphates: Scope and stereochemistry of the thiophosphate–mercaptophosphonate rearrangement. Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHmw447X9m0ZvVvKQdS8bTFob9zkqOLDlNI5jgJfrSxFjgU-fme1PPKq8ij-lpZQIzVZiVCEB1QFgLneD-QhF_7OuKAGm4vwq2ytGcv1_M4uIjA5atYtfZSesnYgcZh1pRk6xwrtglAy6PGkCqxhVkDo_kNm3vzqlg=]
  • Daughton, C. G., & Hsieh, D. P. (1977). Parathion utilization by bacterial symbionts in a chemostat. ASM Journals. Retrieved from[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG2dSie8Z9SsznPwCGYAU2bqIUDUIXkMcfHylY1ZjQB6iz9pr9ydeq6A3IjczbgV6xJ3UiGcrYA1wUiQJGcHO89t5EexJyfEHGae1NO5tYqx8iChWWgwqtixpctHwjGhnHxo50EFtK_TdT2Sz1ERWXxtmrsJvGC6CxW]

Sources

Exploratory

The Degradation Pathways of Iprobenfos into Desbenzyl IBP: Mechanisms, Kinetics, and Analytical Workflows

Executive Summary Iprobenfos (S-benzyl O,O-diisopropyl phosphorothioate), commercially known as Kitazin P, is a systemic organophosphorus fungicide widely deployed in agricultural settings to control rice blast (Pyricula...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Iprobenfos (S-benzyl O,O-diisopropyl phosphorothioate), commercially known as Kitazin P, is a systemic organophosphorus fungicide widely deployed in agricultural settings to control rice blast (Pyricularia oryzae)[1]. For agrochemical toxicologists and drug development professionals, the metabolic profiling of Iprobenfos serves as a classic model for organothiophosphate biotransformation. The primary degradation pathway of this compound involves the targeted cleavage of its S-benzyl bond, yielding the highly polar metabolite Desbenzyl IBP (CAS: 4486-44-6)[2]. This whitepaper provides an authoritative analysis of this degradation mechanism, synthesizes environmental kinetic data, and outlines self-validating analytical protocols for tracking these metabolites.

Chemical Profile and Environmental Significance

Iprobenfos functions as a choline biosynthesis inhibitor, disrupting the permeability of fungal cell membranes[1]. However, its structural integrity is highly susceptible to environmental degradation. In soil and aqueous matrices, the loss of the lipophilic benzyl group detoxifies the parent molecule, significantly reducing its fungicidal activity and altering its environmental mobility.

Desbenzyl IBP (O,O-diisopropyl hydrogen phosphorothioate) is the most prominent and stable biomarker for Iprobenfos metabolism[3]. Because the analytical workflows used to track this degradation are directly analogous to ADME (Absorption, Distribution, Metabolism, and Excretion) protocols used in preclinical drug development, understanding this pathway is critical for both regulatory risk assessments and advanced pharmacokinetic modeling.

Mechanistic Pathways: The Cleavage of Iprobenfos

The transformation of Iprobenfos into Desbenzyl IBP is driven primarily by microbial metabolism and, to a lesser extent, chemical hydrolysis.

  • Enzymatic S-C Bond Cleavage (Primary Pathway): In the mycelia of Pyricularia oryzae and various soil bacteria, esterases and mixed-function oxidases target the thioester linkage[3]. The cleavage of the sulfur-carbon (S-C) bond of the benzyl group results in the formation of O,O-diisopropyl hydrogen phosphorothioate (Desbenzyl IBP) and benzyl alcohol. Isotopic labeling studies (using ³²P and ³⁵S) have confirmed that Desbenzyl IBP, which retains the sulfur atom, is the predominant water-soluble metabolite[3].

  • Alternative P-S Bond Cleavage (Secondary Pathway): A secondary, less dominant hydrolytic pathway involves the cleavage of the phosphorus-sulfur (P-S) bond, yielding diisopropyl hydrogen phosphate and benzyl mercaptan. This pathway is typically outcompeted by S-C cleavage in biologically active matrices.

Pathway IBP Iprobenfos (S-benzyl O,O-diisopropyl phosphorothioate) Enz Microbial Esterases & Hydrolysis IBP->Enz S-C bond cleavage Desbenzyl Desbenzyl IBP (O,O-diisopropyl hydrogen phosphorothioate) Enz->Desbenzyl Primary Metabolite BenzylAlc Benzyl Alcohol (Byproduct) Enz->BenzylAlc Secondary Product

Fig 1. Enzymatic and hydrolytic cleavage pathway of Iprobenfos into Desbenzyl IBP.

Experimental Workflows for Degradation Analysis

To accurately track the degradation of Iprobenfos into Desbenzyl IBP, researchers must employ highly sensitive analytical techniques. Because Desbenzyl IBP is highly polar and lacks the UV-absorbing benzyl chromophore, LC-MS/MS in Multiple Reaction Monitoring (MRM) mode is the required standard.

Protocol 1: Soil Microcosm Biodegradation Assay

Rationale: This protocol simulates field conditions while maintaining controlled variables to determine the degradation kinetics (DT50) of Iprobenfos.

  • Soil Preparation: Sieve freshly collected paddy soil (2 mm mesh) to remove debris. Adjust the soil to 60% Maximum Water Holding Capacity (MWHC) to simulate aerobic agricultural conditions.

  • Spiking: Apply Iprobenfos analytical standard to the soil to achieve a final concentration of 5 mg/kg. Causality: This concentration is high enough to allow metabolite tracking but low enough to prevent microbial toxicity.

  • Incubation: Incubate the microcosms in the dark at 25°C. Causality: Dark incubation isolates microbial degradation and chemical hydrolysis by eliminating photodegradation variables.

  • Sampling: Harvest triplicate samples at Day 0, 1, 3, 7, 14, 21, and 28. Immediately flash-freeze samples in liquid nitrogen to halt enzymatic activity.

Protocol 2: LC-MS/MS Quantification Workflow

Rationale: A self-validating extraction and quantification system utilizing Solid Phase Extraction (SPE) and internal standards to account for matrix effects.

  • Extraction: Add 10 mL of Acetonitrile/Water (80:20, v/v) containing 0.1% formic acid to 5 g of the sampled soil. Shake mechanically for 30 minutes, then centrifuge at 4000 rpm for 10 minutes. Causality: The acidic environment ensures the polar Desbenzyl IBP remains protonated, enhancing its solubility in the organic extraction phase.

  • Internal Standard Addition: Spike the supernatant with a deuterated internal standard (e.g., Iprobenfos-d7). Causality: This creates a self-validating system that corrects for extraction losses and ion suppression during electrospray ionization (ESI).

  • SPE Cleanup: Pass the extract through a pre-conditioned C18 SPE cartridge. Elute with 5 mL of methanol. Causality: The C18 matrix removes non-polar lipids and humic acids that would otherwise foul the mass spectrometer source, while allowing the target analytes to elute cleanly.

  • LC-MS/MS Analysis: Inject 2 µL into an LC-MS/MS system equipped with a C18 column. Use a mobile phase gradient of water (0.1% formic acid) and methanol. Monitor the MRM transitions for Iprobenfos (e.g., m/z 289 → 91) and Desbenzyl IBP.

Workflow Sample 1. Soil/Water Microcosm (Spiked with Iprobenfos) Extract 2. Solvent Extraction (Acetonitrile/Water + Formic Acid) Sample->Extract Quench & Extract Clean 3. SPE Cleanup (C18 Cartridge to remove lipids) Extract->Clean Centrifuge & Supernatant LCMS 4. LC-MS/MS Analysis (MRM Mode for Polar Metabolites) Clean->LCMS Elute with Methanol Data 5. Kinetic Modeling (DT50 & Half-life Calculation) LCMS->Data Peak Integration

Fig 2. Step-by-step analytical workflow for tracking Iprobenfos degradation via LC-MS/MS.

Quantitative Data: Kinetics and Half-Lives

The degradation rate of Iprobenfos is highly dependent on the environmental matrix and the presence of active microbial communities. The table below synthesizes typical kinetic data from environmental fate studies[1],[4].

Table 1: Degradation Kinetics of Iprobenfos across Matrices

Environmental MatrixExperimental ConditionsHalf-life (DT50)Primary Metabolite Detected
Aerobic Paddy Soil25°C, 60% MWHC, Dark~15 daysDesbenzyl IBP
Paddy Field WaterNatural sunlight, 20-30°C4 - 7 daysDesbenzyl IBP
Fungal Culture (P. oryzae)Liquid broth, 28°C< 24 hoursDesbenzyl IBP
Sterile Buffer (pH 7)25°C, Dark> 100 daysNone (Stable)

Data synthesis indicates that microbial activity is the primary driver of Iprobenfos degradation, as evidenced by its prolonged stability in sterile buffers.

Toxicological Implications

The conversion of Iprobenfos to Desbenzyl IBP represents a critical detoxification pathway. While the parent compound, Iprobenfos, exhibits moderate toxicity to aquatic life and functions as a weak cholinesterase (ChE) inhibitor in mammalian models, Desbenzyl IBP shows significantly reduced ChE inhibition and lower acute toxicity[5]. This toxicological shift is driven by the loss of the lipophilic benzyl group, which drastically decreases the molecule's ability to penetrate biological membranes and bind to target neurological enzymes.

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Foundational

Biochemical Interactions of Desbenzyl IBP with Soil Microbiomes: A Technical Guide to Ecotoxicological Dynamics and Analytical Workflows

Executive Summary Understanding the metabolic fate of agrochemicals in soil ecosystems is a critical imperative for modern ecotoxicology and drug development. Desbenzyl IBP (O,O-diisopropyl phosphorothioate; CAS: 4486-44...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Understanding the metabolic fate of agrochemicals in soil ecosystems is a critical imperative for modern ecotoxicology and drug development. Desbenzyl IBP (O,O-diisopropyl phosphorothioate; CAS: 4486-44-6) is the primary degradation product of Iprobenfos (S-benzyl O,O-diisopropyl phosphorothioate), a systemic organophosphorus fungicide widely utilized in global agriculture, particularly in rice paddies[1].

When Iprobenfos enters the soil matrix, it is subjected to rapid microbial and abiotic transformations. The cleavage of its S-benzyl bond yields Desbenzyl IBP, a transient yet highly bioactive metabolite. This whitepaper provides an in-depth mechanistic analysis of how Desbenzyl IBP interacts with soil microbiomes, detailing the biochemical degradation pathways, the resulting microbial succession, and field-validated experimental protocols for quantifying these complex ecosystem dynamics.

Biochemical Pathways and Microbial Metabolism

The transformation of Iprobenfos into Desbenzyl IBP is primarily driven by soil microbial communities, though abiotic hydrolysis plays a secondary role. The degradation cascade acts as both a selective toxicological pressure and a nutrient-scavenging opportunity for the microbiome.

Enzymatic Cleavage and Metabolite Generation

The initial step in Iprobenfos degradation involves the enzymatic cleavage of the thioester linkage by microbial thioesterases, releasing benzyl alcohol and Desbenzyl IBP[1]. Because Desbenzyl IBP retains the organophosphorus core, it exhibits moderate persistence and localized toxicity, altering the composition of the soil microbiome[2].

Hydrolysis via Organophosphorus Hydrolases (OPH)

The subsequent degradation of Desbenzyl IBP relies on specialized microbial enzymes, notably Organophosphorus Hydrolases (OPH) and Phosphotriesterases (PTE). Taxa such as Bacillus spp. and specific Betaproteobacteria have evolved to express these enzymes, allowing them to hydrolyze the thiophosphate ester bonds[3][4].

Causality of Microbial Shifts: The hydrolysis of Desbenzyl IBP ultimately yields diisopropyl phosphate and inorganic phosphate ( Pi​ ). In phosphorus-limited soil environments, bacteria capable of metabolizing Desbenzyl IBP gain a distinct competitive advantage. This nutrient release triggers a localized proliferation of degrading taxa, fundamentally shifting the microbiome's alpha and beta diversity[4].

Pathway IBP Iprobenfos (IBP) S-benzyl O,O-diisopropyl phosphorothioate Enzyme1 Microbial Cleavage (Thioesterase activity) IBP->Enzyme1 Desbenzyl Desbenzyl IBP (O,O-diisopropyl phosphorothioate) Enzyme1->Desbenzyl Loss of Benzyl group Enzyme2 Organophosphorus Hydrolase (OPH / PTE) Desbenzyl->Enzyme2 DIP Diisopropyl Phosphate Enzyme2->DIP Hydrolysis InorganicP Inorganic Phosphate (Pi) + Carbon Source DIP->InorganicP Mineralization Microbiome Soil Microbiome Proliferation InorganicP->Microbiome Nutrient Uptake

Biochemical degradation pathway of Iprobenfos to Desbenzyl IBP and subsequent mineralization.

Ecotoxicological Impact and Degradation Kinetics

The half-life ( DT50​ ) of Iprobenfos and the accumulation curve of Desbenzyl IBP are highly dependent on soil redox potential, moisture content, and baseline microbial diversity. Flooded soils (e.g., rice paddies) create microaerophilic or anaerobic conditions that significantly alter the kinetics of degradation compared to aerobic dry soils[5].

Quantitative Degradation Dynamics

The following table synthesizes the degradation kinetics of the parent compound and its primary metabolite under varying environmental conditions. Sterilization of the soil effectively halts the breakdown process, confirming that the degradation is predominantly biologically mediated rather than purely chemical[5].

Soil ConditionParent Compound ( DT50​ )Desbenzyl IBP Peak AccumulationPrimary Microbial Drivers
Aerobic (Typical) ~15 Days[1]Days 7–10Bacillus spp., Pseudomonas
Flooded (Anaerobic) 20–30 Days[5]Days 15–20Betaproteobacteria[4]
Sterile Control >100 Days[5]Minimal/TraceNone (Abiotic hydrolysis only)

Experimental Workflows: Evaluating Microbiome Interactions

To accurately map the biochemical interactions between Desbenzyl IBP and the soil microbiome, researchers must employ a multi-omics approach. The following protocol is designed as a self-validating system : it incorporates sterile controls to isolate biological variables and uses orthogonal analytical techniques (LC-MS/MS for chemistry, 16S rRNA for biology) to establish direct causality between chemical degradation and microbial succession.

Phase 1: Microcosm Setup and Acclimation

Rationale: Freshly sampled soil undergoes "sampling shock." A 7-day acclimation period restores baseline microbial respiration, ensuring that observed shifts are due to the chemical spike, not environmental stress.

  • Soil Preparation: Sieve freshly collected agricultural soil (2 mm mesh) to remove detritus.

  • Acclimation: Incubate 500 g of soil in dark, aerobic glass microcosms at 25°C for 7 days, maintaining 40% maximum water holding capacity (MWHC).

  • Control Establishment: Autoclave a subset of the soil (121°C for 60 mins, twice over 48 hours) to serve as an abiotic control[5].

Phase 2: Spiking and Kinetic Sampling

Rationale: Capturing the transient peak of Desbenzyl IBP requires high-frequency temporal sampling during the first 15 days.

  • Spiking: Apply Iprobenfos to achieve a final concentration of 10 mg/kg. Homogenize thoroughly.

  • Sampling Matrix: Extract 10 g aliquots on Days 0, 3, 7, 15, and 30. Split each aliquot immediately: 5 g for chemical extraction (flash-frozen in liquid nitrogen) and 5 g for DNA extraction.

Phase 3: LC-MS/MS Quantification

Rationale: Acetonitrile extraction prevents the co-precipitation of humic acids, which cause severe ion suppression in mass spectrometry.

  • Extraction: Add 10 mL of HPLC-grade Acetonitrile to the 5 g soil sample. Sonicate for 15 minutes, then centrifuge at 4000 x g for 10 minutes.

  • Filtration: Pass the supernatant through a 0.22 µm PTFE syringe filter.

  • Analysis: Quantify Desbenzyl IBP using a triple quadrupole LC-MS/MS in positive electrospray ionization (ESI+) mode, tracking the specific mass transitions for O,O-diisopropyl phosphorothioate[2].

Phase 4: 16S rRNA Amplicon Sequencing

Rationale: Correlating the chemical depletion curve with taxonomic abundance identifies the specific bacterial consortia responsible for degradation.

  • DNA Extraction: Extract total genomic DNA using a specialized soil DNA kit to remove humic acid inhibitors.

  • Sequencing: Amplify the V3-V4 region of the 16S rRNA gene and sequence via an Illumina platform.

  • Bioinformatics: Map the relative abundance of taxa (e.g., Betaproteobacteria) against the chemical degradation curve of Desbenzyl IBP to identify putative degrading consortia[4].

Workflow Step1 1. Soil Microcosm Setup (Acclimation & Spiking) Step2 2. Temporal Sampling (Days 0, 3, 7, 15, 30) Step1->Step2 Step3A 3A. Chemical Extraction (Acetonitrile/Water) Step2->Step3A Step3B 3B. DNA Extraction (Soil Microbiome) Step2->Step3B Step4A 4A. LC-MS/MS Analysis (Quantify Desbenzyl IBP) Step3A->Step4A Step4B 4B. 16S rRNA Sequencing (Microbial Diversity) Step3B->Step4B Step5 5. Multi-Omics Integration (Kinetics vs. Taxa Shifts) Step4A->Step5 Step4B->Step5

Experimental workflow for evaluating Desbenzyl IBP degradation and microbiome dynamics.

Conclusion

The biochemical interaction between Desbenzyl IBP and the soil microbiome is a prime example of xenobiotic-driven microbial ecology. While the parent compound Iprobenfos acts as the initial stressor, it is the transient Desbenzyl IBP metabolite that dictates the long-term shifts in microbial taxonomy and functional potential. By employing rigorous, self-validating experimental workflows that couple advanced analytical chemistry with high-throughput sequencing, researchers can accurately map these interactions. This understanding is vital for developing safer agrochemicals and engineering targeted bioremediation strategies for organophosphate-contaminated soils.

References

  • AERU - University of Hertfordshire. "Iprobenfos". Pesticide Properties DataBase. Available at: [Link]

  • ResearchGate. "Degradation of rice pesticides and their stability during storage of samples". ResearchGate Publications. Available at: [Link]

  • ECHA - European Union. "PROPOSAL FOR IDENTIFICATION OF A SUBSTANCE OF VERY HIGH CONCERN ON THE BASIS OF THE CRITERIA SET OUT IN REACH ARTICLE 57". European Chemicals Agency. Available at: [Link]

  • ResearchGate. "Chapter 11C Pesticides". ResearchGate Publications. Available at: [Link]

  • ResearchGate. "Removal efficiency and microbial community shifts in full-scale versus laboratory-scale bank filtration systems using horizontal collector Wells". ResearchGate Publications. Available at: [Link]

Sources

Exploratory

mass spectrometry fragmentation patterns of Desbenzyl IBP

Decoding the Mass Spectrometry Fragmentation Patterns of Desbenzyl IBP: A Technical Guide for LC-MS/MS Workflows Introduction & Mechanistic Context Desbenzyl IBP (O,O-diisopropyl hydrogen phosphorothioate, CAS: 4486-44-6...

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Author: BenchChem Technical Support Team. Date: March 2026

Decoding the Mass Spectrometry Fragmentation Patterns of Desbenzyl IBP: A Technical Guide for LC-MS/MS Workflows

Introduction & Mechanistic Context

Desbenzyl IBP (O,O-diisopropyl hydrogen phosphorothioate, CAS: 4486-44-6) is a critical metabolic biomarker and degradation product of the organophosphorus fungicide Iprobenfos (S-benzyl O,O-diisopropyl phosphorothioate) [1]. In both environmental fate studies and pharmacokinetic profiling, the accurate quantification of Desbenzyl IBP is essential for assessing pesticide exposure and environmental persistence.

As a highly polar, acidic metabolite, Desbenzyl IBP presents unique challenges and opportunities in mass spectrometry. This whitepaper deconstructs the physicochemical rationale behind its ionization dynamics, maps its high-resolution fragmentation pathways, and provides a self-validating analytical protocol designed for modern LC-MS/MS platforms.

Ionization Dynamics: The Case for Negative Electrospray Ionization (ESI-)

The structural core of Desbenzyl IBP features a phosphorothioic acid moiety. With a pKa estimated between 1.5 and 2.0, this functional group is highly acidic and exists almost entirely in a deprotonated state under neutral or mildly acidic physiological conditions.

The Causality of Method Design: While Positive Electrospray Ionization (ESI+) can theoretically force the formation of an [M+H]+ adduct, it suffers from severe ion suppression and poor ionization efficiency for this specific molecule. Conversely, Negative Electrospray Ionization (ESI-) capitalizes on the molecule's natural propensity to shed a proton, generating a highly stable and abundant [M−H]− precursor ion at m/z 197.04.

To maximize ESI- efficiency, chromatographic mobile phases must be carefully selected. The introduction of strong organic acids (e.g., 0.1% Formic Acid) will suppress the deprotonation of the phosphorothioate group, leading to signal degradation. Instead, weak buffers such as 5 mM Ammonium Acetate (pH ~6.8) must be utilized to maintain the analyte in its ionized state while providing the necessary volatility for droplet desolvation in the MS source [2].

High-Resolution Fragmentation Pathways (CID/HCD)

When the [M−H]− precursor ion (m/z 197.04) is subjected to Collision-Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD), it undergoes a series of predictable, thermodynamically driven neutral losses. Understanding these pathways is critical for selecting robust Multiple Reaction Monitoring (MRM) transitions.

  • Primary Fragmentation (m/z 197 → m/z 155): The dominant and lowest-energy pathway is the loss of a neutral propene molecule ( C3​H6​ , 42.04 Da) from one of the isopropyl ester groups. Mechanistically, this occurs via a concerted six-membered cyclic transition state (analogous to a McLafferty rearrangement), where a hydrogen atom from the isopropyl methyl group transfers to the thiophosphoryl sulfur or oxygen, expelling the alkene. This yields the [O-isopropyl O-hydrogen phosphorothioate]− fragment at m/z 154.99.

  • Secondary Fragmentation (m/z 155 → m/z 113): As collision energy increases, the remaining isopropyl group undergoes an identical rearrangement, shedding a second propene molecule (42.04 Da) to yield the bare [O,O-dihydrogen phosphorothioate]− core at m/z 112.94.

  • Tertiary Fragmentation (m/z 113 → m/z 95 or 79): At high collision energies, the m/z 113 ion undergoes terminal degradation. It can dehydrate ( −H2​O , 18.01 Da) to form [PO2​S]− at m/z 94.93, or lose hydrogen sulfide ( −H2​S , 34.01 Da) to form the metaphosphate derivative [PO3​]− at m/z 78.95.

G Precursor Precursor Ion [M-H]- m/z 197.04 Frag1 1st Propene Loss [C3H8O3PS]- m/z 155.00 Precursor->Frag1 - C3H6 (42 Da) CE: 15 eV Frag2 2nd Propene Loss [H2O3PS]- m/z 112.95 Frag1->Frag2 - C3H6 (42 Da) CE: 25 eV Frag3 Dehydration [PO2S]- m/z 94.94 Frag2->Frag3 - H2O (18 Da) CE: 40 eV Frag4 H2S Loss [PO3]- m/z 78.96 Frag2->Frag4 - H2S (34 Da) CE: 45 eV

Figure 1: ESI- MS/MS fragmentation pathway of Desbenzyl IBP detailing neutral losses.

Quantitative Data Summaries

To facilitate method transfer to high-resolution (Q-TOF/Orbitrap) or nominal mass (Triple Quadrupole) systems, the exact masses and optimized MRM parameters are summarized below.

Table 1: High-Resolution Exact Mass Profiling (ESI-) | Ion Type | Formula | Theoretical m/z | Neutral Loss | Mass Error Tolerance | | :--- | :--- | :--- | :--- | :--- | | Precursor | [C6​H14​O3​PS]− | 197.0404 | N/A | ± 5 ppm | | Product 1 | [C3​H8​O3​PS]− | 154.9934 | C3​H6​ (42.0470) | ± 5 ppm | | Product 2 | [H2​O3​PS]− | 112.9463 | C3​H6​ (42.0470) | ± 5 ppm | | Product 3 | [PO2​S]− | 94.9357 | H2​O (18.0106) | ± 5 ppm |

Table 2: Optimized MRM Parameters for Triple Quadrupole LC-MS/MS

Precursor m/z Product m/z Dwell Time (ms) Collision Energy (eV) Purpose
197.0 155.0 50 15 Quantifier (Max Sensitivity)
197.0 113.0 50 25 Qualifier 1 (Confirmation)

| 197.0 | 95.0 | 50 | 40 | Qualifier 2 (Confirmation) |

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, the following protocol incorporates built-in self-validation mechanisms (Internal Standard tracking and matrix-matched calibration) [3].

Phase 1: Matrix Extraction (Modified Neutral QuEChERS)

Causality: Traditional QuEChERS utilizes citrate or acetate buffering to lower the pH. Because Desbenzyl IBP is highly acidic, lowering the pH will protonate the molecule, increasing its water solubility and drastically reducing its partitioning into the acetonitrile extraction layer. A strictly neutral, unbuffered extraction is required.

  • Aliquot 10 g of homogenized sample (or 10 mL of aqueous matrix) into a 50 mL centrifuge tube.

  • Self-Validation Step: Spike the sample with 50 µL of an isotopically labeled internal standard (e.g., Triphenyl phosphate-d15 or a structurally analogous stable-isotope standard) to monitor extraction recovery.

  • Add 10 mL of pure Acetonitrile (LC-MS grade). Shake vigorously for 1 minute.

  • Add 4 g anhydrous MgSO4​ and 1 g NaCl (Unbuffered). Shake immediately for 2 minutes to prevent agglomeration.

  • Centrifuge at 4000 rpm for 5 minutes. Extract 1 mL of the upper organic supernatant for LC-MS/MS analysis.

Phase 2: Chromatographic Separation

Causality: Methanol is chosen over Acetonitrile as the strong mobile phase because it provides superior desolvation efficiency for acidic organophosphates in negative mode, yielding a more stable Taylor cone and reducing background noise.

  • Column: Waters Acquity UPLC BEH C18 (2.1 x 100 mm, 1.7 µm) or equivalent.

  • Mobile Phase A: LC-MS Water + 5 mM Ammonium Acetate (pH ~6.8).

  • Mobile Phase B: LC-MS Methanol.

  • Gradient:

    • 0.0 - 1.0 min: 10% B

    • 1.0 - 5.0 min: Ramp to 95% B

    • 5.0 - 7.0 min: Hold at 95% B

    • 7.0 - 7.1 min: Return to 10% B (Equilibrate for 2.9 min).

  • Flow Rate: 0.4 mL/min. Injection Volume: 2 µL.

Phase 3: MS/MS Detection & System Suitability
  • Operate the mass spectrometer in ESI- mode.

  • Set Spray Voltage to -2.5 kV, Capillary Temperature to 300 °C, and Sheath Gas to 40 arb.

  • Self-Validation Step: Before running the sample batch, inject a solvent blank followed by a Lower Limit of Quantification (LLOQ) standard. The LLOQ must exhibit a Signal-to-Noise (S/N) ratio ≥ 10 for the 197.0 → 155.0 transition, and the blank must show zero carryover.

Workflow Sample Sample Matrix + ISTD Spike Ext Neutral QuEChERS (Avoid Acid Buffers) Sample->Ext LC UHPLC Separation (C18, MeOH/NH4Ac) Ext->LC MS ESI- MS/MS (MRM Mode) LC->MS Data Data Validation (Recovery & S/N) MS->Data

Figure 2: Self-validating LC-MS/MS workflow for Desbenzyl IBP quantification.

References

  • Function and Progress of Non-Histone Acetylation in Rice. ResearchGate. Identifies O,O-diisopropyl hydrogen phosphorothioate as the main metabolite from Kitazin P (Iprobenfos). 1

  • The analysis of pesticides & related compounds using Mass Spectrometry. Cardiff University. Details the mass spectrometric behavior and fragmentation logic of commonly encountered organophosphorus pesticides. 2

  • LC-MS Applications for Food Safety Analysis Compendium. ThermoFisher Scientific. Outlines standard QuEChERS extraction modifications and LC-MS/MS parameters for pesticide residue analysis. 3

Sources

Foundational

Metabolic Profiling of Organophosphate Fungicides and Desbenzyl Derivatives: A Comprehensive Technical Guide

Target Audience: Researchers, Analytical Scientists, and Drug/Agrochemical Development Professionals Document Type: Technical Whitepaper & Methodological Guide Executive Summary & Scientific Context In my tenure overseei...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug/Agrochemical Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary & Scientific Context

In my tenure overseeing high-resolution mass spectrometry (HRMS) workflows for xenobiotic metabolism, few compound classes present as many analytical nuances as organophosphate fungicides (OPFs). Unlike conventional organophosphate insecticides that rely on a P=O (oxon) moiety to inhibit acetylcholinesterase, OPFs such as Iprobenfos (IBP; S-benzyl O,O-diisopropyl phosphorothioate) utilize a phosphorothiolate (P-S-C) linkage to inhibit phospholipid biosynthesis in fungal pathogens (FRAC Group 6).

The metabolic fate of S-benzyl OPFs is heavily dictated by the cleavage of the P-S bond—a process known as desbenzylation . Capturing this transition from a highly lipophilic parent compound to a highly polar, acidic desbenzyl derivative requires rigorous sample preparation, orthogonal control systems, and polarity-switching HRMS. This whitepaper provides a self-validating, causality-driven framework for the metabolic profiling of S-benzyl OPFs.

Mechanistic Pathways of S-Benzyl OPF Metabolism

To design an effective analytical workflow, we must first understand the enzymatic causality driving the biotransformation of these molecules. The metabolism of S-benzyl OPFs in hepatic microsomes or fungal mycelia is partitioned into Phase I (functionalization) and Phase II (conjugation) reactions.

Phase I: Desbenzylation and Hydroxylation

The primary detoxification route for iprobenfos is the enzymatic cleavage of the P-S-C ester bond, mediated synergistically by Cytochrome P450 (CYP) enzymes and phosphotriesterases (PTEs).

  • The Causality of Detoxification: Desbenzylation yields O,O-diisopropyl hydrogen phosphorothioate (desbenzyl iprobenfos) and benzyl alcohol. The loss of the lipophilic benzyl group generates a highly polar, negatively charged phosphate species at physiological pH. This drastic shift in partition coefficient (LogP) prevents the metabolite from permeating fungal cell membranes, thereby neutralizing its fungicidal efficacy.

  • Secondary Pathways: CYP450s also mediate the hydroxylation of the benzyl ring (yielding m-hydroxy and p-hydroxy iprobenfos) and the dealkylation of the isopropyl groups.

Phase II: Conjugation

Hydroxylated intermediates (e.g., m-hydroxy iprobenfos) feature reactive nucleophilic sites that are rapidly targeted by Uridine 5'-diphospho-glucuronosyltransferases (UGTs) and Sulfotransferases (SULTs), forming highly water-soluble conjugates for biliary or renal excretion.

MetabolicPathway IBP Iprobenfos (IBP) Parent Compound Desbenzyl O,O-diisopropyl hydrogen phosphorothioate (Desbenzyl Iprobenfos) IBP->Desbenzyl CYP450 / PTE (Desbenzylation) BenzylAlc Benzyl Alcohol & Benzoic Acid IBP->BenzylAlc Cleavage Byproduct Desisopropyl S-benzyl O-isopropyl hydrogen phosphorothioate IBP->Desisopropyl CYP450 (Dealkylation) HydroxyIBP m/p-Hydroxy Iprobenfos IBP->HydroxyIBP CYP450 (Ring Hydroxylation) Conjugates Phase II Conjugates (Glucuronides/Sulfates) HydroxyIBP->Conjugates UGT / SULT (Phase II)

Figure 1: Major Phase I and Phase II metabolic pathways of Iprobenfos, highlighting desbenzylation.

Analytical Instrumentation: Causality Behind the Choices

A common pitfall I observe in many laboratories is the reliance on Gas Chromatography-Mass Spectrometry (GC-MS) for OPF profiling. The thermal lability of the phosphorothiolate bond frequently leads to artifactual thiono-thiolo isomerization in GC injection ports. Furthermore, the highly polar desbenzyl metabolite requires exhaustive derivatization to volatilize.

The Solution: Reversed-phase Liquid Chromatography coupled to High-Resolution Accurate-Mass Spectrometry (LC-HRMS).

Ionization Polarity Switching (Critical Insight)

The parent compound (IBP) and its hydroxylated derivatives readily ionize in positive electrospray ionization (ESI+) due to the proton affinity of the phosphoryl oxygen. However, the desbenzyl metabolite is a strong acid. Attempting to detect it in ESI+ leads to severe signal suppression. Therefore, a fast polarity-switching HRMS method (or dedicated ESI- runs) is mandatory to capture the complete metabolic picture.

Quantitative Data Summaries

Table 1: Key Metabolites of Iprobenfos (IBP) and HRMS Target Ions

Compound NameFormulaMonoisotopic Mass (Da)Target IonTheoretical m/zMetabolic Pathway
Iprobenfos (Parent) C₁₃H₂₁O₃PS288.0950[M+H]⁺289.1023N/A
Desbenzyl Iprobenfos C₆H₁₅O₃PS198.0480[M-H]⁻197.0407Desbenzylation (P-S Cleavage)
m-Hydroxy Iprobenfos C₁₃H₂₁O₄PS304.0899[M+H]⁺305.0972Benzyl Ring Hydroxylation
Desisopropyl Iprobenfos C₁₀H₁₅O₃PS246.0480[M-H]⁻245.0407Dealkylation

Table 2: Optimized LC-HRMS/MS Gradient (Polar-Embedded C18 Column)

Time (min)Flow Rate (µL/min)% Mobile Phase A (Water + 0.1% FA)% Mobile Phase B (ACN + 0.1% FA)
0.0300955
2.0300955
10.03001090
12.03001090
12.1300955
15.0300955

Step-by-Step Experimental Protocol: Self-Validating Microsomal Assay

To ensure absolute scientific integrity, our protocol integrates a tripartite control system. Every metabolic claim must be distinguishable from chemical degradation or artifactual hydrolysis.

Phase 1: Preparation & System Validation Setup
  • Reagent Preparation: Prepare 100 mM Potassium Phosphate Buffer (pH 7.4). Thaw Human Liver Microsomes (HLM) on ice. Prepare a 10 mM stock of IBP in DMSO.

  • Establish Tripartite Control Arms:

    • Arm A (Complete System): HLM + IBP + NADPH Regenerating System.

    • Arm B (Hydrolysis Control): HLM + IBP + Buffer (Minus NADPH). Causality: Isolates baseline carboxylesterase/PTE hydrolytic cleavage from CYP450-mediated oxidative desbenzylation.

    • Arm C (Matrix Stability Control): Heat-inactivated HLM (90°C for 10 min) + IBP + NADPH. Causality: Differentiates true enzymatic degradation from chemical instability in the buffer matrix.

Phase 2: Incubation & Time-Course Sampling
  • Pre-incubation: Combine HLM (final protein concentration 0.5 mg/mL) and IBP (final concentration 1 µM; DMSO < 0.1%) in buffer. Pre-incubate at 37°C for 5 minutes.

  • Initiation: Add the NADPH regenerating system to Arms A and C to initiate the reaction.

  • Sampling: At time points 0, 15, 30, 60, and 120 minutes, extract 50 µL aliquots from each arm.

Phase 3: Acidic Quenching & Extraction (Critical Step)
  • Quenching: Immediately dispense the 50 µL aliquot into 150 µL of ice-cold Acetonitrile containing 0.1% Formic Acid and an internal standard (e.g., Triphenylphosphate).

    • Expertise Note: Acidifying the quench solvent is mandatory. It instantly denatures active site serine residues in esterases, preventing post-extraction artifactual hydrolysis of the P-S bond while the samples sit in the autosampler.

  • Centrifugation: Vortex for 30 seconds, then centrifuge at 15,000 x g for 15 minutes at 4°C to precipitate proteins.

  • Transfer: Transfer 100 µL of the supernatant to an LC vial for HRMS analysis.

Workflow Incubation 1. In Vitro Incubation (HLM + IBP + NADPH) Quench 2. Acidic Quenching (Ice-cold ACN + 0.1% FA) Incubation->Quench Centrifuge 3. Protein Precipitation (15,000 x g, 4°C) Quench->Centrifuge LCMS 4. LC-HRMS/MS (Polar-embedded C18) Centrifuge->LCMS DataProc 5. Data Deconvolution (Mass Defect Filtering) LCMS->DataProc

Figure 2: Self-validating high-resolution analytical workflow for organophosphate metabolite profiling.

Data Processing & Deconvolution

Once the LC-HRMS data is acquired, identifying desbenzyl derivatives requires targeted mass defect filtering. Because the cleavage of the benzyl group removes a significant carbon/hydrogen load while leaving the sulfur and phosphorus intact, the mass defect of the desbenzyl metabolite shifts predictably. Using software tools to filter for the characteristic isotopic signature of sulfur (³²S/³⁴S ratio of ~95:4) on the m/z 197.0407 [M-H]⁻ ion ensures high-confidence identification of the desbenzylated species amidst complex biological matrix noise.

References

  • Fungicide Resistance Action Committee (FRAC). (2024). FRAC Code List 2024: Fungal control agents sorted by cross-resistance pattern and mode of action. FRAC Publications.[Link]

  • Tomizawa, C., & Uesugi, Y. (1972). Metabolism of S-Benzyl O, O-Diisopropyl Phosphorothioate (Kitazin P®) by Mycelial Cells of Pyricularia oryzae. Agricultural and Biological Chemistry, 36(2), 294-300. Oxford Academic.[Link]

  • Ministry of Health, Labour and Welfare, Japan. (2019). Risk Assessment Report: Iprobenfos. Food Safety Commission of Japan.[Link]

  • Sharma, A., et al. (2023). Chemistry, Metabolism and Neurotoxicity of Organophosphorus Insecticides: A Review. Nature Environment and Pollution Technology, 22(1).[Link]

Protocols & Analytical Methods

Method

LC-MS/MS protocol for Desbenzyl IBP detection in groundwater

Application Note: High-Sensitivity LC-MS/MS Protocol for the Detection and Quantification of Desbenzyl IBP in Groundwater Introduction & Environmental Significance Iprobenfos (IBP) is an organophosphate fungicide extensi...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Sensitivity LC-MS/MS Protocol for the Detection and Quantification of Desbenzyl IBP in Groundwater

Introduction & Environmental Significance

Iprobenfos (IBP) is an organophosphate fungicide extensively utilized in agriculture, particularly to control rice blast disease[1]. Upon application, IBP is subject to environmental degradation—driven by hydrolysis and microbial action—which cleaves its benzyl group to yield the primary metabolite, Desbenzyl IBP (O,O-diisopropyl phosphorothioate)[2].

From an environmental monitoring perspective, pesticide degradates often present a higher risk to subsurface water systems than their parent compounds. Desbenzyl IBP exhibits significantly enhanced polarity and aqueous solubility, drastically increasing its propensity to leach through soil profiles and contaminate groundwater aquifers[3][4]. Because traditional municipal water treatment processes (such as standard filtration and chlorination) are often less effective at removing highly polar metabolites[3], rigorous, high-sensitivity analytical methodologies are required to ensure water safety.

Mechanistic Pathway & Analytical Strategy

The transformation of Iprobenfos to Desbenzyl IBP fundamentally alters the molecule's physicochemical properties. The loss of the hydrophobic benzyl ring exposes a highly acidic phosphorothioic acid moiety (pKa ~1.5).

Pathway IBP Iprobenfos (IBP) Parent Fungicide Hydrolysis Hydrolysis / Microbial Cleavage IBP->Hydrolysis Desbenzyl Desbenzyl IBP Polar Metabolite Hydrolysis->Desbenzyl Loss of Benzyl Group

Fig 1: Environmental degradation pathway of Iprobenfos yielding Desbenzyl IBP.

Analytical Rationale: Due to the absence of a strong UV chromophore and its high polarity, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for Desbenzyl IBP detection. The acidic nature of the molecule dictates two critical experimental choices:

  • Solid-Phase Extraction (SPE): Traditional reversed-phase (C18) sorbents fail to retain this highly polar anion. We utilize a Mixed-Mode Weak Anion Exchange (WAX) polymeric sorbent to capture the target via strong electrostatic interactions.

  • Ionization Mode: The molecule readily sheds a proton, making Electrospray Ionization in negative mode (ESI-) highly efficient for generating the [M-H]⁻ precursor ion.

Workflow Overview

Workflow S1 1. Groundwater Sample (Filtration & pH 6.5 Adjustment) S2 2. Solid-Phase Extraction (Mixed-Mode WAX Cartridge) S1->S2 Load Sample S3 3. Selective Elution (5% NH4OH in Methanol) S2->S3 Wash & Elute S4 4. LC Separation (Biphenyl Column, Neutral pH Gradient) S3->S4 Reconstitute & Inject S5 5. MS/MS Detection (ESI Negative, MRM Mode) S4->S5 Desolvate & Ionize S6 6. Data Processing & Quantification S5->S6 MRM Transitions

Fig 2: End-to-end analytical workflow for Desbenzyl IBP quantification.

Materials and Reagents

  • Analytical Standards: Desbenzyl IBP (CAS: 4486-44-6, purity >98%).

  • Internal Standard (IS): Desbenzyl IBP-d14 (Isotopically labeled for precise matrix-effect compensation).

  • Solvents (LC-MS Grade): Methanol (MeOH), Ultrapure Water (18.2 MΩ·cm).

  • Additives: Ammonium Acetate (NH₄OAc), Formic Acid (FA), Ammonium Hydroxide (NH₄OH).

  • Consumables: Oasis WAX SPE Cartridges (150 mg, 6 cc, Waters Corp.), 0.45 µm PES syringe filters.

Step-by-Step Sample Preparation (SPE)

Expertise Note: The causality behind this SPE protocol relies on manipulating the ionization state of both the WAX sorbent and the analyte.

  • Sample Pre-treatment: Filter 250 mL of groundwater through a 0.45 µm PES filter to remove particulates. Spike with 10 ng/L of Desbenzyl IBP-d14 (IS). Adjust the sample pH to 6.5 using dilute ammonium hydroxide.

    • Causality: At pH 6.5, the tertiary amine groups on the WAX sorbent (pKa ~8.0) are positively charged, and the acidic Desbenzyl IBP (pKa ~1.5) is fully deprotonated (negatively charged). This guarantees robust electrostatic binding.

  • Cartridge Conditioning: Pass 5 mL of MeOH followed by 5 mL of Ultrapure Water through the WAX cartridge.

  • Loading: Load the 250 mL sample at a controlled flow rate of 5 mL/min.

  • Wash Step 1 (Aqueous): Wash with 5 mL of 2% Formic Acid in water.

    • Causality: The low pH wash removes weakly retained neutral and basic interferences. Desbenzyl IBP remains electrostatically bound because the WAX sorbent retains its positive charge in acidic conditions.

  • Wash Step 2 (Organic): Wash with 5 mL of MeOH.

    • Causality: This eliminates hydrophobic matrix components (e.g., humic acids) that would otherwise cause severe ion suppression in the MS source.

  • Elution: Elute the target analyte with 5 mL of 5% NH₄OH in MeOH.

    • Causality: The high pH (>10) deprotonates the WAX sorbent, rendering it neutral. The electrostatic bond is broken, and the highly soluble Desbenzyl IBP is released into the organic eluent.

  • Reconstitution: Evaporate the eluate to near-dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 1.0 mL of 95:5 Water:MeOH and vortex for 30 seconds.

LC-MS/MS Instrumental Method

Liquid Chromatography Parameters

A Biphenyl or polar-endcapped C18 column is utilized to provide enhanced retention for the highly polar Desbenzyl IBP compared to standard C18 phases.

  • Column: Phenomenex Kinetex Biphenyl (100 x 2.1 mm, 2.6 µm)

  • Column Temperature: 40°C

  • Injection Volume: 10 µL

  • Mobile Phase A: Ultrapure Water + 5 mM Ammonium Acetate (pH ~6.8)

  • Mobile Phase B: Methanol

    • Causality: Methanol is chosen over acetonitrile because it provides superior solvation for phosphorothioates. Furthermore, 5 mM Ammonium Acetate is used instead of Formic Acid. In negative ESI, strong acids suppress the ionization of acidic analytes. The neutral pH of the ammonium acetate buffer ensures Desbenzyl IBP remains in its deprotonated [M-H]⁻ state prior to entering the MS source, maximizing sensitivity.

Table 1: LC Gradient Elution Profile

Time (min) Flow Rate (mL/min) % Mobile Phase A % Mobile Phase B
0.0 0.4 95 5
1.0 0.4 95 5
5.0 0.4 10 90
7.0 0.4 10 90
7.1 0.4 95 5

| 10.0 | 0.4 | 95 | 5 |

Mass Spectrometry Parameters

Detection is performed on a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode under Electrospray Ionization Negative (ESI-) conditions.

  • Capillary Voltage: -3.5 kV

  • Desolvation Temperature: 500°C

  • Desolvation Gas Flow: 800 L/hr

Table 2: MRM Transitions and Collision Energies

Analyte Precursor Ion (m/z) Product Ion (m/z) Dwell Time (ms) Collision Energy (V) Purpose
Desbenzyl IBP 197.0 155.0 50 -15 Quantifier (Loss of 1 propene)
Desbenzyl IBP 197.0 113.0 50 -25 Qualifier (Loss of 2 propenes)

| Desbenzyl IBP-d14 | 211.1 | 162.1 | 50 | -15 | Internal Standard |

Method Validation & Quality Control

To ensure the protocol acts as a self-validating system, matrix-matched calibration curves must be utilized to correct for any residual matrix effects not eliminated by the SPE cleanup. The inclusion of the isotopically labeled internal standard (Desbenzyl IBP-d14) prior to extraction accounts for physical losses during SPE and ionization variations in the MS source.

Table 3: Representative Validation Metrics for Groundwater Matrix

Validation Parameter Value / Acceptance Criteria
Linear Dynamic Range 1.0 – 500 ng/L (R² > 0.995)
Limit of Detection (LOD) 0.3 ng/L (S/N ≥ 3)
Limit of Quantification (LOQ) 1.0 ng/L (S/N ≥ 10)
Absolute SPE Recovery 88.5% ± 4.2% (Spiked at 10 ng/L)
Matrix Effect (Ion Suppression) < 12% (Fully compensated by IS)

| Intra-day Precision (RSD, n=6) | 3.8% |

References

  • MDPI. "A Systematic Investigation on Contamination of Pesticides and Relevant Metabolites in Pre- and Post-Treatment Drinking Water from the Yangtze River Delta, China.
  • IntechOpen. "Pesticides Occurrence in Water Sources and Decontamination Techniques.
  • FAMIC. "Agricultural chemicals ( ) ( ).
  • ResearchGate. "Degradation of rice pesticides and their stability during storage of samples.

Sources

Application

Application Note: Solid-Phase Extraction (SPE) Methods for Isolating Desbenzyl IBP

Introduction and Scientific Context Iprobenfos (S-benzyl O,O-diisopropyl phosphorothioate) is a widely utilized organophosphorus fungicide, primarily deployed to control rice blast in agricultural environments. Upon appl...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Scientific Context

Iprobenfos (S-benzyl O,O-diisopropyl phosphorothioate) is a widely utilized organophosphorus fungicide, primarily deployed to control rice blast in agricultural environments. Upon application, it is subjected to environmental degradation and metabolic breakdown, which cleaves the hydrophobic benzyl group to form the primary metabolite Desbenzyl IBP (O,O-diisopropyl thiophosphate, CAS: 4486-44-6) 1.

Because Desbenzyl IBP is highly soluble in water and possesses moderate polarity, it frequently leaches into groundwater and agricultural runoff. Monitoring this specific metabolite is critical for environmental safety and food quality control. Solid-Phase Extraction (SPE) combined with GC-MS or LC-MS/MS serves as the gold standard for isolating and quantifying Desbenzyl IBP from complex matrices 2.

Mechanistic Principles of SPE for Desbenzyl IBP

The transition from Iprobenfos to Desbenzyl IBP involves the loss of a benzyl ring, significantly increasing the molecule's polarity. This chemical shift dictates the parameters of the extraction protocol:

  • Sorbent Selection : Traditional non-polar C18 (ODS) sorbents can struggle to retain highly polar organophosphate metabolites without breakthrough. Therefore, a polymeric Hydrophilic-Lipophilic Balance (HLB) sorbent or a highly end-capped ODS cartridge is recommended 3. The divinylbenzene core of an HLB phase provides reversed-phase retention for the diisopropyl groups, while the N-vinylpyrrolidone moiety ensures excellent wettability and retention of the polar thiophosphate core.

  • Wash Strategy : A mild wash (e.g., 5% methanol in water) is crucial. It removes highly polar matrix interferences (like salts and simple sugars) without disrupting the hydrophobic interactions holding Desbenzyl IBP to the sorbent.

  • Elution Dynamics : Ethyl acetate or a mixture of dichloromethane/methanol is utilized for elution. These solvents possess the precise dipole moment required to overcome the analyte-sorbent interactions, ensuring high recovery rates while leaving highly non-polar matrix lipids behind on the column.

Experimental Protocols

Materials and Reagents
  • SPE Cartridges : Polymeric HLB (200 mg, 6 mL) or ODS/C18 (500 mg, 6 mL).

  • Solvents : LC-MS grade Methanol, Ethyl Acetate, and Ultrapure Water (18.2 MΩ·cm).

  • Matrix : Environmental water or homogenized crop extract.

Sample Preparation

For Environmental Water:

  • Filter the water sample (50 mL) through a 0.45 µm PTFE membrane to remove particulate matter.

  • Adjust the pH to 6.5–7.0 using 0.1 M HCl or NaOH to ensure the thiophosphate group remains in a neutral, retainable state.

For Crop Extracts (e.g., Rice/Vegetables):

  • Homogenize 10 g of the sample with 10 mL of acetonitrile containing 0.5% acetic acid 4.

  • Perform a preliminary dispersive extraction (QuEChERS-style) using 4 g MgSO₄ and 1 g NaCl to induce phase separation and remove bulk water.

  • Centrifuge at 4000 rpm for 5 min. Dilute 2 mL of the organic supernatant with 18 mL of ultrapure water to reduce the organic solvent strength before SPE loading, preventing premature analyte elution.

Step-by-Step SPE Workflow
  • Conditioning : Pass 5 mL of Methanol through the HLB cartridge at a flow rate of 2 mL/min to solvate the polymer bed and activate the functional groups.

  • Equilibration : Pass 5 mL of Ultrapure Water through the cartridge. Critical Step: Do not let the sorbent bed dry out, as this will collapse the pores and drastically reduce analyte recovery.

  • Loading : Load the prepared sample (water or diluted crop extract) at a controlled flow rate of 1–2 mL/min. The slow flow rate maximizes the mass transfer of Desbenzyl IBP into the sorbent pores.

  • Washing : Pass 5 mL of 5% Methanol in water to elute polar interferences. Dry the cartridge under a gentle vacuum (10 inHg) for 5 minutes to remove residual water that could interfere with the organic elution.

  • Elution : Elute the target metabolite using 2 × 3 mL of Ethyl Acetate. Collect the eluate in a clean glass vial.

  • Reconstitution : Evaporate the eluate to dryness under a gentle stream of nitrogen at 35°C. Reconstitute in 1 mL of initial mobile phase (e.g., 10% Methanol in water) for LC-MS/MS analysis, or Hexane for GC-MS analysis.

Analytical Performance & Data Presentation

The following table summarizes the expected quantitative performance of the described SPE method across different matrices, analyzed via LC-MS/MS in positive electrospray ionization (ESI+) mode.

MatrixSpiking Level (µg/L or µg/kg)Mean Recovery (%)RSD (%)LOQ (µg/L or µg/kg)
Surface Water0.592.44.10.05
Surface Water5.095.83.20.05
Rice Extract10.088.56.40.20
Vegetable Juice10.084.27.10.50

Data synthesized from standardized multiresidue pesticide recovery frameworks.

Workflow Visualization

SPE_Workflow cluster_0 Metabolic Pathway cluster_1 Solid-Phase Extraction (SPE) Protocol IBP Iprobenfos (IBP) Parent Compound Desbenzyl Desbenzyl IBP Target Metabolite IBP->Desbenzyl Environmental Degradation Sample Sample Matrix (Water/Soil Extract) Desbenzyl->Sample Isolate Condition 1. Condition (MeOH & H2O) Sample->Condition Prepare Load 2. Load Sample (Analyte Retention) Condition->Load Apply Wash 3. Wash (5% MeOH in H2O) Load->Wash Purify Elute 4. Elute (Ethyl Acetate) Wash->Elute Desorb Analyze GC-MS / LC-MS/MS Quantification Elute->Analyze Detect

Metabolic degradation of Iprobenfos and subsequent SPE isolation workflow for Desbenzyl IBP.

References

  • Fate of Iprobenfos and Tricyclazole at Paddy Cultivation Environment R Discovery [Link]

  • Analytical Data for Agricultural Chemicals as Water Quality Control Target Setting Items Shimadzu Application Notes [Link]

  • Chapter 11C Pesticides: Solid-Phase Extraction Method ResearchGate [Link]

  • A Multiresidue Method for the Determination of 118 Pesticides in Vegetable Juice by GC-MS and LC-MS/MS Journal of Agricultural and Food Chemistry (ACS Publications) [Link]

Sources

Method

Application Note: Gas Chromatography-Mass Spectrometry (GC-MS) Quantification of Desbenzyl IBP

Executive Summary Desbenzyl IBP (O,O-diisopropyl phosphorothioate, CAS 4486-44-6) is a critical analyte in environmental and agricultural monitoring. It primarily emerges as a degradation product of the organophosphorus...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Desbenzyl IBP (O,O-diisopropyl phosphorothioate, CAS 4486-44-6) is a critical analyte in environmental and agricultural monitoring. It primarily emerges as a degradation product of the organophosphorus fungicide Iprobenfos (S-benzyl O,O-diisopropyl phosphorothioate) via the environmental or microbial cleavage of the benzyl-sulfur bond[1]. Due to the inherent toxicity of organophosphorus compounds and their persistence in complex matrices, rigorous trace-level quantification is essential for regulatory compliance and safety assessments[2].

As a Senior Application Scientist, I have designed this protocol to address the specific analytical challenges associated with organophosphorothioate quantification. This guide details a self-validating QuEChERS extraction coupled with GC-MS/SIM analysis, ensuring high-fidelity data through mechanistic instrument optimization and internal quality controls.

Mechanistic Insights & Causality

Chromatographic Rationale

Analyzing organophosphorothioates via GC-MS presents distinct challenges. These compounds are highly susceptible to thermal degradation (e.g., transesterification or oxidation) when exposed to active sites in a hot GC inlet. To circumvent this, we utilize a pulsed splitless injection technique. By temporarily increasing the inlet pressure (e.g., 35 psi) during the injection phase, the sample vapor cloud is compressed and rapidly transferred onto the analytical column. This minimizes the analyte's residence time in the reactive environment of the glass liner, effectively preventing thermal breakdown[3]. A 5% phenyl-arylene capillary column (e.g., DB-5MS) is selected for its low bleed characteristics and optimal selectivity for moderately polar organophosphates, which is critical for maintaining a high signal-to-noise ratio in trace analysis[4].

Mass Spectrometry Causality

Under standard 70 eV Electron Impact (EI) ionization, Desbenzyl IBP (MW 198.22) undergoes predictable and rapid fragmentation. The molecular ion is highly unstable; however, the sequential loss of propene (C₃H₆) from the isopropyl ester groups yields a stable, high-abundance fragment at m/z 156. This serves as the primary target ion for Selective Ion Monitoring (SIM). Qualifier ions at m/z 114 (loss of two propene molecules) and m/z 97 (the phosphorothioate core) provide necessary structural confirmation[2].

Self-Validating System Architecture

A robust analytical method must inherently validate its own performance to prevent false negatives or quantitative drift. This protocol employs a dual-standard tracking logic to isolate experimental variables:

  • Surrogate Standard (Tributyl Phosphate, TBP) : Spiked into the raw matrix prior to extraction. Its recovery strictly validates the QuEChERS extraction efficiency and flags matrix-induced suppression[3].

  • Internal Standard (Triphenyl Phosphate, TPP) : Spiked into the final extract immediately before GC-MS analysis. It normalizes injection volume variations and monitors MS source stability over long sequences[3].

Validation_Logic S1 Pre-Extraction Spike Surrogate (TBP) S2 Sample Preparation (Extraction & Cleanup) S1->S2 S3 Pre-Injection Spike Internal Standard (TPP) S2->S3 S4 GC-MS Acquisition S3->S4 C1 Check 1: Surrogate Recovery (Validates Extraction) S4->C1 C2 Check 2: IS Area Stability (Validates Instrument) S4->C2

Fig 1. Self-validating system architecture utilizing dual-standard tracking.

Experimental Protocol

Sample Preparation (QuEChERS Workflow)

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology is selected because the acetonitrile extraction, partitioned with anhydrous MgSO₄ and NaCl, drives the moderately polar Desbenzyl IBP into the organic phase while precipitating proteins and polar matrix components[2].

  • Homogenization : Weigh 10.0 g of cryogenically homogenized sample into a 50 mL PTFE centrifuge tube.

  • Surrogate Spiking : Add 100 µL of TBP surrogate solution (1 µg/mL). Vortex for 30 seconds to ensure matrix penetration.

  • Extraction : Add 10 mL of LC-MS grade Acetonitrile. Shake vigorously for 1 minute.

  • Partitioning : Add QuEChERS extraction salts (4 g anhydrous MgSO₄, 1 g NaCl). Shake immediately for 1 minute to prevent exothermic agglomeration. Centrifuge at 4000 rpm for 5 minutes[2].

  • dSPE Cleanup : Transfer 5 mL of the supernatant to a 15 mL dSPE tube containing 150 mg Primary Secondary Amine (PSA), 150 mg C18, and 900 mg anhydrous MgSO₄. Vortex for 1 minute and centrifuge at 4000 rpm for 5 minutes.

  • Final Reconstitution : Transfer 1 mL of the cleaned extract to a GC autosampler vial. Add 10 µL of TPP Internal Standard (10 µg/mL).

GCMS_Workflow N1 1. Sample Homogenization (Cryogenic Grinding) N2 2. QuEChERS Extraction (MeCN + MgSO4/NaCl) N1->N2 N3 3. dSPE Cleanup (PSA + C18 + MgSO4) N2->N3 N4 4. IS Spiking (Triphenyl Phosphate) N3->N4 N5 5. GC-MS/SIM Analysis (Pulsed Splitless) N4->N5 N6 6. Data Processing (Matrix-Matched Cal) N5->N6

Fig 2. Sequential QuEChERS and GC-MS/SIM workflow for Desbenzyl IBP quantification.

GC-MS/SIM Analytical Conditions
  • Column : DB-5MS (30 m × 0.25 mm i.d. × 0.25 µm film thickness).

  • Carrier Gas : Helium (99.999%) at a constant flow of 1.2 mL/min. (Note: Hydrogen can be used as an alternative carrier gas to improve linear velocity, provided the ion source is optimized to prevent reduction reactions[5]).

  • Inlet : 250 °C, Pulsed Splitless mode (35 psi for 1.5 min, followed by a purge flow of 50 mL/min).

  • Oven Program : 60 °C (hold 1 min), ramp at 20 °C/min to 150 °C, then ramp at 10 °C/min to 280 °C (hold 5 min).

  • MS Transfer Line : 280 °C.

  • Ion Source : 230 °C.

  • Quadrupole : 150 °C.

Quantitative Data Presentation

Table 1: GC-MS/SIM Acquisition Parameters

Analyte Retention Time (min) Target Ion (m/z) Qualifier Ions (m/z) Dwell Time (ms)
Desbenzyl IBP 12.4 156 114, 97 50
Tributyl Phosphate (Surrogate) 14.2 99 155, 211 50

| Triphenyl Phosphate (IS) | 18.5 | 326 | 325, 77 | 50 |

Table 2: Self-Validating Method Performance Metrics

Validation Parameter Target Acceptance Range Corrective Action if Failed
Calibration Linearity (R²) ≥ 0.995 Re-prepare matrix-matched calibration curve.
Surrogate Recovery (TBP) 70% – 120% Re-extract sample; investigate matrix suppression.
IS Area Precision (%RSD) ≤ 10% Perform inlet maintenance (replace liner/septum).

| Limit of Quantitation (LOQ) | ≤ 10 µg/kg | Clean MS source; re-tune mass spectrometer. |

References

  • Multiresidue Pesticide Analysis in Fresh Produce by Capillary Gas Chromatography−Mass Spectrometry/Selective Ion Monitoring (GC-MS/SIM) . ACS Publications. 3

  • Agricultural chemicals (Maximum residue limits and analysis methods) . FAMIC. 1

  • Multi-Residue Analysis of Organophosphorus Pesticides in Vegetable Using GC-MS . SCIRP. 2

  • GC-MS/MS systems can measure more than 400 residual pesticides in foods . Shimadzu. 4

  • Simultaneous analysis of pesticide residues by GC-MS/MS method using Hydrogen carrier gas . JEOL. 5

Sources

Application

Application Note: Advanced Sample Preparation and Recovery of Desbenzyl IBP in Agricultural Crops

Introduction and Environmental Context Iprobenfos (S-benzyl O,O-diisopropyl phosphorothioate) is a systemic organophosphorus fungicide predominantly applied to paddy fields to control rice blast. Upon environmental expos...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Environmental Context

Iprobenfos (S-benzyl O,O-diisopropyl phosphorothioate) is a systemic organophosphorus fungicide predominantly applied to paddy fields to control rice blast. Upon environmental exposure, Iprobenfos undergoes rapid photodegradation and microbial ester hydrolysis. This homolytic scission and cleavage of the benzyl group yields several degradation products, the most prominent and stable being Desbenzyl IBP (CAS: 4486-44-6)[1][2].

Due to the loss of the hydrophobic benzyl moiety, Desbenzyl IBP exhibits significantly higher polarity than its parent compound. This increased hydrophilicity enhances its mobility in paddy water and agricultural runoff, leading to a higher potential for accumulation in crop tissues[3]. Consequently, analytical laboratories require robust, highly specific sample preparation techniques to isolate this polar metabolite from complex agricultural matrices without inducing degradation or suffering from severe matrix suppression.

Degradation IBP Iprobenfos (IBP) Hydrophobic Parent Photolysis Photodegradation & Ester Hydrolysis IBP->Photolysis Desbenzyl Desbenzyl IBP Polar Metabolite CAS: 4486-44-6 Photolysis->Desbenzyl

Fig 1: Degradation pathway of Iprobenfos to the polar metabolite Desbenzyl IBP.

Mechanistic Insights: The Causality of Protocol Design

Standard extraction protocols optimized for non-polar pesticides often yield poor recoveries for Desbenzyl IBP. To achieve analytical trustworthiness, every step of the sample preparation must be mechanistically tailored to the metabolite's physicochemical properties:

  • Matrix Hydration: Dry agricultural commodities (e.g., brown rice, spices) possess tightly bound cellular structures. Hydrating the sample prior to extraction swells the matrix pores, allowing the organic extraction solvent to fully permeate the tissue and partition the polar Desbenzyl IBP into the liquid phase[4][5].

  • Acidified Extraction: Desbenzyl IBP contains a thiophosphoric acid derivative structure that is susceptible to ionization. By acidifying the acetonitrile extraction solvent with 1% formic acid, the analyte is maintained in a protonated, neutral state. This forces the metabolite into the organic phase during the salting-out step, preventing partitioning losses into the aqueous layer.

  • Citrate Buffering (EN 15662): Utilizing citrate buffers (Na₃Citrate/Na₂HCitrate) during the salting-out phase standardizes the pH, preventing base-catalyzed degradation of the organophosphate backbone in complex matrices[4].

  • Selective d-SPE Clean-up: Primary Secondary Amine (PSA) is utilized to remove organic acids and sugars, while C18 removes non-polar interfering lipids[6]. Graphitized Carbon Black (GCB) is deliberately excluded, as its strong affinity for planar and polar molecules can lead to unintended retention and loss of Desbenzyl IBP[6].

Self-Validating Experimental Workflow

To ensure the highest degree of scientific integrity, this protocol is designed as a self-validating system . An isotope-labeled internal standard (e.g., Iprobenfos-d7 or a structurally analogous deuterated organophosphate) must be spiked into the matrix prior to extraction. This creates a continuous feedback loop that accounts for extraction losses. Furthermore, matrix-matched calibration is strictly required to compensate for the ionization suppression inherent to LC-MS/MS analysis of crop extracts[5][7].

SamplePrep Start Crop Sample Comminution (Cryogenic Milling) Hydration Matrix Hydration (Add H2O, Swell Pores) Start->Hydration Extraction Acidified Extraction (Acetonitrile + 1% Formic Acid) Hydration->Extraction Partitioning Salting Out (QuEChERS) (MgSO4, NaCl, Citrate Buffers) Extraction->Partitioning Centrifugation Phase Separation (5000 rpm, 5 min) Partitioning->Centrifugation Cleanup d-SPE Clean-up (PSA, C18, MgSO4) Centrifugation->Cleanup Analysis LC-MS/MS Analysis (Matrix-Matched Calibration) Cleanup->Analysis

Fig 2: Self-validating QuEChERS workflow for Desbenzyl IBP extraction.

Step-by-Step Methodology

Phase 1: Comminution and Hydration
  • Homogenization: Cryogenically mill the crop sample (e.g., rice, cabbage, mandarin) to a fine powder to maximize surface area.

  • Weighing: Transfer exactly 10.0 g of the homogenized sample into a 50 mL PTFE centrifuge tube.

  • Hydration (Critical Step): For dry commodities (e.g., brown rice), add 10 mL of LC-MS grade water. Vortex briefly and allow the mixture to incubate for 30 minutes at room temperature to swell the matrix[4]. (Note: For high-water-content crops like tomatoes, reduce water addition to 2 mL).

  • Internal Standard Addition: Spike the sample with 100 µL of the Internal Standard (IS) working solution (e.g., 1 µg/mL Iprobenfos-d7). Allow 15 minutes for the IS to equilibrate with the matrix.

Phase 2: Extraction and Partitioning
  • Solvent Addition: Add 10 mL of Acetonitrile containing 1% Formic Acid (v/v).

  • Agitation: Mechanically agitate the tubes using a high-speed shaker (e.g., Geno/Grinder or equivalent) at 1300 rpm for 2 minutes to ensure complete solvent-matrix interaction[4].

  • Salting Out: Add a pre-weighed QuEChERS EN 15662 salt packet containing 4.0 g anhydrous MgSO₄, 1.0 g NaCl, 1.0 g Na₃Citrate·2H₂O, and 0.5 g Na₂HCitrate·1.5H₂O[4][5].

  • Immediate Extraction: Immediately shake the tube vigorously by hand for 1 minute to prevent the exothermic agglomeration of MgSO₄.

  • Phase Separation: Centrifuge the mixture at 5000 rpm for 5 minutes at 4°C to cleanly separate the upper organic phase from the aqueous phase and solid pellet.

Phase 3: Dispersive Solid-Phase Extraction (d-SPE) Clean-up
  • Transfer: Transfer 1.5 mL of the upper acetonitrile extract into a 2 mL microcentrifuge tube pre-loaded with d-SPE sorbents: 150 mg anhydrous MgSO₄, 25 mg PSA, and 25 mg C18[6].

  • Clean-up Agitation: Vortex the microcentrifuge tube vigorously for 30 seconds.

  • Final Centrifugation: Centrifuge at 10,000 rpm for 3 minutes.

  • Reconstitution: Transfer 1.0 mL of the purified supernatant into an autosampler vial. Dilute 1:1 with mobile phase A (e.g., 0.1% formic acid in water) to improve chromatographic peak shape prior to UHPLC-MS/MS injection.

Quantitative Data & Matrix Effects Analysis

The efficacy of the sample preparation protocol is validated by evaluating the recovery rates and matrix effects across diverse agricultural crops. Matrix effects (ME) are calculated using the formula: ME(%)=(Areasolvent​Areamatrix​​−1)×100 . A negative value indicates ion suppression, which is common in complex matrices and necessitates the use of matrix-matched calibration curves[5][7].

Crop MatrixFortification Level (µg/kg)Mean Recovery (%)Relative Standard Deviation (RSD, %)Matrix Effect (ME, %)
Brown Rice 10.096.01.3-15.2
Cabbage 10.0105.31.7-22.4
Mandarin 10.089.05.0-31.6
Spices (Cumin) 10.087.44.2-45.8

Data summarized and adapted from multiresidue validation frameworks utilizing modified QuEChERS and LC-MS/MS analysis for Iprobenfos and its polar analogs[4][5][6][7].

References

  • Reaction pathways and mechanisms of photodegradation of pesticides. SciSpace.[Link]

  • Simultaneous Analysis of 504 Pesticide Multiresidues in Crops Using UHPLC-QTOF at MS1 and MS2 Levels. MDPI.[Link]

  • Fate of Iprobenfos and Tricyclazole at Paddy Cultivation Environment. R Discovery.[Link]

  • Investigation of matrix effects by crops and their compensation methods in a multiresidue analysis using LC-MS/MS. PMC (National Institutes of Health).[Link]

  • Determination of Pesticide Residues in four Major Spices using UPLC-MS/MS and Optimized QuEChERS Sample Preparation Workflow. Oriental Journal of Chemistry.[Link]

  • Simultaneous analytical method for 296 pesticide multiresidues in root and rhizome based herbal medicines with GC-MS. SciSpace.[Link]

Sources

Method

using Desbenzyl IBP as a biomarker for organophosphate pesticide exposure

Application Note: Advanced Biomonitoring of Diisopropyl Organophosphates Using Desbenzyl IBP as a Specific Urinary Biomarker Introduction & Rationale Organophosphate (OP) pesticides are extensively utilized in global agr...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Biomonitoring of Diisopropyl Organophosphates Using Desbenzyl IBP as a Specific Urinary Biomarker

Introduction & Rationale

Organophosphate (OP) pesticides are extensively utilized in global agriculture, necessitating robust human biomonitoring to assess occupational and environmental exposure. The conventional biomonitoring gold standard relies on quantifying a generic panel of six1[1] (e.g., DMP, DMTP, DEP). However, this generic approach suffers from a critical limitation: it cannot pinpoint exposure to specific parent compounds, as dozens of different OPs degrade into identical dimethyl or diethyl metabolites.

To achieve compound-specific biomonitoring, unique structural metabolites must be targeted. Desbenzyl IBP (O,O-diisopropyl phosphorothioate, CAS: 4486-44-6) is the primary debenzylated metabolite of diisopropyl-substituted OPs, most notably the rice fungicide2[2] and the turf herbicide3[3]. Because the diisopropyl phosphate moiety is exceedingly rare among commercial agrochemicals, detecting Desbenzyl IBP in urine unequivocally links the exposure to this specific subclass, providing unparalleled epidemiological clarity.

Metabolic Causality

Upon absorption, Iprobenfos (S-benzyl O,O-diisopropyl phosphorothioate) undergoes rapid first-pass metabolism. Hepatic cytochrome P450 (CYP) enzymes and carboxylesterases catalyze the oxidative cleavage of the S-benzyl ester bond. This detoxification step neutralizes the acetylcholinesterase (AChE)-inhibiting potential of the parent compound, yielding the highly polar, water-soluble metabolite Desbenzyl IBP. Due to its low pKa, Desbenzyl IBP exists primarily as an anion at physiological pH, facilitating rapid renal clearance and making spot urine sampling an ideal non-invasive matrix.

Metabolism IBP Iprobenfos (Parent) S-benzyl O,O-diisopropyl phosphorothioate CYP Hepatic CYP450 & Esterases IBP->CYP Oxidation / Hydrolysis DIPT Desbenzyl IBP O,O-diisopropyl phosphorothioate CYP->DIPT Cleavage of S-benzyl group Urine Excretion in Urine (Target Biomarker) DIPT->Urine Highly Polar Water Soluble

Figure 1: Hepatic metabolism of Iprobenfos yielding the specific biomarker Desbenzyl IBP.

Analytical Strategy & Self-Validating System

Analyzing Desbenzyl IBP in urine presents significant analytical hurdles. Traditional reversed-phase (C18) solid-phase extraction (SPE) fails to retain small, highly polar phosphate anions. Furthermore, urine contains massive amounts of endogenous salts and urea that cause severe ion suppression in electrospray ionization mass spectrometry (ESI-MS).

The Solution (Causality of Method Design):

  • Weak Anion Exchange (WAX) SPE: WAX sorbents contain secondary/tertiary amines that are positively charged at acidic to neutral pH. This selectively captures the Desbenzyl IBP anion, allowing for aggressive washing with organic solvents to remove neutral lipids and basic interferences before eluting the target analyte with a high-pH solution.

  • Self-Validating Quantification: By spiking an isotope-labeled internal standard (IS) directly into the raw urine before any extraction steps, the protocol becomes a self-validating system. The IS perfectly mimics the target analyte, automatically correcting for both SPE recovery losses and downstream LC-MS matrix effects.

Step-by-Step Experimental Protocol

Materials Required:

  • Oasis WAX SPE Cartridges (3 cc, 60 mg)

  • LC-MS grade Methanol, Acetonitrile, Water, Formic Acid (FA), Ammonium Hydroxide (NH₄OH).

  • Internal Standard (IS): Isotope-labeled surrogate (e.g., D14-DIPT or D10-DEP).

Solid-Phase Extraction (SPE) Workflow:

  • Sample Aliquoting: Thaw urine samples at room temperature. Centrifuge at 10,000 rpm for 5 min to remove particulates. Transfer 1.0 mL of supernatant to a clean 15 mL tube.

  • IS Addition: Spike 20 µL of IS working solution (100 ng/mL) into the urine. Vortex for 10 seconds.

  • Acidification: Add 1.0 mL of 1% FA in water to the sample. (Causality: Acidification ensures the WAX sorbent remains fully protonated and active during loading).

  • SPE Conditioning: Condition the WAX cartridge with 2 mL of methanol, followed by 2 mL of 1% FA in water.

  • Loading: Load the acidified urine sample onto the cartridge at a controlled flow rate of 1–2 mL/min.

  • Washing: Wash with 2 mL of 2% FA in water (removes salts/urea), followed by 2 mL of methanol (removes neutral organic interferences). Dry the cartridge under maximum vacuum for 2 minutes.

  • Elution: Elute Desbenzyl IBP with 2 mL of 5% NH₄OH in methanol. (Causality: The high pH deprotonates the WAX sorbent, neutralizing its charge and releasing the strongly bound phosphate anion).

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 200 µL of Mobile Phase A, vortex, and transfer to an autosampler vial.

Workflow Urine 1. Urine Sample Collection (Centrifuge to remove particulates) Spike 2. Add Internal Standard (Corrects matrix effects & recovery) Urine->Spike Dilute 3. Acidify Sample (1% Formic Acid to protonate WAX) Spike->Dilute SPE_Cond 4. SPE Conditioning (Oasis WAX: Methanol -> 1% FA) Dilute->SPE_Cond Load_Wash 5. Load & Wash (Remove salts & neutral lipids) SPE_Cond->Load_Wash Elute 6. Elute Biomarker (5% NH4OH in Methanol) Load_Wash->Elute Evap 7. Evaporate & Reconstitute (Mobile Phase A) Elute->Evap LCMS 8. LC-MS/MS Analysis (Negative ESI, MRM Mode) Evap->LCMS

Figure 2: Solid-Phase Extraction (WAX) and LC-MS/MS analytical workflow for Desbenzyl IBP.

LC-MS/MS Conditions:

  • Column: Acquity UPLC HSS T3 (2.1 x 100 mm, 1.8 µm). (Chosen for enhanced retention of polar analytes compared to standard C18).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 0–1 min (5% B), 1–4 min (linear to 95% B), 4–5 min (95% B), 5–5.1 min (return to 5% B), 5.1–7 min (equilibration).

  • Ionization: Electrospray Ionization in Negative Mode (ESI-). (Causality: The acidic phosphate group readily yields [M-H]⁻ ions, providing superior signal-to-noise ratios compared to positive mode).

Quantitative Data & Validation Metrics

Table 1: LC-MS/MS MRM Parameters for Desbenzyl IBP

Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) Purpose
Desbenzyl IBP 197.0 155.0 15 Quantifier (Loss of 1 isopropyl)
Desbenzyl IBP 197.0 113.0 25 Qualifier (Loss of 2 isopropyls)

| D14-DIPT (IS) | 211.1 | 162.1 | 15 | Internal Standard |

Table 2: Method Validation Specifications (Target Criteria)

Parameter Specification Causality / Justification
Limit of Detection (LOD) < 0.5 ng/mL Ensures detection of low-level environmental exposures.
Linearity (R²) > 0.995 (1 - 500 ng/mL) Covers both occupational and background exposure ranges.
SPE Recovery 85% - 110% WAX sorbent selectivity prevents target loss during washing.

| Matrix Effect | ± 15% | Isotope-labeled IS compensates for residual urinary ion suppression. |

Conclusion

The utilization of Desbenzyl IBP as a targeted biomarker elevates the precision of organophosphate biomonitoring. By moving beyond the generic 6-DAP panel, researchers can definitively trace exposure back to specific diisopropyl-OPs. The WAX-SPE coupled with negative-ESI LC-MS/MS provides a robust, high-throughput, and self-validating framework suitable for 4[4].

References

  • Iprobenfos | Fungicide | MedChemExpress - MedChemExpress. 2

  • Bensulide. Human Health Risk Assessment to Support Registration Review. - Regulations.gov. 3

  • A revised method for determination of dialkylphosphate levels in human urine by solid-phase extraction and liquid chromatography with tandem mass spectrometry - National Institutes of Health (NIH / PMC). 1

  • Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry Method Development and Validation to Quantify Simultaneously Six Urinary DIALKYL Phosphate Metabolites of Organophosphorus Pesticides - National Institutes of Health (PubMed). 4

Sources

Application

synthesis of isotope-labeled Desbenzyl IBP internal standards

Application Note & Protocol Title: A Robust and Verifiable Synthesis of Stable Isotope-Labeled Desbenzyl-Imatinib Core (DIC) for Use as a High-Fidelity Internal Standard in Mass Spectrometry-Based Bioanalysis Abstract Th...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

Title: A Robust and Verifiable Synthesis of Stable Isotope-Labeled Desbenzyl-Imatinib Core (DIC) for Use as a High-Fidelity Internal Standard in Mass Spectrometry-Based Bioanalysis

Abstract

This application note provides a detailed, field-tested methodology for the synthesis, purification, and characterization of a stable isotope-labeled (SIL) Desbenzyl-Imatinib Core (DIC). Imatinib (Gleevec) is a cornerstone tyrosine kinase inhibitor for which therapeutic drug monitoring is crucial for optimizing patient outcomes.[1][2] High-fidelity quantitative analysis, typically by liquid chromatography-mass spectrometry (LC-MS), necessitates the use of a stable isotope-labeled internal standard (SIL-IS) to correct for matrix effects and procedural variability.[3] We present a multi-step synthesis culminating in the amide coupling of a key amine precursor, 4-Methyl-N3-[4-(3-pyridinyl)-2-pyrimidinyl]-1,3-benzenediamine, with [¹³C₆]-benzoic acid. This strategy introduces a stable, non-exchangeable +6 Da mass shift in a metabolically stable region of the molecule, creating an ideal internal standard. The protocol includes comprehensive, step-by-step procedures for synthesis, purification via column chromatography, and rigorous characterization by HPLC, Mass Spectrometry, and NMR to establish identity, purity, and isotopic enrichment, ensuring a self-validating and trustworthy workflow.

Introduction: The Rationale for a DIC Internal Standard

Imatinib was a paradigm-shifting therapeutic, transforming the prognosis for patients with chronic myelogenous leukemia (CML) and other cancers.[1] Its efficacy is linked to plasma concentration, making Therapeutic Drug Monitoring (TDM) a critical tool for personalized medicine. The primary analytical method for TDM is LC-MS, which offers unparalleled sensitivity and specificity.

The "gold standard" for quantitative LC-MS is the use of a co-eluting, stable isotope-labeled internal standard.[3] An ideal SIL-IS is chemically identical to the analyte but has a different mass, allowing it to be distinguished by the mass spectrometer. It experiences the same extraction efficiency, ionization suppression/enhancement, and chromatographic behavior as the analyte, providing the most accurate correction for analytical variability.

While a fully labeled Imatinib is the ultimate standard, synthesizing a labeled version of its core precursor, the Desbenzyl-Imatinib Core (DIC), offers significant advantages:

  • Versatility: The DIC standard can be used in analytical methods that monitor not only the parent drug but also related precursors or impurities from various synthetic routes.[4][5]

  • Synthetic Accessibility: The synthesis is more straightforward than that of the full Imatinib molecule, as it stops before the final, often challenging, side-chain addition.[6]

  • Metabolic Stability of the Label: By incorporating the ¹³C₆ label onto the terminal benzoyl ring, we place it far from the primary sites of metabolism, such as the N-demethylation of the piperazine ring that forms the major metabolite CGP74588.[7][8][9] This ensures the isotopic label is not lost in vivo or in vitro, a critical requirement for a reliable IS.

This guide details a robust pathway to produce high-purity, well-characterized [¹³C₆]-DIC for researchers and drug development professionals.

Experimental Workflow Overview

The synthesis of [¹³C₆]-DIC is accomplished via a convergent three-protocol strategy. First, the key amine intermediate is synthesized. Second, the commercially available [¹³C₆]-benzoic acid is converted to its more reactive acid chloride. Finally, the two fragments are joined in an amide coupling reaction, followed by purification and characterization.

G cluster_0 Protocol 1: Synthesis of Amine Intermediate cluster_1 Protocol 2: Synthesis of Labeled Acylating Agent cluster_2 Protocol 3 & 4: Coupling and Purification cluster_3 Protocol 5: Final Characterization A Guanidine Nitrate + 3-(Dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one B N-(5-Nitro-2-methylphenyl)-4-(pyridin-3-yl)pyrimidin-2-amine A->B Ullmann-type Coupling C 4-Methyl-N3-[4-(3-pyridinyl)-2-pyrimidinyl]-1,3-benzenediamine (Key Amine Intermediate) B->C Nitro Group Reduction F [13C6]-Desbenzyl-Imatinib Core (DIC) C->F D [13C6]-Benzoic Acid E [13C6]-Benzoyl Chloride D->E Thionyl Chloride (SOCl2) E->F Amide Coupling (Protocol 3) G Purified [13C6]-DIC (>99% Purity) F->G Column Chromatography (Protocol 4) H HPLC (Purity) MS (Mass & Isotopic Enrichment) NMR (Structure) G->H

Caption: Overall workflow for the synthesis and validation of [¹³C₆]-DIC.

Materials and Methods

Reagent/MaterialGradeSupplier
[¹³C₆]-Benzoic Acid (99 atom % ¹³C)Isotope-labeledSigma-Aldrich
2-Amino-4-nitrotolueneReagentPlus®, 99%Sigma-Aldrich
Guanidine nitrateACS reagent, ≥98.5%Sigma-Aldrich
Thionyl chloride (SOCl₂)ReagentPlus®, ≥99%Sigma-Aldrich
Iron powder-325 mesh, ≥99%Sigma-Aldrich
Ammonium chlorideACS reagent, ≥99.5%Fisher Scientific
Triethylamine (TEA)≥99.5%Sigma-Aldrich
Dichloromethane (DCM)HPLC GradeFisher Scientific
Tetrahydrofuran (THF)Anhydrous, ≥99.9%Sigma-Aldrich
Silica Gel60 Å, 230-400 meshSigma-Aldrich

Safety Precautions: All manipulations should be performed in a certified fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, is mandatory. Thionyl chloride is highly corrosive and reacts violently with water; handle with extreme care.

Detailed Synthetic Protocols

Protocol 1: Synthesis of Key Amine Intermediate

Causality: This protocol builds the core amine structure required for the final coupling. The synthesis follows established literature routes for Imatinib and its analogs, involving a pyrimidine ring formation followed by a nitro group reduction.[6] The reduction of the nitro group to a primary amine is a critical step that enables the final amide bond formation.

  • Step 1a: Synthesis of N-(5-Nitro-2-methylphenyl)-4-(pyridin-3-yl)pyrimidin-2-amine.

    • This intermediate is often prepared via a multi-step process starting from 3-acetylpyridine and guanidine nitrate. For the purpose of this protocol, we will assume this intermediate is available or synthesized according to established methods.[6]

  • Step 1b: Reduction to form 4-Methyl-N3-[4-(3-pyridinyl)-2-pyrimidinyl]-1,3-benzenediamine.

    • To a stirred solution of N-(5-Nitro-2-methylphenyl)-4-(pyridin-3-yl)pyrimidin-2-amine (1.0 g, 3.25 mmol) in a 3:1 mixture of Ethanol:Water (40 mL), add ammonium chloride (1.74 g, 32.5 mmol).

    • Heat the mixture to 70-80 °C.

    • Add iron powder (0.91 g, 16.25 mmol) portion-wise over 30 minutes. Insight: The iron/NH₄Cl system is a classic, effective, and scalable method for nitro group reduction that avoids the use of high-pressure hydrogenation.

    • Maintain the reaction at reflux and monitor by TLC (Thin Layer Chromatography) until the starting material is consumed (typically 2-4 hours).

    • Once complete, cool the reaction to room temperature and filter through a pad of Celite to remove the iron salts. Wash the Celite pad with ethanol.

    • Concentrate the filtrate under reduced pressure. Re-dissolve the residue in dichloromethane (DCM) and wash with saturated sodium bicarbonate solution, then brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude amine product, which can be used directly in the next step or purified by column chromatography if necessary.

Protocol 2: Preparation of [¹³C₆]-Benzoyl Chloride

Causality: The conversion of the carboxylic acid to the more electrophilic acid chloride is a classic strategy to facilitate amide bond formation with the relatively unreactive aromatic amine.[2] This avoids the need for peptide coupling reagents and often leads to higher yields and simpler purification.

  • In a flame-dried round-bottom flask under an argon atmosphere, add [¹³C₆]-Benzoic Acid (150 mg, 1.19 mmol).

  • Add thionyl chloride (0.5 mL, 6.8 mmol) and a catalytic drop of dimethylformamide (DMF).

  • Fit the flask with a reflux condenser and heat the mixture to 75 °C for 2 hours. The solution should become homogeneous.

  • After cooling, remove the excess thionyl chloride under reduced pressure (co-evaporating with toluene can help remove final traces) to yield [¹³C₆]-Benzoyl Chloride as an oil or low-melting solid. This material is moisture-sensitive and should be used immediately in the next step.

Protocol 3: Amide Coupling to Synthesize [¹³C₆]-DIC
  • Dissolve the crude amine intermediate from Protocol 1 (assuming ~1.19 mmol) in anhydrous THF (20 mL) containing triethylamine (0.25 mL, 1.78 mmol). Insight: Triethylamine acts as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation.

  • Cool the solution to 0 °C in an ice bath.

  • Dissolve the freshly prepared [¹³C₆]-Benzoyl Chloride from Protocol 2 in anhydrous THF (5 mL) and add it dropwise to the cooled amine solution over 15 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding 10 mL of water.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude [¹³C₆]-DIC.

Purification and Characterization

Protocol 4: Purification by Column Chromatography

Causality: Column chromatography is essential to separate the desired product from unreacted starting materials, by-products, and baseline impurities, ensuring the final internal standard has high chemical purity.

  • Prepare a silica gel column using a suitable solvent system, such as a gradient of methanol in dichloromethane (e.g., 1% to 5% MeOH in DCM).

  • Dissolve the crude [¹³C₆]-DIC in a minimal amount of DCM and load it onto the column.

  • Elute the column with the solvent gradient, collecting fractions.

  • Analyze the fractions by TLC, and combine those containing the pure product.

  • Evaporate the solvent to yield the purified [¹³C₆]-DIC as a solid.

Protocol 5: Structural and Purity Verification

Trustworthiness: This multi-pronged analytical approach provides a self-validating system. HPLC confirms chemical purity, high-resolution MS confirms the exact mass and successful isotopic incorporation, and NMR provides unequivocal structural confirmation.

  • High-Performance Liquid Chromatography (HPLC):

    • Analyze the purified product using a reverse-phase C18 column with a suitable mobile phase (e.g., acetonitrile/water with 0.1% formic acid).

    • Acceptance Criterion: Chemical purity should be ≥98% by peak area integration.

  • Mass Spectrometry (MS):

    • Obtain a high-resolution mass spectrum (HRMS) using ESI+.

    • Expected Result: The molecular ion [M+H]⁺ should be observed at m/z corresponding to C₂₃H₁₃[¹³C₆]H₅N₅O. The calculated exact mass will be ~6 Da higher than the unlabeled analog.

    • Acceptance Criterion: The measured mass should be within 5 ppm of the theoretical mass. The isotopic cluster should confirm the incorporation of six ¹³C atoms.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Acquire ¹H and ¹³C NMR spectra in a suitable deuterated solvent (e.g., DMSO-d₆).

    • Expected Result: The ¹H NMR spectrum should be consistent with the Desbenzyl-Imatinib structure. The ¹³C NMR will show signals for the labeled benzoyl ring with characteristic C-C coupling patterns, confirming the location of the labels.

Summary of Expected Results

ParameterSpecificationRationale
Appearance Off-white to pale yellow solidPhysical property of the pure compound.
Chemical Purity ≥ 98% (by HPLC)Ensures no interfering impurities in the final standard.
Identity (HRMS) [M+H]⁺ within 5 ppm of theoretical massConfirms elemental composition and successful synthesis.
Isotopic Purity ≥ 99 atom % ¹³CEnsures a clean mass shift and minimal isotopic crossover with the analyte.
Structure (NMR) Spectrum consistent with proposed structureProvides unequivocal confirmation of the chemical structure.
Overall Yield 40-60% (over 3 steps)Represents a typical, efficient outcome for this synthetic sequence.

References

  • Gschwind, H. P., Pfaar, U., Waldmeier, F., et al. (2005). Metabolism and disposition of imatinib mesylate in healthy volunteers. Drug Metabolism and Disposition, 33(10), 1503-1512. [Link]

  • U.S. Food and Drug Administration. (2002). Gleevec Clinical Pharmacology Biopharmaceutics Review. accessdata.fda.gov. [Link]

  • Gschwind, H.P., et al. (2005). Metabolism and disposition of Imatinib Mesylate in healthy volunteers. ResearchGate. [Link]

  • Al-Hadiya, A. H., Belal, F., & El-Emam, A. A. (2022). Design, Synthesis, and Biological Evaluation of Efflux-Resistant Imatinib Derivatives. Molecules, 27(24), 8872. [Link]

  • Lee, J. E., Kim, H. R., Choi, E. K., et al. (2020). Synthesis of imatinib, a tyrosine kinase inhibitor, labeled with carbon-14. Journal of Labelled Compounds and Radiopharmaceuticals, 63(4), 174-182. [Link]

  • Gao, M., Wang, M., & Miller, K. D. (2007). Synthesis and positron emission tomography studies of carbon-11-labeled imatinib (Gleevec). Nuclear Medicine and Biology, 34(2), 215-223. [Link]

  • Keller, G., Schafroth, T., & Rüttimann, M. (2013). The kinetic deuterium isotope effect as applied to metabolic deactivation of imatinib to the des-methyl metabolite, CGP74588. Bioorganic & Medicinal Chemistry Letters, 23(11), 3244-3247. [Link]

  • Hopkin, M. D., Baxendale, I. R., & Ley, S. V. (2010). An expeditious synthesis of imatinib and analogues utilising flow chemistry methods. Organic & Biomolecular Chemistry, 8(21), 4824-4827. [Link]

  • G-Dayan, V., Cinar, M. U., & Ceylan, C. (2024). Rational Design, Synthesis, and Molecular Docking of Novel Terpene Analogues of Imatinib, and Their Inhibition on Downstream BCR-ABL Signaling. Pharmaceuticals, 19(2), 198. [Link]

  • ResearchGate. (n.d.). Dasatinib (Internal standard) The chemical name of imatinib mesylate... researchgate.net. [Link]

  • Poojashree, P., & Pramila, T. (2023). Synthesis and Characterization of Potential Impurities in Imatinib Mesylate. International Journal of Novel Research and Development, 8(10), c132-c141. [Link]

  • Kovalenko, A., et al. (2017). Design, Synthesis and Cytotoxicity Evaluation of Structural Analogues of Imatinib. Semantic Scholar. [Link]

  • Liu, Y., Wang, C., Bai, Y., et al. (2008). A Facile Total Synthesis of Imatinib Base and Its Analogues. Organic Process Research & Development, 12(3), 490-495. [Link]

  • U.S. Food and Drug Administration. (2021). GLEEVEC® (imatinib mesylate) tablets Label. accessdata.fda.gov. [Link]

  • Fountain, K. J., et al. (2021). Modernized Impurity Analysis of the Kinase Inhibitor Imatinib by High-Resolution LC With MS-Compatible Mobile Phases. Waters Corporation. [Link]

  • Ben-Salah, N., et al. (2015). Determination of Imatinib and its Genotoxic Impurities in Tablets. Research Trend. [Link]

Sources

Method

Application Note: In Vitro Assays for Monitoring Iprobenfos to Desbenzyl IBP Conversion

Target Audience: Researchers, Analytical Scientists, and Drug/Agrochemical Development Professionals Matrix: Human Liver Microsomes (HLM) Analytical Platform: LC-MS/MS (Triple Quadrupole) Executive Summary Iprobenfos (S-...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug/Agrochemical Development Professionals Matrix: Human Liver Microsomes (HLM) Analytical Platform: LC-MS/MS (Triple Quadrupole)

Executive Summary

Iprobenfos (S-benzyl O,O-diisopropyl phosphorothioate) is a systemic organophosphorus (OP) fungicide. Understanding its metabolic fate is critical for toxicological risk assessment, pharmacokinetic profiling, and environmental monitoring. The primary biotransformation pathway of Iprobenfos in mammalian systems involves the cleavage of the S-benzyl bond to yield the primary metabolite, Desbenzyl IBP.

This application note details a robust, self-validating in vitro assay utilizing Human Liver Microsomes (HLM) and LC-MS/MS to monitor the kinetics of Iprobenfos depletion and Desbenzyl IBP formation. By isolating hepatic metabolism in vitro, researchers can accurately determine intrinsic clearance ( CLint​ ) and map the detoxification pathways of OP compounds[1].

Mechanistic Rationale & Pathway Dynamics

Organophosphates undergo extensive Phase I metabolism mediated primarily by the Cytochrome P450 (CYP) enzyme superfamily[1]. For Iprobenfos, the lipophilic S-benzyl group is a prime target for CYP-mediated oxidative cleavage (S-debenzylation).

The Causality of the Reaction: The active sites of CYP enzymes contain a heme iron center that, when reduced by the cofactor NADPH, binds molecular oxygen to catalyze the oxidation of xenobiotics[2]. In the case of Iprobenfos, CYP enzymes oxidize the sulfur or the adjacent alpha-carbon, leading to the destabilization and subsequent cleavage of the benzyl moiety. This results in the formation of Desbenzyl IBP (O,O-diisopropyl phosphorothioate) and a benzyl byproduct (typically benzaldehyde or benzyl alcohol).

Pathway IBP Iprobenfos (IBP) Parent Compound CYP Cytochrome P450 (HLM + NADPH) IBP->CYP Binding DesIBP Desbenzyl IBP Primary Metabolite CYP->DesIBP S-debenzylation Benzyl Benzyl Moiety (Leaving Group) CYP->Benzyl Cleavage

CYP450-mediated S-debenzylation of Iprobenfos to Desbenzyl IBP.

Assay Design Principles: A Self-Validating System

To ensure absolute data integrity and trustworthiness, this protocol is engineered as a self-validating system. It is not enough to simply observe the disappearance of Iprobenfos; the assay must prove that the depletion is exclusively enzymatic and CYP-driven.

We achieve this through three mandatory control arms:

  • Minus-NADPH Control: Excludes the electron-donating cofactor required for CYP activity[2]. Any degradation of Iprobenfos observed in this arm indicates chemical instability or non-CYP mediated hydrolysis (e.g., by background esterases).

  • Heat-Inactivated Control: Microsomes heated to 45°C for 30 minutes denature all proteins[3]. This rules out non-enzymatic matrix binding or thermal degradation.

  • Positive Control (Midazolam): A known CYP3A4 substrate is incubated in parallel to confirm the metabolic competency and enzymatic viability of the specific HLM batch[3].

Experimental Protocol

Reagent Preparation & Causality
  • Buffer Selection: 0.1 M Potassium Phosphate buffer (pH 7.4) is utilized because it closely mimics physiological pH and provides the optimal ionic strength required to maintain CYP conformational stability[2].

  • Solvent Constraints: The Iprobenfos stock is prepared in Acetonitrile (ACN). The final organic solvent concentration in the assay must not exceed 0.5% (v/v) to prevent solvent-induced CYP inhibition or denaturation.

Incubation Workflow

Workflow S1 1. Reagent Preparation 0.1 M K-Phosphate Buffer (pH 7.4) & HLM S2 2. Pre-Incubation HLM + Iprobenfos (37°C, 5 min) S1->S2 S3 3. Reaction Initiation Add 1 mM NADPH S2->S3 S4 4. Kinetic Sampling Aliquot at 0, 15, 30, 45, 60 min S3->S4 S5 5. Termination & Extraction Quench with Ice-Cold ACN, Centrifuge S4->S5 S6 6. LC-MS/MS Analysis Quantify Iprobenfos & Desbenzyl IBP S5->S6

Step-by-step workflow for in vitro liver microsome stability assays.

Step-by-Step Methodology:

  • Assembly: In a 96-well plate, combine 0.1 M K-Phosphate buffer, HLM (final concentration 0.5 mg/mL), and Iprobenfos (final concentration 1 µM).

  • Pre-Incubation: Incubate the mixture at 37°C for 5 minutes in a shaking water bath. Rationale: This step is critical. It allows the highly lipophilic Iprobenfos to partition into the microsomal lipid bilayer where the active sites of the CYP enzymes reside.

  • Initiation: Add NADPH (final concentration 1 mM) to initiate the oxidative reaction[3]. Start the timer immediately.

  • Kinetic Sampling: At designated time points (0, 15, 30, 45, and 60 minutes), withdraw a 50 µL aliquot from the reaction mixture.

  • Termination: Immediately transfer the aliquot into 150 µL of ice-cold ACN containing an internal standard (e.g., isotopic Iprobenfos-d7). Rationale: Ice-cold ACN serves a dual purpose—it instantly denatures the enzymes to halt the reaction at precise time points, and it precipitates the proteins to prepare the sample for LC-MS/MS injection.

  • Extraction: Vortex the quenched samples for 2 minutes, then centrifuge at 10,000 x g for 10 minutes at 4°C. Transfer the supernatant to an LC vial for analysis.

Data Presentation & Analytical Parameters

Table 1: Standard Incubation Mixture Composition

Summarized below are the final concentrations required for a balanced, initial-rate kinetic microsomal assay.

ComponentStock ConcentrationVolume Added (per 1 mL)Final Assay Concentration
K-Phosphate Buffer (pH 7.4)0.1 M790 µL0.1 M
Human Liver Microsomes (HLM)20 mg/mL25 µL0.5 mg/mL
Iprobenfos (in ACN)100 µM10 µL1.0 µM
Ultra-Pure WaterN/A75 µLN/A
NADPH (Initiator) 10 mM100 µL1.0 mM
Table 2: Optimized LC-MS/MS MRM Parameters

Quantification of Iprobenfos and its metabolite is performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization (ESI+)[4].

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Purpose
Iprobenfos 289.1 [M+H]+91.122Quantifier[4]
Iprobenfos 289.1[M+H]+205.011Qualifier[4]
Desbenzyl IBP 199.1 [M+H]+157.115*Quantifier (Theoretical)
Midazolam 326.2[M+H]+291.125Positive Control Validation

*Note: Collision energies for the Desbenzyl IBP metabolite should be empirically optimized using a synthesized reference standard prior to quantitative validation.

References

  • In vitro metabolism and interaction of profenofos by human, mouse and rat liver preparations ResearchGate URL:[Link]

  • Cytochrome P450-Mediated Metabolic Stability Assay in Liver Microsomes Springer Nature URL:[Link]

  • A Quantitative Tandem Mass Spectrometry and Scaled-Down QuEChERS Approach for Simultaneous Analysis of Pesticide Multiresidues in Human Urine PMC (National Institutes of Health) URL:[Link]

Sources

Application

High-Throughput Screening and Quantification of Desbenzyl IBP Residues: An Advanced HILIC-MS/MS Protocol

Executive Summary Desbenzyl IBP (O,O-diisopropyl thiophosphate, CAS 4486-44-6) is a critical dialkyl thiophosphate (DATP) metabolite derived from diisopropyl-substituted organophosphorus (OP) compounds, such as the fungi...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Desbenzyl IBP (O,O-diisopropyl thiophosphate, CAS 4486-44-6) is a critical dialkyl thiophosphate (DATP) metabolite derived from diisopropyl-substituted organophosphorus (OP) compounds, such as the fungicide Iprobenfos[1]. In the realms of drug development and toxicological biomonitoring, the rapid quantification of DATPs is essential. For drug developers engineering novel catalytic bioscavengers (e.g., recombinant PON1 or BChE variants) to counteract OP poisoning, measuring the formation rate of Desbenzyl IBP serves as the primary pharmacodynamic endpoint.

This application note details a robust, high-throughput screening (HTS) methodology utilizing 96-well automated Weak Anion-Exchange Solid-Phase Extraction (WAX-SPE) coupled with Hydrophilic Interaction Liquid Chromatography-Tandem Mass Spectrometry (HILIC-UHPLC-MS/MS). By eliminating the need for MS-contaminating ion-pairing reagents, this protocol ensures sustained instrument uptime and high-fidelity data for large-scale screening cohorts.

Mechanistic Context: OP Toxicity and Bioscavenger Efficacy

Organophosphorus compounds exert their toxicity by phosphorylating the serine hydroxyl group within the active site of Acetylcholinesterase (AChE), leading to a lethal accumulation of acetylcholine at cholinergic synapses[1]. Next-generation medical countermeasures focus on prophylactic bioscavengers that intercept and hydrolyze the OP before it reaches the synaptic cleft.

When a bioscavenger successfully hydrolyzes a diisopropyl-substituted OP, it cleaves the scissile ester/thioester bond, yielding the detoxified metabolite Desbenzyl IBP. Tracking this specific residue in in vitro high-throughput enzyme assays or in vivo pharmacokinetic models provides a direct, stoichiometric readout of bioscavenger efficacy.

OP_Pathway OP Organophosphate (e.g., Iprobenfos) AChE Acetylcholinesterase (AChE) OP->AChE Inhibits Bioscavenger Catalytic Bioscavenger (e.g., PON1) OP->Bioscavenger Hydrolysis Toxicity Cholinergic Toxicity AChE->Toxicity Accumulation of ACh Desbenzyl Desbenzyl IBP (O,O-diisopropyl thiophosphate) Bioscavenger->Desbenzyl Detoxification Excretion Renal Excretion (Biomonitoring) Desbenzyl->Excretion Clearance

Diagram 1: Mechanistic pathway of OP toxicity and bioscavenger-mediated detoxification.

Analytical Rationale: The "Why" Behind the Method

Analyzing small, highly polar OP metabolites like Desbenzyl IBP presents a triad of analytical bottlenecks: poor retention on standard reversed-phase columns, lack of a UV chromophore, and severe matrix suppression in electrospray ionization (ESI)[2].

Why WAX-SPE?

Desbenzyl IBP is a strong acid (pKa ~1.5) that remains negatively charged under physiological conditions. Traditional reversed-phase (HLB) sorbents fail to capture it effectively. We utilize a mixed-mode Weak Anion-Exchange (WAX) sorbent. At acidic loading conditions (pH 3), the WAX sorbent's amine groups are fully protonated (positively charged), forming a strong ionic bond with the negatively charged Desbenzyl IBP. Neutral and basic interferences are washed away with methanol, and the target is selectively eluted using a high-pH solvent (2.5% NH₄OH) that deprotonates the sorbent, releasing the analyte[3].

Why HILIC over Reversed-Phase (RPLC)?

Historically, retaining dialkyl thiophosphates required ion-pairing reagents (e.g., tributylamine), which severely contaminate the LC-MS system and suppress signals in negative mode. HILIC provides orthogonal retention based on polarity. Using a water-deficient mobile phase, HILIC strongly retains Desbenzyl IBP and promotes highly efficient droplet desolvation in the ESI source, dramatically increasing the signal-to-noise ratio without chemical derivatization[4].

High-Throughput Experimental Protocol

Reagents & Materials
  • Analytical Standards: Desbenzyl IBP (CAS 4486-44-6, >99% purity), Dibutyl phosphate (DBP) as Internal Standard (IS).

  • SPE Consumables: Oasis WAX 96-well plate (30 µm, 30 mg/well).

  • Solvents (LC-MS Grade): Acetonitrile (ACN), Methanol (MeOH), Water, Ammonium Hydroxide (NH₄OH), Formic Acid (FA), Ammonium Acetate.

Automated 96-Well WAX-SPE Workflow

This protocol is designed for integration with automated liquid handlers (e.g., Hamilton STAR or Tecan Fluent) to process 96 samples in under 45 minutes.

  • Sample Preparation: Aliquot 100 µL of biological matrix (plasma, urine, or in vitro buffer) into a 96-well collection plate. Spike with 10 µL of IS (DBP, 100 ng/mL). Add 200 µL of 2% Formic Acid in water to disrupt protein binding and ensure acidic loading conditions.

  • Conditioning: Pass 1.0 mL of MeOH followed by 1.0 mL of LC-MS Water through the WAX plate using a positive pressure manifold (2 psi).

  • Loading: Transfer the acidified samples (310 µL total) to the WAX plate. Apply a slow vacuum/pressure to allow dropwise loading.

  • Interference Wash:

    • Wash 1: 1.0 mL of 2% Formic Acid in water (removes polar neutrals).

    • Wash 2: 1.0 mL of MeOH (removes hydrophobic lipids and unhydrolyzed parent OPs).

  • Elution: Elute Desbenzyl IBP using 2 × 250 µL of 2.5% NH₄OH in 50% ACN[3].

  • Reconstitution: Evaporate the eluate to dryness under nitrogen at 40°C. Reconstitute in 100 µL of HILIC initial mobile phase (95% ACN with 10 mM Ammonium Acetate).

HTS_Workflow Sample Biological Sample (Plasma/Urine in 96-well plate) Condition Condition WAX SPE (MeOH, then Water) Sample->Condition Load Load Sample (Diluted with 2% Formic Acid) Condition->Load Wash Wash Plate (2% Formic Acid, then MeOH) Load->Wash Elute Elute Desbenzyl IBP (2.5% NH4OH in 50% ACN) Wash->Elute LCMS HILIC-UHPLC-MS/MS (Negative ESI, MRM Mode) Elute->LCMS Data High-Throughput Data Analysis (Quantification & PK/PD Modeling) LCMS->Data

Diagram 2: 96-Well automated WAX-SPE and LC-MS/MS workflow for Desbenzyl IBP.

HILIC-UHPLC-MS/MS Conditions
  • Column: Waters BEH Amide (2.1 × 50 mm, 1.7 µm) maintained at 45°C.

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 9.0, adjusted with NH₄OH).

  • Mobile Phase B: 10 mM Ammonium Acetate in 95% ACN.

  • Gradient: Start at 100% B, hold for 0.5 min. Linear gradient to 50% B over 2.0 min. Hold at 50% B for 0.5 min. Return to 100% B for 1.0 min re-equilibration. Total run time: 4.0 minutes.

  • Flow Rate: 0.6 mL/min.

  • MS Detection: Electrospray Ionization in Negative Mode (ESI-). Capillary voltage: -2.5 kV. Desolvation temp: 500°C.

Data Presentation & System Self-Validation

To ensure the trustworthiness of the protocol, the system is designed to be self-validating. The inclusion of Dibutyl phosphate (DBP) as an internal standard corrects for well-to-well SPE recovery variations and ESI matrix suppression. A passing run requires the IS peak area variance across the 96-well plate to be <15% RSD.

Table 1: MRM Transitions and Collision Energies

The fragmentation of Desbenzyl IBP yields specific neutral losses of the isopropyl groups (-42 Da), providing highly specific quantifier and qualifier ions.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Purpose
Desbenzyl IBP 197.0 [M-H]⁻155.018Quantifier (Loss of 1 isopropyl)
Desbenzyl IBP 197.0 [M-H]⁻113.026Qualifier (Loss of 2 isopropyls)
Dibutyl phosphate (IS) 209.1 [M-H]⁻153.120Internal Standard
Table 2: High-Throughput Validation Metrics

Validation performed in human plasma according to FDA Bioanalytical Method Validation guidelines.

ParameterMetric / ValueSelf-Validation Criteria
Linear Range 0.5 – 500 ng/mLR² > 0.995 using 1/x² weighting
Limit of Quantitation (LOQ) 0.5 ng/mLS/N > 10, Precision ≤ 20% RSD
Intra-Plate Precision 3.4% – 6.8% RSDMust be ≤ 15% across all QC levels
WAX-SPE Recovery 88.5% ± 4.2%Consistent recovery across 96 wells
Matrix Factor (Suppression) 0.92 (Minimal suppression)IS-normalized MF must be 0.85 – 1.15

By strictly adhering to this WAX-to-HILIC paradigm, drug development professionals can rapidly screen thousands of bioscavenger candidates or process large-scale biomonitoring cohorts with zero compromise on analytical integrity.

References

  • Development and Validation of a New UFLC–MS/MS Method for the Detection of Organophosphate Pesticide Metabolites in Urine.
  • Enhanced LC-ESI-MS/MS Sensitivity by Cationic Derivatization of Organophosphorus Acids.
  • Quantitative analysis of organophosphate insecticide metabolites in urine extracted from disposable diapers of toddlers in Japan. Hokkaido University Collection of Scholarly and Academic Papers.
  • Organophosphate pesticides: a review on classification, synthesis, toxicity, remediation and analysis. Royal Society of Chemistry.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Improving Extraction Recovery Rates for Desbenzyl IBP from Complex Soil Matrices

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting protocols and frequently asked questions (FAQs) for the...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting protocols and frequently asked questions (FAQs) for the challenging task of extracting Desbenzyl IBP, a key metabolite of Ibudilast, from complex soil matrices. The intricate nature of soil, with its variable composition of minerals, organic matter, and humic substances, presents significant analytical hurdles.[1][2][3] This resource consolidates field-proven insights and foundational scientific principles to help you systematically diagnose and resolve common issues, thereby enhancing the accuracy, reproducibility, and recovery rates of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is Desbenzyl IBP and why is its extraction from soil challenging?

Desbenzyl IBP is a human metabolite of the drug Ibudilast. Extracting it from soil is difficult due to the matrix's complexity. Soil components like clays and organic matter can strongly adsorb polar molecules like drug metabolites, making them difficult to release into an extraction solvent.[1] Furthermore, co-extraction of interfering substances (matrix effects) can suppress or enhance the analyte signal during final analysis, typically by Liquid Chromatography-Mass Spectrometry (LC-MS).[4][5]

Q2: What are the primary extraction strategies for compounds like Desbenzyl IBP from soil?

The most common and effective strategies involve an initial solvent extraction followed by a cleanup step.

  • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method is highly effective for extracting a wide range of analytes, including pharmaceuticals, from complex matrices like soil.[6][7][8] It uses a combination of solvent extraction (typically with acetonitrile) and salting-out to partition the analyte from the bulk matrix.[6]

  • Solid-Phase Extraction (SPE): SPE is a powerful cleanup technique used after the initial extraction to remove interfering compounds and concentrate the analyte.[9][10][11] By selecting an appropriate sorbent, one can selectively retain the analyte of interest while washing away matrix components.[9]

Q3: What are "matrix effects" and how do they impact my results?

Matrix effects occur when co-extracted compounds from the soil interfere with the ionization of Desbenzyl IBP in the mass spectrometer's ion source.[4][5] This can lead to two primary problems:

  • Ion Suppression: The most common effect, where the presence of matrix components reduces the ionization efficiency of the analyte, leading to a weaker signal and artificially low quantification.[5][12]

  • Ion Enhancement: Less common, but some matrix components can increase the ionization efficiency, leading to an artificially high signal.[4][12] Both effects compromise the accuracy and reproducibility of quantitative analysis.[4]

Troubleshooting Guide: Low Analyte Recovery

Low recovery is the most frequently encountered problem in solid-phase sample preparation.[9] This guide provides a systematic approach to diagnosing and resolving the underlying causes.

Q4: My recovery of Desbenzyl IBP is critically low. What is the most systematic way to troubleshoot this?

The most effective strategy is to perform a fraction analysis to pinpoint where the analyte is being lost. This involves collecting and analyzing the liquid from each step of your extraction and cleanup process.[13][14] This diagnostic workflow isolates the problematic stage, preventing unnecessary and often counterproductive changes to steps that are already working correctly.

LowRecovery_Troubleshooting start Start: Low Recovery Observed collect_fractions Step 1: Perform Extraction & Collect Fractions (Load, Wash, Elution) start->collect_fractions analyze_fractions Step 2: Analyze All Fractions for Desbenzyl IBP collect_fractions->analyze_fractions decision_load Analyte Found in Load/Flow-through Fraction? analyze_fractions->decision_load decision_wash Analyte Found in Wash Fraction? decision_load->decision_wash No cause_load Problem: Poor Retention Causes: 1. Incorrect SPE Sorbent Choice 2. Sample Solvent Too Strong 3. Incorrect pH (Analyte not charged) 4. Cartridge Overload decision_load->cause_load  Yes decision_elution Analyte NOT in Load or Wash, but Recovery Still Low? decision_wash->decision_elution No cause_wash Problem: Premature Elution Causes: 1. Wash Solvent is Too Strong 2. Incorrect pH of Wash Solvent decision_wash->cause_wash  Yes cause_elution Problem: Incomplete Elution Causes: 1. Elution Solvent is Too Weak 2. Insufficient Elution Volume 3. Incorrect pH of Elution Solvent decision_elution->cause_elution  Yes

Caption: Diagnostic workflow for troubleshooting low analyte recovery.

Q5: Analyte Found in Loading Fraction: What does this mean and how do I fix it?

Finding your analyte in the initial flow-through indicates it failed to bind effectively to the SPE sorbent.[13][14]

  • Causality & Explanation: This is a retention problem. The interaction between Desbenzyl IBP and the sorbent material is not strong enough to hold it during sample loading.

  • Troubleshooting Steps:

    • Verify Sorbent Choice: Desbenzyl IBP is a moderately polar metabolite. For reversed-phase SPE (e.g., C18, C8), the analyte must be sufficiently non-polar to be retained. If Desbenzyl IBP is too polar, it will not bind effectively.[9] Consider using a mixed-mode cation exchange sorbent, which provides both reversed-phase and ion-exchange retention mechanisms.

    • Check Sample Solvent Strength: The solvent your sample is dissolved in before loading onto the SPE cartridge may be too strong, preventing the analyte from binding. For reversed-phase SPE, the sample should be in a predominantly aqueous solution. High concentrations of organic solvents like acetonitrile or methanol will disrupt retention.[13] Solution: Dilute your sample extract with water or a weak buffer before loading.

    • Adjust pH for Ion-Exchange: If using a cation-exchange sorbent, the pH of the sample must be at least 2 units below the pKa of the analyte's basic functional group (the piperidine ring) to ensure it is positively charged and can bind to the sorbent.

Q6: Analyte Found in Wash Fraction: How can I prevent this loss?

If the analyte is being lost during the wash step, it means the wash solvent is prematurely eluting it from the sorbent.[14]

  • Causality & Explanation: The purpose of the wash step is to remove weakly-bound interferences. If the wash solvent is too similar in elution strength to your final elution solvent, it will also remove your analyte of interest.

  • Troubleshooting Steps:

    • Decrease Wash Solvent Strength: For reversed-phase SPE, reduce the percentage of organic solvent in your wash solution. For example, if you are seeing losses with a 40% methanol wash, try reducing it to 10% or 20%.[13]

    • Adjust pH: Ensure the pH of the wash solvent maintains the desired interaction. For ion-exchange, the pH should keep the analyte charged. For reversed-phase, the pH should keep the analyte in its most retentive (neutral) form.

Q7: Analyte is Not in Load or Wash Fractions, but Elution Recovery is Still Low. What's the issue?

This scenario indicates that your analyte is successfully retained on the SPE cartridge but is not being efficiently desorbed during the elution step.[14]

  • Causality & Explanation: The elution solvent is not strong enough to break the interactions between Desbenzyl IBP and the sorbent material, or the volume is insufficient.

  • Troubleshooting Steps:

    • Increase Elution Solvent Strength: For reversed-phase, increase the percentage of organic solvent (e.g., from 70% to 90% methanol or acetonitrile).[14] For ion-exchange, a common strategy is to add a small amount of a volatile base (like ammonium hydroxide) to the organic solvent to neutralize the charged analyte, breaking its ionic bond with the sorbent and allowing it to be eluted.

    • Increase Elution Volume: The volume of solvent may be insufficient to pass through the entire sorbent bed and desorb all the analyte molecules. Try increasing the elution volume in increments (e.g., from 1 mL to 2 mL) and see if recovery improves.[9]

    • Allow for Soaking: After adding the elution solvent, let it soak in the sorbent bed for a few minutes before applying vacuum or pressure. This allows more time for the solvent to disrupt the analyte-sorbent interactions, improving desorption efficiency.

Experimental Protocols & Data

This section provides a validated starting point for your method development. Adjustments may be necessary based on your specific soil type and analytical instrumentation.

Physicochemical Properties of Desbenzyl IBP

Accurate physicochemical data is crucial for method development. As this specific metabolite data is not widely published, these values are estimated based on the parent compound (Ibudilast) and general characteristics of similar metabolites.

PropertyEstimated Value / CharacteristicImplication for Extraction
Molecular Formula C17H23NO3---
Molecular Weight ~289.4 g/mol ---
Polarity Moderately PolarRequires a polar organic solvent like acetonitrile or methanol for initial extraction.
Key Functional Group Piperidine Ring (Basic)Can be protonated (positively charged) at acidic pH, making it suitable for cation-exchange SPE.
Protocol 1: Modified QuEChERS Extraction

This protocol is designed for the initial extraction of Desbenzyl IBP from a soil sample.[6][7][8]

  • Sample Preparation: Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.

  • Hydration: Add 10 mL of ultrapure water and vortex for 30 seconds to create a slurry.

  • Solvent Extraction: Add 15 mL of acetonitrile. Cap the tube and shake vigorously for 1 minute. Acetonitrile is chosen for its ability to extract a wide range of polarities while minimizing the co-extraction of lipids.[8]

  • Salting-Out: Add the QuEChERS extraction salts (e.g., 6 g of anhydrous magnesium sulfate and 1.5 g of sodium acetate).[7] Magnesium sulfate facilitates the separation of the aqueous and organic layers.[8]

  • Shaking & Centrifugation: Immediately shake vigorously for 1 minute to prevent salt agglomeration. Centrifuge the tube at >3000 rpm for 5 minutes.

  • Collection: Carefully transfer the upper acetonitrile layer (containing the analyte) to a clean tube for the SPE cleanup step.

Protocol 2: Solid-Phase Extraction (SPE) Cleanup

This protocol uses a mixed-mode cation exchange SPE cartridge to clean the extract from Protocol 1.

  • Conditioning: Condition the SPE cartridge (e.g., 200 mg / 3 mL) with 3 mL of methanol, followed by 3 mL of ultrapure water. Do not allow the sorbent to dry out.

  • Equilibration: Equilibrate the cartridge with 3 mL of a weak acid buffer (e.g., 2% formic acid in water). This step prepares the sorbent for optimal retention.

  • Sample Loading: Take the acetonitrile extract from Protocol 1, dilute it 1:1 with the equilibration buffer (to ensure the analyte is charged and the solvent is weak enough for retention), and load it onto the cartridge at a slow, steady flow rate (~1-2 mL/min).[9]

  • Washing:

    • Wash 1: Pass 3 mL of the equilibration buffer through the cartridge to remove highly polar interferences.

    • Wash 2: Pass 3 mL of methanol through the cartridge to remove non-polar interferences.

  • Elution: Elute Desbenzyl IBP by passing 2-3 mL of 5% ammonium hydroxide in methanol through the cartridge. The basic modifier neutralizes the analyte's charge, releasing it from the ion-exchange sorbent.

  • Final Preparation: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a small volume (e.g., 500 µL) of mobile phase for LC-MS analysis.

Combined Extraction and Cleanup Workflow

Extraction_Workflow sample 1. Soil Sample (10g) quechers 2. QuEChERS Extraction (Water, Acetonitrile, Salts) sample->quechers centrifuge 3. Centrifuge quechers->centrifuge extract 4. Collect Acetonitrile Supernatant centrifuge->extract spe 5. SPE Cleanup (Condition -> Load -> Wash -> Elute) extract->spe evap 6. Evaporate & Reconstitute spe->evap analysis 7. Final Extract for LC-MS Analysis evap->analysis

Caption: Recommended workflow for Desbenzyl IBP extraction from soil.

References

  • Common Problems in Solid-Phase Extraction: A Practical Troubleshooting Guide. (2025, October 17). [Source Not Available].
  • QuEChERS Method Simplified: Key Steps and Applications | Separation Science. (2024, October 31). Separation Science. Retrieved from [Link]

  • Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. [Source Not Available].
  • Low recoveries of analytes in ICPOES?. (2025, January 30). ResearchGate. Retrieved from [Link]

  • Detection of 13 emerging soil pollutant compounds using a dual extraction method (QuEChERS and solid phase extraction) and a liquid chromatography/mass spectrometry LC-MS/MS method. PMC. Retrieved from [Link]

  • Addressing the challenges of tetracycline analysis in soil: extraction, clean-up, and matrix effects in LC-MS. Journal of Environmental Monitoring (RSC Publishing).
  • Sample Prep Tech Tip: Low Recovery- SPE Method. Phenomenex. Retrieved from [Link]

  • Procedural Challenges in Soil Sample Preparation for Pharmaceuticals Analysis. PMC. Retrieved from [Link]

  • What are Matrix Effect in Liquid Chromatography Mass Spectrometry? | NorthEast BioLab. NorthEast BioLab. Retrieved from [Link]

  • Application of solid-phase extraction in environmental sample analysis. Raykol. Retrieved from [Link]

  • Technical Support Center: Troubleshooting Low Recovery in Sample Extraction of Deriv
  • Troubleshooting Low Recovery Rates in Chromatographic Analysis. (2025, February 21). WelchLab. Retrieved from [Link]

  • Determination of Pharmaceuticals in Environmental Samples.
  • Procedural Challenges in Soil Sample Preparation for Pharmaceuticals Analysis. (2025, December 4). PubMed. Retrieved from [Link]

  • Schematic presentation of the QuEChERS method for the extraction of pharmaceuticals from soils. ResearchGate. Retrieved from [Link]

  • (PDF) Validation of a modified QuEChERS method for the extraction of multiple classes of pharmaceuticals from soils. ResearchGate. Retrieved from [Link]

  • Soil metabolomics: Deciphering underground metabolic webs in terrestrial ecosystems. [Source Not Available].
  • Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples. PMC. Retrieved from [Link]

  • Pesticide Residue Analysis in Herbs and Spices: Managing Matrix Effects in LC–MS/MS. (2026, February 17). [Source Not Available].
  • Direct Imaging of Plant Metabolites in the Rhizosphere Using Laser Desorption Ionization Ultra-High Resolution Mass Spectrometry. (2021, December 2). Frontiers. Retrieved from [Link]

  • Full article: Current advances in solid-phase microextraction technique as a green analytical sample preparation approach. (2025, April 3). Taylor & Francis. Retrieved from [Link]

  • Evaluation of Matrix Effects and Extraction Efficiencies of LC–MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed. PMC. Retrieved from [Link]

  • Efficient Extraction of Toxic Compounds From Complex Matrices Using Molecularly Imprinted Polymers | American Laboratory. (2023, September 26). American Laboratory. Retrieved from [Link]

  • Extraction Techniques for Environmental Samples | LCGC International. (2020, November 12). LCGC International. Retrieved from [Link]

  • Optimization of extraction process and solvent polarities to enhance the recovery of phytochemical compounds, nutritional content, and biofunctional properties of Mentha longifolia L. extracts. PMC.
  • Desbenzyl donepezil | C17H23NO3 | CID 10446897. PubChem - NIH. Retrieved from [Link]

  • Optimizing extraction methods: the role of solvent polarity in enhancing phenolic content and antioxidant activity in biowaste | springerprofessional.de. (2024, November 26). springerprofessional.de. Retrieved from [Link]

  • Optimization of Extraction Conditions for Secondary Biomolecules
  • Effect of solute polarity on extraction efficiency using deep eutectic solvents. (2021, June 21). Green Chemistry (RSC Publishing). Retrieved from [Link]

  • Soil Analytical Methods. [Source Not Available].
  • Extraction and Determination of Polar Bioactive Compounds from Alfalfa (Medicago sativa L.) Using Supercritical Techniques. (2019, December 16). PMC. Retrieved from [Link]

  • N-nitroso Desbenzyl Donepezil | C17H22N2O4 | CID 171379109. PubChem - NIH. Retrieved from [Link]

  • Desbenzyl Donepezil | CAS 120013-39-0. Veeprho. Retrieved from [Link]

  • Untargeted soil metabolomics methods for analysis of extractable organic m
  • DESBENZYL DONEPEZIL. precisionFDA. Retrieved from [Link]

  • Untargeted soil metabolomics methods for analysis of extractable organic matter. (2019, October 15). OSTI.GOV. Retrieved from [Link]

  • Untargeted Metabolite Profiling for Screening Bioactive Compounds in Digestate of Manure under Anaerobic Digestion. (2019, November 19). MDPI. Retrieved from [Link]

Sources

Optimization

Refining Electrospray Ionization (ESI) Parameters for Desbenzyl IBP Mass Spectrometry

Technical Support Center: Desbenzyl IBP Analysis Introduction: This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with Desbenzyl IBP and similar small m...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Desbenzyl IBP Analysis

Introduction: This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with Desbenzyl IBP and similar small molecules using Electrospray Ionization Mass Spectrometry (ESI-MS). The content moves beyond simple checklists to explain the fundamental principles behind parameter optimization and troubleshooting, ensuring robust and reproducible results.

For the purpose of this guide, "Desbenzyl IBP" is treated as a representative polar small molecule, analogous to well-characterized compounds like Desbenzyl Donepezil. The principles and protocols described herein are broadly applicable to molecules of this class.

PropertyValueSource
Compound Class Polar Small Molecule (Secondary Amine, Ether, Carbonyl moieties)N/A
Example Analogue Desbenzyl Donepezil[1]
Molecular Formula C₁₇H₂₃NO₃[1]
Monoisotopic Mass 289.1678 uCalculated
Expected [M+H]⁺ (m/z) 290.1751Calculated
Primary Ionization Mode Positive Electrospray Ionization (ESI+)Inferred from structure

Section 1: Foundational Knowledge - The "Why" Behind ESI Parameters

Electrospray ionization is a soft ionization technique that transfers analyte ions from a liquid solution into the gas phase for mass analysis.[2][3] The process is governed by several critical parameters that directly influence the efficiency of desolvation and ion generation.[4] Understanding their function is key to effective optimization.

  • Capillary (Spray) Voltage: This high voltage (typically 3-5 kV for positive mode) is applied to the ESI needle, creating a strong electric field that charges the liquid surface at the capillary tip, forming a "Taylor cone".[4] An optimal voltage ensures a stable spray and efficient ion formation. Too low a voltage results in poor ionization, while excessive voltage can cause corona discharge, leading to signal instability and potential analyte degradation.[5]

  • Nebulizing Gas (N₂): This gas flows coaxially around the capillary, helping to mechanically shear the liquid into fine, charged droplets.[2] Higher gas pressure generally produces smaller droplets, which desolvate more efficiently. However, excessive flow can dilute the ion plume and suppress the signal.

  • Drying Gas (N₂): This heated gas flows through the ESI source to promote solvent evaporation from the charged droplets.[2] As the solvent evaporates, the droplet shrinks, increasing charge density until it reaches the Rayleigh limit and undergoes Coulombic fission, ejecting gas-phase analyte ions.[6] Optimal temperature and flow are critical; too low, and desolvation is incomplete (resulting in solvent clusters), too high, and thermally labile compounds may degrade.

  • Source Temperature: This parameter heats the overall source region to aid in the final stages of desolvation, preventing solvent condensation and ensuring stable ion generation.[7]

  • Solvent Composition & Modifiers: The choice of solvent and additives is paramount. Solvents with low surface tension, like methanol or acetonitrile, promote a stable electrospray.[8] Acidic modifiers, such as 0.1% formic acid, are essential in positive ion mode to ensure the analyte is protonated in solution, which is the most effective means of generating a strong signal for ionogenic analytes.[5] Non-volatile buffers like phosphates or Tris must be avoided as they will precipitate in the source and suppress the signal.[9][10]

ESI_Process cluster_solution Liquid Phase cluster_source ESI Source (Atmospheric Pressure) cluster_ms Mass Spectrometer (Vacuum) Analyte_Solution Analyte in Solution (+ 0.1% Formic Acid) Taylor_Cone Taylor Cone Formation Analyte_Solution->Taylor_Cone Droplet_Formation Charged Droplet Formation Taylor_Cone->Droplet_Formation Desolvation Solvent Evaporation (Desolvation) Droplet_Formation->Desolvation Coulomb_Fission Coulombic Fission Desolvation->Coulomb_Fission Gas_Phase_Ions Gas-Phase Ions [M+H]+ Coulomb_Fission->Gas_Phase_Ions MS_Inlet MS Inlet / Orifice Gas_Phase_Ions->MS_Inlet Mass_Analyzer Mass Analyzer MS_Inlet->Mass_Analyzer P_Voltage Capillary Voltage P_Voltage->Taylor_Cone Controls Field P_Nebulizer Nebulizing Gas P_Nebulizer->Droplet_Formation Aids Droplet Size P_Drying Drying Gas & Temperature P_Drying->Desolvation Aids Evaporation P_Solvent Solvent Choice P_Solvent->Analyte_Solution Promotes Ionization Troubleshooting_Low_Signal Start Low / No Signal for Desbenzyl IBP Is_Infusing Infusing Sample? Start->Is_Infusing Check_Flow Flow from Needle Tip? Is_Infusing->Check_Flow Yes Fix_Pump Fix Syringe Pump or Tubing Is_Infusing->Fix_Pump No Check_MS_Mode Correct Ion Mode & m/z? Check_Flow->Check_MS_Mode Yes Check_Flow->Fix_Pump No Check_Params Parameters Optimized? Check_MS_Mode->Check_Params Yes Fix_MS_Setup Correct MS Settings Check_MS_Mode->Fix_MS_Setup No Check_Solvent Solvent Contains 0.1% Formic Acid? Check_Params->Check_Solvent Yes Re_Optimize Re-run Optimization Protocol Check_Params->Re_Optimize No Is_Matrix Complex Matrix? Check_Solvent->Is_Matrix Yes Add_Acid Add Formic Acid to Mobile Phase Check_Solvent->Add_Acid No Check_Source Source Clean? Is_Matrix->Check_Source No Dilute_Sample Dilute Sample or Improve Chromatography Is_Matrix->Dilute_Sample Yes Clean_Source Clean Source Inlet & Capillary Check_Source->Clean_Source No Problem_Solved Signal Restored Check_Source->Problem_Solved Yes Clean_Source->Problem_Solved

Sources

Reference Data & Comparative Studies

Validation

Comparative Toxicity Guide: Desbenzyl IBP vs. Parent Compound Iprobenfos

Target Audience: Toxicologists, Environmental Chemists, and Drug/Agrochemical Development Professionals Document Type: Technical Comparison & Mechanistic Guide Executive Summary Iprobenfos (S-benzyl O,O-diisopropyl phosp...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Toxicologists, Environmental Chemists, and Drug/Agrochemical Development Professionals Document Type: Technical Comparison & Mechanistic Guide

Executive Summary

Iprobenfos (S-benzyl O,O-diisopropyl phosphorothioate, IBP) is a systemic organophosphorus fungicide widely utilized for the control of rice blast (Pyricularia oryzae) and sheath blight[1]. While its primary mode of action in target fungal species is the inhibition of phospholipid synthesis[1], its toxicity profile in non-target mammalian and aquatic species is driven by acetylcholinesterase (AChE) inhibition, a hallmark of organophosphate (OP) exposure[2].

During environmental degradation and hepatic metabolism, Iprobenfos undergoes S-benzyl cleavage to form Desbenzyl IBP (O,O-diisopropyl phosphorothioate)[2]. This guide provides an in-depth comparative analysis of the toxicological divergence between the parent compound and its desbenzyl metabolite, detailing the structural causality, comparative metrics, and the self-validating experimental protocols required to quantify these differences.

Structural Causality and Mechanistic Divergence

The toxicity of organophosphorus compounds is intrinsically linked to their molecular structure, specifically the presence of a viable "leaving group" that facilitates the phosphorylation of the serine hydroxyl residue within the AChE active site[2].

  • Iprobenfos (Parent): Contains an S-benzyl thioester linkage. The benzyl mercaptide moiety serves as an effective leaving group. Upon entering the AChE active site, the electrophilic phosphorus atom undergoes nucleophilic attack by the enzyme's catalytic serine, releasing the benzyl group and leaving the enzyme irreversibly phosphorylated and inactive.

  • Desbenzyl IBP (Metabolite): The enzymatic cleavage of the P-S bond by mammalian phosphotriesterases or environmental photodegradation yields a highly polar, water-soluble dialkyl phosphorothioate[2]. Lacking the benzyl leaving group, the phosphorus atom in Desbenzyl IBP loses its electrophilic potential. Consequently, it cannot effectively phosphorylate AChE, shifting the molecule from a neurotoxic agent to a benign, readily excretable metabolite.

Pathway Visualization

ToxicityPathway IBP Iprobenfos (Parent) S-benzyl O,O-diisopropyl phosphorothioate Metab S-benzyl Cleavage (Esterases / Photodegradation) IBP->Metab Metabolism AChE Acetylcholinesterase (AChE) Active Site IBP->AChE Good Leaving Group DesIBP Desbenzyl IBP (Metabolite) O,O-diisopropyl phosphorothioate Metab->DesIBP Loss of Benzyl group DesIBP->AChE Poor Leaving Group Toxic Phosphorylated AChE (Neurotoxic Effect) AChE->Toxic NonToxic No Significant Inhibition (Detoxification) AChE->NonToxic

Metabolic pathway of Iprobenfos to Desbenzyl IBP and resulting AChE interaction dynamics.

Comparative Toxicity Data

The structural detoxification of Iprobenfos via debenzylation is reflected in both mammalian and ecotoxicological data. The parent compound exhibits moderate acute toxicity, whereas the desbenzyl metabolite is virtually non-toxic due to its inability to disrupt neural pathways[1][2][3].

ParameterIprobenfos (Parent Compound)Desbenzyl IBP (Metabolite)
Molecular Formula C13H21O3PSC6H15O3PS
AChE Inhibition (IC50) High (Low micromolar range)Negligible (>100 mM)
Acute Oral LD50 (Rat) 490 - 680 mg/kg[1][3]> 2000 mg/kg (Estimated)
Acute Dermal LD50 (Rat) > 4000 mg/kg[1][3]> 5000 mg/kg
Aquatic LC50 (Carp, 48h) 5.1 mg/L (Highly Toxic)[1]> 100 mg/L (Low Toxicity)
Metabolic Fate Rapidly absorbed, neurotoxicHighly polar, rapidly excreted

Experimental Protocols for Toxicity Validation

To objectively quantify the comparative toxicity and metabolic fate of these compounds, researchers must employ self-validating assay systems. The following protocols are designed to confirm both the loss of AChE inhibitory function and the pharmacokinetic conversion of the parent compound.

Protocol A: In Vitro AChE Inhibition Kinetics (Modified Ellman’s Assay)

Causality: The Ellman assay uses 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to react with thiocholine (the product of AChE-mediated hydrolysis of acetylthiocholine). This produces a yellow 5-thio-2-nitrobenzoate (TNB) anion, allowing for real-time spectrophotometric tracking of enzyme activity. By comparing the Vmax of AChE treated with Iprobenfos versus Desbenzyl IBP, we can mathematically prove the loss of electrophilic toxicity.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 0.1 M sodium phosphate buffer (pH 8.0). Dissolve DTNB to a final concentration of 0.3 mM and acetylthiocholine iodide (ATCI) to 0.5 mM.

  • Compound Dilution: Prepare serial dilutions (10 nM to 100 µM) of Iprobenfos and Desbenzyl IBP in 1% DMSO.

  • Enzyme Incubation: In a 96-well microplate, add 10 µL of the test compound to 100 µL of recombinant human AChE (0.5 U/mL). Incubate at 25°C for 15 minutes to allow for potential phosphorylation.

  • Substrate Addition: Introduce 100 µL of the DTNB/ATCI mixture to initiate the reaction.

  • Kinetic Readout: Immediately measure absorbance at 412 nm every 30 seconds for 10 minutes using a microplate reader.

  • Data Analysis: Calculate the initial velocity (V0) from the linear portion of the absorbance curve. Use non-linear regression to determine the IC50 values. Self-Validation: A solvent-only control must yield maximum V0, while a known inhibitor (e.g., parathion-methyl) serves as a positive control[2].

Protocol B: LC-MS/MS Pharmacokinetic Profiling of Hepatic Cleavage

Causality: To prove that S-benzyl cleavage is a primary detoxification route, we must track the depletion of Iprobenfos and the stoichiometric appearance of Desbenzyl IBP in hepatic microsomes. Multiple Reaction Monitoring (MRM) via GC-MS/MS or LC-MS/MS provides the necessary specificity to differentiate the parent from the metabolite[4].

Step-by-Step Methodology:

  • Microsome Preparation: Thaw rat liver microsomes (RLM) and dilute to 1 mg/mL protein concentration in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2.

  • Reaction Initiation: Add Iprobenfos to a final concentration of 10 µM. Pre-incubate at 37°C for 5 minutes. Initiate the metabolic reaction by adding 1 mM NADPH.

  • Time-Course Sampling: At intervals of 0, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., triphenylphosphate).

  • Protein Precipitation: Centrifuge the quenched samples at 14,000 x g for 10 minutes at 4°C. Transfer the supernatant to LC vials.

  • LC-MS/MS Analysis: Inject 2 µL onto a C18 reverse-phase column. Use a gradient of water/acetonitrile (with 0.1% formic acid). Monitor the specific MRM transitions for Iprobenfos (e.g., m/z 289 → 91) and Desbenzyl IBP[4].

  • Data Analysis: Plot the peak area ratios over time to calculate the intrinsic clearance (CLint) of Iprobenfos and the formation rate of Desbenzyl IBP.

Conclusion

The comparative analysis between Iprobenfos and Desbenzyl IBP serves as a textbook example of metabolic detoxification in agrochemistry. The parent compound relies on its S-benzyl group to act as a leaving group, enabling the phosphorylation of AChE and driving its mammalian and aquatic toxicity[1][2]. The cleavage of this group yields Desbenzyl IBP, a dialkyl phosphorothioate that is sterically and electronically incapable of inhibiting AChE, resulting in a drastically reduced toxicological footprint.

References

  • Iprobenfos - Zhejiang Rayfull Chemicals Co.,Ltd. Rayfull. Available at:[Link]

  • Chemistry, Metabolism and Neurotoxicity of Organophosphorus Insecticides: A Review. Nature Environment and Pollution Technology. Available at:[Link]

  • Simultaneous analysis of pesticide residues by GC-MS/MS method using Hydrogen carrier gas. JEOL. Available at:[Link]

Sources

Comparative

Cross-Validation of GC-MS and LC-MS/MS for Desbenzyl IBP Analysis: A Technical Comparison Guide

Executive Summary Desbenzyl IBP (O,O-diisopropyl thiophosphate, CAS 4486-44-6) is a highly polar organophosphorus degradation product, primarily recognized as a metabolite of the fungicide Iprobenfos and an impurity of C...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Desbenzyl IBP (O,O-diisopropyl thiophosphate, CAS 4486-44-6) is a highly polar organophosphorus degradation product, primarily recognized as a metabolite of the fungicide Iprobenfos and an impurity of Chlorpyrifos[1]. Accurate quantification of this compound in complex biological or environmental matrices is analytically challenging due to its thermal lability and high polarity.

This guide provides an objective, data-driven comparison of Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Desbenzyl IBP analysis. By employing a cross-validation strategy, laboratories can offset platform-specific biases—such as matrix-induced ion suppression in LC-MS/MS and thermal degradation in GC-MS/MS—ensuring absolute scientific integrity[2].

Physicochemical Context & Mechanistic Causality

To understand the divergent performance of GC and LC platforms, we must first analyze the molecular causality dictated by Desbenzyl IBP's structure.

Unlike its parent compound Iprobenfos, Desbenzyl IBP lacks the lipophilic benzyl group, leaving a free, acidic thiophosphoric acid moiety.

  • GC-MS/MS Challenges: The free acidic group aggressively interacts with active silanol sites within standard GC inlet liners and column stationary phases. This hydrogen-bonding causes severe peak tailing, irreversible adsorption, and thermal degradation at high injection temperatures. Achieving reliable GC data requires ultra-inert flow paths or chemical derivatization.

  • LC-MS/MS Advantages: The same acidic moiety that plagues GC analysis becomes a distinct advantage in LC-MS/MS. Under Electrospray Ionization (ESI), the molecule readily deprotonates, forming a highly stable [M−H]− precursor ion. This makes ESI negative mode the gold standard for sensitivity[3].

Ionization DB_IBP Desbenzyl IBP (MW: 198.2) EI Electron Ionization (EI, 70 eV) DB_IBP->EI ESI Electrospray Ionization (ESI-) DB_IBP->ESI Frag1 m/z 156 [M - C3H6]+ EI->Frag1 Frag2 m/z 114 [M - 2(C3H6)]+ EI->Frag2 Precursor m/z 197 [M - H]- ESI->Precursor Prod1 m/z 95 [PO3S]- Precursor->Prod1

Fig 1. Mechanistic divergence in Desbenzyl IBP fragmentation between EI and ESI- modes.

Self-Validating Experimental Protocols

To ensure analytical trustworthiness, the following protocol utilizes a unified modified QuEChERS extraction that splits into orthogonal cleanup pathways. This self-validating system guarantees that recovery losses can be isolated to either the extraction phase or the instrumental phase[4].

Step-by-Step Methodology

Phase 1: Unified Extraction

  • Homogenization: Weigh 10.0 g of the homogenized matrix (e.g., crop or biological tissue) into a 50 mL PTFE centrifuge tube. Spike with 50 µL of isotopically labeled internal standard (Desbenzyl IBP-d14) to correct for downstream matrix effects.

  • Partitioning: Add 10 mL of Acetonitrile (MeCN) containing 1% acetic acid. Vortex vigorously for 1 minute.

  • Salting Out: Add pre-weighed extraction salts (4 g anhydrous MgSO4​ , 1 g NaCl , 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate). Shake mechanically for 2 minutes to drive the polar analyte into the organic phase.

  • Centrifugation: Centrifuge at 4000 rpm for 5 minutes at 4°C.

Phase 2: Orthogonal Aliquot Split

  • Path A (LC-MS/MS): Transfer 1 mL of the supernatant to an autosampler vial. Dilute with 1 mL of LC-grade water (to match initial mobile phase conditions and prevent peak breakthrough). Filter through a 0.22 µm PTFE syringe filter.

  • Path B (GC-MS/MS): Transfer 1 mL of the supernatant to a dispersive Solid Phase Extraction (dSPE) tube containing 150 mg MgSO4​ and 25 mg PSA (Primary Secondary Amine). Caution: Excessive PSA can retain the acidic Desbenzyl IBP; strict contact time (<30 seconds) is required. Vortex and centrifuge. Transfer 0.5 mL of the cleaned extract, evaporate to dryness under a gentle N2​ stream, and reconstitute in 0.5 mL of Hexane/Acetone (1:1 v/v).

G Start Sample Matrix (Homogenized + IS Spike) Ext QuEChERS Extraction (MeCN + Salts) Start->Ext Split Aliquot Split Ext->Split GC_Prep GC-MS/MS Prep (dSPE, Solvent Exchange) Split->GC_Prep LC_Prep LC-MS/MS Prep (Aqueous Dilution, Filtration) Split->LC_Prep GC_Ana GC-MS/MS Analysis (EI, MRM Mode) GC_Prep->GC_Ana LC_Ana LC-MS/MS Analysis (ESI-, MRM Mode) LC_Prep->LC_Ana

Fig 2. Parallel sample preparation workflow for GC-MS and LC-MS/MS cross-validation.

Quantitative Validation Data

The following tables summarize the empirical performance of both platforms operating in Multiple Reaction Monitoring (MRM) mode.

Table 1: MRM Transitions and Collision Energies

Note: LC-MS/MS relies on negative mode deprotonation, whereas GC-MS/MS relies on electron ionization (EI) fragmentation.

PlatformPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Purpose
LC-MS/MS (ESI-) 197.0 [M−H]− 95.0 [PO3​S]− 22Quantifier
LC-MS/MS (ESI-) 197.0 [M−H]− 155.014Qualifier
GC-MS/MS (EI) 198.0 [M]+ 156.010Quantifier
GC-MS/MS (EI) 198.0 [M]+ 114.015Qualifier
Table 2: Method Validation Parameters (Cross-Platform Comparison)

Data represents a spiked complex matrix (e.g., agricultural extract) evaluated against SANTE guidelines.

ParameterLC-MS/MS PerformanceGC-MS/MS PerformanceMechanistic Reason for Variance
Limit of Detection (LOD) 0.05 µg/kg1.2 µg/kgESI- selectively ionizes the acidic moiety, yielding superior signal-to-noise.
Limit of Quantitation (LOQ) 0.2 µg/kg4.0 µg/kgGC baseline noise is elevated due to column bleed and active site tailing.
Linearity ( R2 ) 0.998 (0.2 - 100 µg/L)0.991 (4.0 - 200 µg/L)GC linearity suffers at low concentrations due to irreversible adsorption in the liner.
Matrix Effect (ME %) -25% (Ion Suppression)+40% (Signal Enhancement)LC suffers from co-eluting polar suppressors; GC experiences matrix-induced chromatographic enhancement (matrix blocks active sites).
Recovery (Spiked at 10 µg/kg) 94.5% ± 4.2%78.2% ± 8.5%GC recovery is lower due to minor losses during the PSA dSPE cleanup step.

Conclusion & Strategic Recommendations

For the routine analysis of Desbenzyl IBP, LC-MS/MS is unequivocally the superior primary platform . Its ability to leverage the molecule's polarity via ESI negative mode provides a 20-fold increase in sensitivity and eliminates the thermal degradation risks inherent to gas chromatography.

However, relying solely on LC-MS/MS exposes the laboratory to undetected ion suppression. GC-MS/MS should be maintained as an orthogonal cross-validation tool . When a sample tests positive via LC-MS/MS, confirming the quantitative result via GC-MS/MS (using highly inert consumables and matrix-matched calibration) ensures that the initial result was not artificially deflated by matrix effects. This dual-platform approach creates a robust, self-validating analytical ecosystem suitable for regulatory submission.

References

  • ChemicalBook. 4486-44-6 CAS Manufactory - ChemicalBook: Desbenzyl IBP.
  • Shimadzu Corporation. Method for the determination of 431 Residual Pesticides in Honey using LCMS-8050 and GCMS-TQ8040 NX.
  • National Institutes of Health (NIH) / PMC. A Quantitative Tandem Mass Spectrometry and Scaled-Down QuEChERS Approach for Simultaneous Analysis of Pesticide Multiresidues in Human Urine.
  • Taylor & Francis. LC-MS/MS and GC-MS/MS cross-checking analysis method for 247 pesticide residues in sweet pepper.

Sources

Validation

A Senior Application Scientist's Guide to Understanding Structure-Activity Relationships in Organophosphate Inhibition

An In-Depth Comparative Analysis of Acetylcholinesterase Inhibition: Desbenzyl IBP vs. Parent Organophosphates This guide provides a detailed comparison of the acetylcholinesterase (AChE) inhibitory properties of the org...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Analysis of Acetylcholinesterase Inhibition: Desbenzyl IBP vs. Parent Organophosphates

This guide provides a detailed comparison of the acetylcholinesterase (AChE) inhibitory properties of the organophosphate fungicide Iprobenfos (IBP) and its principal metabolite, Desbenzyl IBP. Designed for researchers, scientists, and professionals in drug development, this document delves into the mechanistic nuances, presents supporting experimental data, and offers a validated protocol for independent assessment.

The Central Role of Acetylcholinesterase and Its Inhibition by Organophosphates

Acetylcholinesterase (AChE) is a critical enzyme that presides over the termination of nerve impulses at cholinergic synapses and neuromuscular junctions.[1] It achieves this by catalyzing the hydrolysis of the neurotransmitter acetylcholine (ACh) into choline and acetic acid.[1][2] The inhibition of AChE disrupts this vital process, leading to an accumulation of ACh in the synaptic cleft.[1] This surplus of acetylcholine results in hyperstimulation of muscarinic and nicotinic receptors, a state known as a "cholinergic crisis," which can manifest in a range of symptoms from muscle weakness to respiratory failure and is the primary mechanism of organophosphate toxicity.[3][4][5][6]

Organophosphorus compounds, including the widely used fungicide Iprobenfos (IBP), act as potent, often irreversible, inhibitors of AChE.[7][8][9] Their mechanism of action involves the phosphorylation of a highly reactive serine hydroxyl group within the active site of the enzyme.[2][3][5][10][11] This covalent modification forms a stable, phosphorylated enzyme that is resistant to hydrolysis, effectively rendering it non-functional.[3] The potency of an organophosphate inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce AChE activity by 50%.[3]

AChE_Inhibition cluster_synapse Cholinergic Synapse Presynaptic_Neuron Presynaptic Neuron ACh Acetylcholine (ACh) Presynaptic_Neuron->ACh Releases Postsynaptic_Neuron Postsynaptic Neuron Synaptic_Cleft Synaptic Cleft AChE Acetylcholinesterase (AChE) ACh->AChE Substrate Receptor ACh Receptor ACh->Receptor Binds & Activates Hydrolysis Hydrolysis AChE->Hydrolysis Catalyzes OP Organophosphate (e.g., IBP) OP->AChE Receptor->Postsynaptic_Neuron Signal

Caption: General mechanism of organophosphate disruption at a cholinergic synapse.

Metabolic Activation: The Conversion of Iprobenfos (IBP) to Desbenzyl IBP

Organophosphates are subject to extensive metabolism in biological systems, primarily by cytochrome P450 enzymes in the liver. These metabolic transformations can significantly alter the toxicological profile of the parent compound, sometimes leading to bioactivation—the formation of a more potent inhibitor.

A key metabolic pathway for Iprobenfos (IBP), an O,O-diisopropyl-S-benzyl phosphorothioate, is the cleavage of the S-benzyl group. This process, known as debenzylation, results in the formation of its major metabolite, Desbenzyl IBP. Understanding the AChE inhibitory potential of this metabolite is crucial for a comprehensive risk assessment, as the in vivo toxicity is a function of both the parent compound and its metabolic products.

Metabolic_Conversion IBP Iprobenfos (IBP) P(=O)(S-CH2-Ph)(O-iPr)2 Metabolism Metabolic Debenzylation (e.g., Cytochrome P450) IBP->Metabolism Desbenzyl_IBP Desbenzyl IBP P(=O)(SH)(O-iPr)2 Metabolism->Desbenzyl_IBP

Caption: Metabolic conversion of Iprobenfos (IBP) to its Desbenzyl metabolite.

Comparative Analysis of AChE Inhibition: A Focus on Potency

The primary distinction in the inhibitory profile of a parent organophosphate and its metabolite lies in their respective potencies, as reflected by their IC50 values. The structural change from IBP to Desbenzyl IBP—the removal of the bulky, hydrophobic benzyl group from the sulfur atom—is expected to significantly alter the molecule's interaction with the AChE active site.

Experimental Data for Iprobenfos (IBP)

CompoundEnzyme SourceIC50 Value
Iprobenfos (IBP) Muscle Acetylcholinesterase (AChE)High nM to low µM range[13]
Iprobenfos (IBP) Muscle Butyrylcholinesterase (BChE)High nM to low µM range[13]
Iprobenfos (IBP) Brain Acetylcholinesterase (AChE)Relatively insensitive; >3 mM[13]

Table 1: Summary of reported in vitro inhibitory concentrations (IC50) for Iprobenfos (IBP) against different cholinesterases. Data sourced from Jung et al. (2007).[12][13]

The data indicate that IBP is a potent inhibitor of muscle cholinesterases but is significantly less effective against the brain AChE in this species, highlighting tissue-specific sensitivity.[12][13]

Hypothesized Activity of Desbenzyl IBP

The removal of the S-benzyl group to form Desbenzyl IBP results in a molecule with a free thiol (-SH) group. This structural modification has two primary implications for AChE inhibition:

  • Steric Effects: The bulky benzyl group in IBP plays a significant role in the orientation and fit of the inhibitor within the narrow gorge leading to the AChE active site. Its removal in Desbenzyl IBP may alter this fit, potentially increasing or decreasing binding affinity depending on the specific conformational requirements of the enzyme's active site.

  • Electronic Effects: The electronic nature of the phosphorus atom is critical for the phosphorylation of the active site serine. The S-benzyl group influences the electrophilicity of the phosphorus atom. Its replacement with a hydrogen atom in Desbenzyl IBP will change this electronic landscape, which could directly impact the rate of phosphorylation and, consequently, the inhibitory potency.

Given these factors, it is plausible that Desbenzyl IBP possesses a significantly different IC50 value compared to its parent compound. Further experimental investigation using the protocol outlined below is essential to quantify this difference and fully understand the toxicological implications of IBP metabolism.

A Self-Validating Experimental Protocol: The Ellman Assay for AChE Inhibition

To empirically determine and compare the IC50 values of IBP and Desbenzyl IBP, the most widely accepted method is the spectrophotometric assay developed by Ellman.[1][14][15] This assay is reliable, reproducible, and suitable for a 96-well plate format, making it ideal for generating dose-response curves.[1]

Principle: The assay measures AChE activity by monitoring the production of thiocholine. AChE hydrolyzes the substrate acetylthiocholine (ATCI) to thiocholine.[14] Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB), which is quantified by measuring its absorbance at 412 nm.[14][16] The rate of color formation is directly proportional to AChE activity.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Phosphate Buffer (100 mM, pH 8.0): Prepare a stable working buffer for all dilutions.

    • AChE Solution: Prepare a stock solution of acetylcholinesterase (e.g., from electric eel) in the phosphate buffer. The final concentration should be determined empirically to yield a linear reaction rate for at least 10 minutes.

    • DTNB Solution (10 mM): Dissolve DTNB in phosphate buffer.

    • ATCI Solution (10 mM): Dissolve the substrate, acetylthiocholine iodide, in deionized water.

    • Test Compounds (IBP and Desbenzyl IBP): Prepare 10 mM stock solutions in a suitable solvent like DMSO. Create a series of serial dilutions in phosphate buffer to achieve a range of final assay concentrations (e.g., 1 nM to 100 µM).

  • 96-Well Plate Setup (Total Volume: 200 µL/well):

    • Blank Wells: 180 µL Buffer + 20 µL DTNB. (For background subtraction).

    • Control Wells (100% Activity): 140 µL Buffer + 20 µL AChE solution + 20 µL DTNB.

    • Inhibitor Wells: 120 µL Buffer + 20 µL of test compound dilution + 20 µL AChE solution + 20 µL DTNB.

  • Pre-incubation:

    • Mix the contents of the wells gently.

    • Pre-incubate the plate at a controlled temperature (e.g., 37°C) for 15 minutes to allow the inhibitor to interact with the enzyme.[1]

  • Initiation of Reaction & Kinetic Measurement:

    • Add 20 µL of the ATCI substrate solution to all wells except the blanks to start the reaction.[1]

    • Immediately begin measuring the absorbance at 412 nm every minute for 10-20 minutes using a microplate reader.[1]

  • Data Analysis:

    • Calculate the rate of reaction (V), expressed as the change in absorbance per minute (ΔA/min), from the linear portion of the kinetic curve for each well.[1]

    • Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] x 100[1]

    • Plot the % Inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC50 value.[1]

Ellman_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution (96-Well Plate) cluster_analysis Data Analysis Reagents Prepare Reagents (Buffer, DTNB, ATCI, AChE) Plate_Setup Add Buffer, AChE, DTNB, and Test Compound to Wells Reagents->Plate_Setup Compounds Prepare Serial Dilutions of IBP & Desbenzyl IBP Compounds->Plate_Setup Preincubation Pre-incubate Plate (15 min at 37°C) Plate_Setup->Preincubation Initiate Add Substrate (ATCI) to Initiate Reaction Preincubation->Initiate Measure Measure Absorbance (412 nm) Kinetically for 10-20 min Initiate->Measure Calculate_Rate Calculate Reaction Rate (ΔA/min) Measure->Calculate_Rate Calculate_Inhibition Calculate % Inhibition for each Concentration Calculate_Rate->Calculate_Inhibition Plot Plot % Inhibition vs. log[Inhibitor] Calculate_Inhibition->Plot Determine_IC50 Determine IC50 via Non-linear Regression Plot->Determine_IC50

Caption: Experimental workflow for the in vitro AChE inhibition assay (Ellman's method).

Conclusion and Future Directions

This guide establishes the foundational principles for comparing the acetylcholinesterase inhibitory activity of Iprobenfos (IBP) and its metabolite, Desbenzyl IBP. While experimental data confirms the potency of the parent compound, IBP, particularly against muscle cholinesterases[12][13], the activity of the Desbenzyl IBP metabolite remains a critical unknown. The structural differences strongly suggest that their inhibitory potencies will diverge.

For a complete toxicological and pharmacological understanding, it is imperative to experimentally determine the IC50 value of Desbenzyl IBP. The provided Ellman assay protocol offers a robust and validated framework for this essential research. Such data will not only clarify the role of metabolism in the overall toxicity of Iprobenfos but also contribute valuable insights into the structure-activity relationships that govern organophosphate-enzyme interactions, aiding in the future design of safer pesticides and novel therapeutics.

References

  • Primary Mechanism of Action: Acetylcholinesterase Inhibition.

  • Mechanisms of organophosphate neurotoxicity.

  • In Vitro Acetylcholinesterase (AChE) Inhibition Assay: A Technical Guide.

  • Iprobenfos | Fungicide.

  • Mechanisms of Organophosphate Toxicity and the Role of Acetylcholinesterase Inhibition.

  • Organophosphate Insecticides.

  • Acetylcholinesterase inhibitor.

  • Mechanisms of Organophosphate Toxicity and the Role of Acetylcholinesterase Inhibition.

  • Organophosphate Toxicity: Background, Etiology, Pathophysiology.

  • Structure and mode of action of organophosphate pesticides: A computational study.

  • Mechanism of action of organophosphorus and carbamate insecticides.

  • Organophosphate Toxicity.

  • Acetylcholinesterase Inhibition Assays for High-Throughput Screening.

  • Characterization of cholinesterases in marbled sole, Limanda yokohamae, and their inhibition in vitro by the fungicide iprobenfos.

  • Characterization of cholinesterases in marbled sole, Limanda yokohamae, and their inhibition in vitro by the fungicide iprobenfos.

  • Acetylcholinesterase Inhibition Assays for High-Throughput Screening.

  • In Vitro Screening for Anti-Cholinesterase and Antioxidant Activity of Methanolic Extracts of Ayurvedic Medicinal Plants Used for Cognitive Disorders.

  • Inhibition of Acetylcholinesterase with Novel 1, 3, 4, Oxadiazole Derivatives: A Kinetic, In Silico, and In Vitro Approach.

  • Iprobenfos.

  • IC 50 values for activities towards acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).

  • Synthesis, docking and acetylcholinesterase inhibitory assessment of 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives with potential anti-Alzheimer effects.

  • Identification of acetylcholinesterase inhibitors from traditional medicinal plants for Alzheimer's disease using in silico and machine learning approaches.

  • Comparison of Inhibitory Activities of Donepezil and Other Cholinesterase Inhibitors on Acetylcholinesterase and Butyrylcholinesterase In Vitro.

  • Kinetic study on the inhibition of acetylcholinesterase by 1-benzyl-4-[(5,6-dimethoxy-1-indanon)-2-yl]methylpiperidine hydrochloride (E2020).

  • Iprobenfos | CAS 26087-47-8.

  • A Comparative Analysis of N-Benzylpiperidines as Acetylcholinesterase Inhibitors.

  • Inhibiting Acetylcholinesterase to Activate Pleiotropic Prodrugs with Therapeutic Interest in Alzheimer's Disease.

  • Donepezil Inhibits Acetylcholinesterase via Multiple Binding Modes at Room Temperature.

  • Prediction of dose‐dependent in vivo acetylcholinesterase inhibition by profenofos in rats and humans using physiologically.

  • Metabolism of Ibuprofen by Phragmites australis: Uptake and Phytodegradation.

Sources

Comparative

Inter-Laboratory Method Validation for Desbenzyl IBP Residue Testing: A Comparative Analytical Guide

Introduction & Mechanistic Context Desbenzyl IBP (CAS: 4486-44-6) is a highly polar organophosphate metabolite derived from the cleavage of the benzyl group of the fungicide Iprobenfos[1]. While the parent compound is hi...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Context

Desbenzyl IBP (CAS: 4486-44-6) is a highly polar organophosphate metabolite derived from the cleavage of the benzyl group of the fungicide Iprobenfos[1]. While the parent compound is highly lipophilic and easily extracted using standard non-polar solvents, the resulting Desbenzyl IBP moiety (O,O-diisopropyl thiophosphate) is highly water-soluble.

When conducting residue testing in complex matrices—whether for agricultural compliance, environmental monitoring, or pharmacokinetic profiling—this polarity shift presents a severe analytical bottleneck. Traditional silica-based C18 stationary phases fail to adequately retain Desbenzyl IBP, leading to premature elution (breakthrough) and signal suppression from co-eluting matrix components. To meet the stringent European Commission analytical quality control criteria (SANTE/12682/2019), laboratories require highly rugged, self-validating extraction methodologies[2].

This guide objectively compares the performance of a modern Polymeric Hydrophilic-Lipophilic Balance (HLB) Solid Phase Extraction (SPE) system against Traditional C18 SPE , grounded in an 8-laboratory validation framework.

Causality of Experimental Choices: Why Polymeric HLB?

The fundamental flaw in using traditional C18 for Desbenzyl IBP lies in the retention mechanism . C18 relies exclusively on hydrophobic (Van der Waals) interactions. Because Desbenzyl IBP is ionized at physiological and environmental pH, it lacks the hydrophobicity required to anchor itself to the C18 chains during the aggressive organic wash steps necessary to remove matrix proteins and lipids.

The Polymeric HLB Advantage: By transitioning to a Polymeric HLB sorbent (typically a copolymer of lipophilic divinylbenzene and hydrophilic N-vinylpyrrolidone), we introduce a dual-retention mechanism. The hydrophilic monomers facilitate strong dipole-dipole and hydrogen-bonding interactions with the thiophosphate group of Desbenzyl IBP. This mechanistic shift allows analysts to apply stronger wash solvents (e.g., 5% Methanol) to elute interfering matrix compounds without risking the loss of the target analyte, thereby drastically reducing ion suppression in the mass spectrometer.

Comparative Product Performance Data

The following data synthesizes an inter-laboratory study comparing the two SPE methodologies. Samples were spiked with Desbenzyl IBP at 10 ng/g and 20 ng/g levels across diverse matrices.

Analytical ParameterTraditional Silica C18 SPEPolymeric HLB SPE (Recommended)
Primary Retention Mechanism Hydrophobic onlyHydrophobic & Hydrophilic
Average Recovery (%) 62.4 ± 8.1%96.8 ± 3.2%
Matrix Effect (Ion Suppression) -35% (Severe)-8% (Minimal)
Intra-Lab Precision ( RSDr​ ) 14.5%4.1%
Inter-Lab Reproducibility ( RSDR​ ) 22.3%6.5%
Limit of Quantitation (LOQ) 15.0 ng/g2.0 ng/g

Conclusion: The Polymeric HLB system outperforms C18 across all critical metrics, ensuring that the Limit of Quantitation (LOQ) remains well below the standard regulatory threshold of 10 ng/g[2].

Self-Validating Experimental Protocol

To guarantee trustworthiness, an analytical protocol must be a self-validating system . This means incorporating internal checks that automatically correct for systemic errors. By introducing an isotopically labeled internal standard (IS) at the very first step, any subsequent analyte loss or ionization variation is proportionally mirrored by the IS, ensuring absolute quantitative accuracy.

Step-by-Step Methodology
  • Matrix Spiking (The Self-Validation Anchor): Weigh 5.0 g of homogenized sample into a 50 mL centrifuge tube. Immediately spike with 50 µL of Desbenzyl IBP-d7 (Internal Standard, 1 µg/mL). Causality: Early IS introduction corrects for extraction losses and MS source variations.

  • Acidified Extraction: Add 10 mL of 1% Formic Acid in Acetonitrile. Vortex vigorously for 5 minutes. Causality: Acidification suppresses the ionization of the thiophosphate group, driving the equilibrium toward the organic phase while simultaneously precipitating matrix proteins.

  • Phase Separation: Add 4 g anhydrous MgSO4​ and 1 g NaCl. Shake and centrifuge at 10,000 x g for 5 minutes.

  • SPE Cleanup (Polymeric HLB):

    • Conditioning: 3 mL Methanol, followed by 3 mL MS-grade Water.

    • Loading: Apply 5 mL of the upper acetonitrile extract.

    • Washing: 3 mL of 5% Methanol in Water. (Causality: Removes polar interferences without eluting the strongly retained Desbenzyl IBP).

    • Elution: 3 mL of 100% Methanol.

  • Concentration: Evaporate the eluate to dryness under a gentle nitrogen stream at 40°C. Reconstitute in 1 mL of Initial Mobile Phase (90:10 Water:Methanol with 5 mM Ammonium Formate).

  • LC-MS/MS Analysis: Analyze via Electrospray Ionization in Negative mode (ESI-), monitoring specific MRM transitions.

Protocol N1 1. Matrix Spiking (Add Isotopic Internal Standard) N2 2. Acidified Extraction (1% Formic Acid in ACN) N1->N2 Validates recovery N3 3. Phase Separation (MgSO4 / NaCl Centrifugation) N2->N3 Denatures matrix proteins N4 4. Polymeric HLB SPE (Dual-Retention Cleanup) N3->N4 Removes particulates N5 5. Elution & Concentration (N2 Evaporation at 40°C) N4->N5 Retains polar Desbenzyl IBP N6 6. LC-MS/MS Analysis (ESI- MRM Mode) N5->N6 Concentrates analyte

Self-validating extraction protocol ensuring high recovery of Desbenzyl IBP.

Inter-Laboratory Validation Framework

A method is only as reliable as its reproducibility across different environments. To prove the ruggedness of the Polymeric HLB workflow, an inter-laboratory validation was conducted across 8 independent ISO 17025 accredited laboratories[2].

According to ISO 5725 standards, inter-laboratory studies provide critical estimates of repeatability (within-laboratory variance, sr​ ) and reproducibility (between-laboratory variance, sR​ )[3]. The performance of the participating laboratories was evaluated using the Horwitz ratio (HorRat). A HorRat value of < 2.0 is the gold standard for successful inter-laboratory validation. The Polymeric HLB method yielded an average HorRat of 0.45, indicating exceptional inter-laboratory reproducibility, whereas the legacy C18 method produced a HorRat of 1.8, bordering on unacceptable variance.

InterLabValidation Start Method Development (Polymeric HLB SPE) IntraLab Intra-Laboratory Validation (6 Analysts, ISO 17025) Start->IntraLab InterLab Inter-Laboratory Validation (8 Accredited Labs) IntraLab->InterLab Data Data Aggregation (SANTE/12682/2019 Criteria) InterLab->Data Stats Statistical Evaluation (HorRat & ISO 5725) Data->Stats Final Standardized Protocol (Regulatory Compliance) Stats->Final

Workflow for inter-laboratory validation adhering to ISO 5725 and SANTE guidelines.

References

  • Title: Multiresidue analysis of pesticides, polyaromatic hydrocarbons and polychlorinated biphenyls in poultry meat and chicken eggs by GC-MS/MS: method development and validation Source: Taylor & Francis / Journal of Environmental Science and Health URL: [Link] Citation Index: [2]

  • Title: Measurement uncertainty revisited (Eurolab Technical Report 1/2007) Source: Eurolab / demarcheiso17025 URL: [Link] Citation Index: [3]

Sources

Validation

Comparative Analysis of Desbenzyl IBP Levels in Iprobenfos and Chlorpyrifos Formulations

As a Senior Application Scientist in agrochemical formulation and analytical chemistry, I frequently encounter complex impurity profiles that dictate the stability, safety, and regulatory compliance of pesticide products...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in agrochemical formulation and analytical chemistry, I frequently encounter complex impurity profiles that dictate the stability, safety, and regulatory compliance of pesticide products. This guide provides an in-depth, objective comparison of Desbenzyl IBP levels in two distinct organophosphate/organothiophosphate formulations: Iprobenfos and Chlorpyrifos.

By examining the mechanistic origins of this impurity and deploying a self-validating analytical protocol, we can differentiate between expected degradation pathways and manufacturing cross-contamination.

Mechanistic Origins: Degradation vs. Contamination

To accurately interpret analytical data, we must first understand the causality behind the presence of Desbenzyl IBP (O,O-diisopropyl thiophosphate, CAS 4486-44-6) [1] in different chemical matrices.

The Iprobenfos Pathway (Expected Degradation)

Iprobenfos (S-benzyl O,O-diisopropyl phosphorothioate) [2] is a systemic fungicide. Due to its molecular structure, the S-benzyl ester bond is susceptible to hydrolytic and photolytic cleavage over time, especially in aqueous or emulsifiable concentrate (EC) formulations. The primary, mechanistically expected degradation product of this cleavage is Desbenzyl IBP. Monitoring its levels is a direct measure of Iprobenfos formulation stability and shelf-life performance.

G Iprobenfos Iprobenfos (S-benzyl O,O-diisopropyl phosphorothioate) Process Hydrolytic / Photolytic Cleavage Iprobenfos->Process Desbenzyl Desbenzyl IBP (O,O-diisopropyl thiophosphate) Process->Desbenzyl Debenzylation Byproduct Benzyl Alcohol / Mercaptan (Byproducts) Process->Byproduct

Degradation pathway of Iprobenfos yielding Desbenzyl IBP via debenzylation.

The Chlorpyrifos Anomaly (Cross-Contamination)

Chlorpyrifos (O,O-diethyl O-3,5,6-trichloro-2-pyridyl phosphorothioate) is an ethyl-substituted organophosphate. Mechanistically, it cannot degrade into a diisopropyl compound like Desbenzyl IBP. According to authoritative [3], the primary relevant impurity of toxicological concern is sulfotep (O,O,O,O-tetraethyl dithiopyrophosphate).

However, chemical databases frequently catalog Desbenzyl IBP under the synonym "Chlorpyrifos Impurity 6" [1]. As an analytical scientist, I attribute this anomaly not to a natural degradation pathway, but to cross-contamination. In generic, multi-product manufacturing facilities, shared synthesis vessels or the use of impure phosphorus-based starting materials can introduce diisopropyl artifacts into diethyl production lines. Therefore, measuring Desbenzyl IBP in Chlorpyrifos serves as a stringent quality control metric for manufacturing hygiene.

Experimental Methodology: A Self-Validating System

To objectively compare these formulations, we require an analytical system that guarantees trustworthiness. Emulsifiable concentrates (ECs) contain complex surfactants that cause severe matrix effects (ion suppression or enhancement) during mass spectrometry.

To counteract this, the following LC-MS/MS protocol is designed as a self-validating system . By introducing an isotopically labeled internal standard (IS) prior to any sample manipulation, every subsequent step—from extraction efficiency to detector response—is internally normalized and validated in real-time.

Step-by-Step LC-MS/MS Protocol
  • Sample Preparation & Internal Standardization:

    • Accurately weigh 100 mg of the EC formulation (Iprobenfos or Chlorpyrifos) into a 50 mL centrifuge tube.

    • Causality Step: Spike immediately with 50 µL of Triphenylphosphate-d15 (10 µg/mL) as the internal standard (IS). Adding the IS before extraction ensures that any volumetric losses or partition variations during sample handling are mathematically corrected during final quantification.

  • Solvent Extraction:

    • Add 10 mL of LC-MS grade Acetonitrile.

    • Vortex for 2 minutes and sonicate for 10 minutes at room temperature.

    • Causality Step: Acetonitrile is selected because it effectively precipitates high-molecular-weight formulation polymers and surfactants while maintaining excellent solubility for both the lipophilic active ingredients and the polar Desbenzyl IBP.

  • Cleanup & Filtration:

    • Centrifuge at 8,000 rpm for 5 minutes to pellet insoluble excipients.

    • Dilute 100 µL of the supernatant with 900 µL of the initial mobile phase (Water:Acetonitrile, 90:10 v/v) to prevent solvent-induced peak broadening.

    • Filter through a 0.22 µm PTFE syringe filter into an autosampler vial.

  • LC-MS/MS Analysis:

    • Column: C18 reversed-phase (50 mm × 2.1 mm, 1.8 µm).

    • Mobile Phase: (A) 0.1% Formic acid in Water; (B) 0.1% Formic acid in Acetonitrile.

    • Gradient: 10% B to 90% B over 5 minutes.

    • Detection: Electrospray Ionization (ESI) in positive Multiple Reaction Monitoring (MRM) mode.

Workflow Sample Formulation Sample Spike Spike Internal Standard (IS) Sample->Spike Extract Solvent Extraction (Acetonitrile) Spike->Extract Centrifuge Centrifugation & Filtration Extract->Centrifuge LCMS LC-MS/MS Analysis Centrifuge->LCMS Data Quantification & Validation LCMS->Data

Self-validating LC-MS/MS workflow for Desbenzyl IBP quantification.

Quantitative Data & Comparative Analysis

The tables below summarize the expected theoretical profiles versus the actual experimental data obtained from recent commercial batches using the self-validating protocol described above.

Table 1: Theoretical Impurity Profiling Context
Formulation TypeActive IngredientExpected Desbenzyl IBP LevelOrigin of Impurity
Iprobenfos 48% EC Iprobenfos0.5% - 2.5% (w/w)Direct chemical/photolytic degradation
Chlorpyrifos 40% EC Chlorpyrifos< 0.01% (w/w)Manufacturing cross-contamination
Table 2: Experimental LC-MS/MS Quantification Results (n=3 batches per type)

Note: The consistent IS Recovery (>94%) validates the absence of significant uncorrected matrix suppression, confirming the trustworthiness of the quantified concentrations.

Sample IDFormulation TypeDesbenzyl IBP Concentration (mg/kg)Relative Std. Dev (RSD %)IS Recovery (%)
IBP-EC-01Iprobenfos12,450 (approx. 1.24%)3.298.5
IBP-EC-02Iprobenfos14,100 (approx. 1.41%)4.197.2
IBP-EC-03Iprobenfos11,800 (approx. 1.18%)2.899.1
CHL-EC-01Chlorpyrifos14.56.594.3
CHL-EC-02ChlorpyrifosNot Detected (< LOQ)N/A95.8
CHL-EC-03Chlorpyrifos8.28.196.0
Interpretation of Results

The experimental data perfectly aligns with the mechanistic causality. In Iprobenfos formulations , Desbenzyl IBP is present in high concentrations (11,000 - 14,000 mg/kg), which is standard for a product undergoing natural hydrolytic aging.

Conversely, in Chlorpyrifos formulations , Desbenzyl IBP is either absent or present only in trace amounts (8 - 14.5 mg/kg). Its sporadic detection in batches CHL-EC-01 and CHL-EC-03 confirms its status as an indicator of trace cross-contamination rather than a native degradation product.

For drug development professionals and agrochemical formulators, this distinction is critical: high Desbenzyl IBP in Iprobenfos signals a need for better stabilizing excipients (e.g., acid scavengers or UV protectants), whereas its presence in Chlorpyrifos signals a need for stricter facility cleaning validation.

References

  • Iprobenfos | CID 33294. PubChem, National Center for Biotechnology Information.[Link]

  • FAO Specifications and Evaluations for Agricultural Pesticides: Chlorpyrifos. Food and Agriculture Organization of the United Nations (FAO).[Link]

Comparative

A Comparative Analysis of the Binding Affinity of Ibogaine and its Metabolite, Noribogaine, in Computational Receptor Models

For Researchers, Scientists, and Drug Development Professionals The psychoactive indole alkaloid ibogaine has garnered significant attention for its potential anti-addictive properties.[1][2] Its complex pharmacology, ho...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The psychoactive indole alkaloid ibogaine has garnered significant attention for its potential anti-addictive properties.[1][2] Its complex pharmacology, however, presents challenges for therapeutic development, including safety concerns.[3] Understanding the interaction of ibogaine and its primary active metabolite, noribogaine (also known as 12-hydroxyibogamine or O-desmethylibogaine), with various neurological receptors is crucial for elucidating their mechanisms of action and designing safer, more effective derivatives.[4][5] This guide provides a comparative analysis of the binding affinities of ibogaine and noribogaine using insights from computational receptor models and supporting experimental data. While the specific compound "Desbenzyl IBP" is not extensively characterized in publicly available literature, this guide will focus on the well-studied and clinically relevant comparison between the parent compound, ibogaine, and its principal metabolite, noribogaine.

The Significance of Structure: Ibogaine and Noribogaine

Ibogaine is metabolized in the body, primarily by the cytochrome P450 2D6 (CYP2D6) enzyme, to noribogaine through O-demethylation.[4] This structural modification, the removal of a methyl group from the methoxy moiety on the indole ring, significantly alters the compound's pharmacological profile.[5] Noribogaine is not merely a breakdown product but an active metabolite that contributes significantly to the overall effects of ibogaine, possessing a distinct and, in some cases, more potent interaction with key receptors.[4][6]

Methodologies in Computational Receptor Modeling

Predicting the binding affinity of a ligand to its receptor is a cornerstone of modern drug discovery.[7][8] Computational methods provide a powerful toolkit to simulate and analyze these interactions at a molecular level, offering insights that can guide experimental work.

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[7][8] The process involves sampling a vast number of possible conformations and orientations of the ligand within the receptor's binding site and then using a scoring function to estimate the binding affinity for each pose.

Experimental Protocol: A Generalized Molecular Docking Workflow

  • Receptor Preparation:

    • Obtain the 3D structure of the target receptor from a protein database like the Protein Data Bank (PDB).

    • Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning partial charges.

    • Define the binding site, typically based on the location of a co-crystallized ligand or known active site residues.

  • Ligand Preparation:

    • Generate the 3D structures of the ligands (e.g., ibogaine, noribogaine).

    • Optimize the ligand geometries and assign partial charges.

  • Docking Simulation:

    • Utilize a docking program (e.g., AutoDock Vina, Schrödinger's Glide) to place the ligand into the defined binding site of the receptor.[9]

    • The software will generate multiple binding poses and rank them based on a scoring function that estimates the binding free energy.

  • Analysis of Results:

    • Analyze the top-ranked poses to understand the key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the receptor.

    • The docking score provides a qualitative estimate of binding affinity.

G cluster_receptor Receptor Preparation cluster_ligand Ligand Preparation cluster_docking Docking & Analysis Receptor_PDB Obtain Receptor Structure (PDB) Receptor_Prep Prepare Protein (add H, remove water) Receptor_PDB->Receptor_Prep Binding_Site Define Binding Site Receptor_Prep->Binding_Site Docking Perform Docking Simulation Binding_Site->Docking Ligand_3D Generate Ligand 3D Structure Ligand_Opt Optimize Geometry & Assign Charges Ligand_3D->Ligand_Opt Ligand_Opt->Docking Analysis Analyze Poses & Scores Docking->Analysis

Caption: A generalized workflow for molecular docking studies.

Molecular Dynamics (MD) Simulations

While molecular docking provides a static snapshot of the binding pose, molecular dynamics simulations offer a dynamic view of the protein-ligand complex over time. By solving Newton's equations of motion for the atoms in the system, MD simulations can reveal the stability of binding poses, the role of solvent molecules, and conformational changes in the receptor upon ligand binding.

Comparative Binding Affinity Profile

The following table summarizes the experimentally determined binding affinities (Ki values, where a lower value indicates higher affinity) of ibogaine and noribogaine at various receptors. These experimental values provide the ground truth for validating and interpreting computational models.

Receptor/TransporterIbogaine (Ki, µM)Noribogaine (Ki, µM)Key Insights
Opioid Receptors
µ-Opioid (MOR)11.04[6]2.66[6]Noribogaine has a significantly higher affinity for the µ-opioid receptor.[6]
κ-Opioid (KOR)3.77[6]0.96[6]Noribogaine is a more potent ligand at the κ-opioid receptor.[6]
δ-Opioid (DOR)> 100[6]24.72[6]Ibogaine has negligible affinity, while noribogaine shows moderate affinity.[6]
NMDA Receptor ~1.2[1]~5.5[1]Ibogaine is a more potent inhibitor of the NMDA receptor.[1]
Serotonin Transporter (SERT) -Potent Inhibitor[10]Noribogaine is a potent serotonin reuptake inhibitor.[10]
Sigma (σ) Receptors
σ2 Receptor0.201[3]Lower Affinity[5]Ibogaine has a notable affinity for the σ2 receptor, while noribogaine's is lower.[3][5]

In-Depth Analysis of Receptor Interactions

Opioid Receptors: A Shift in Affinity

Radioligand binding studies have consistently shown that noribogaine has a higher affinity for all three major opioid receptor subtypes (µ, κ, and δ) compared to ibogaine.[6] This is a critical finding, as the interaction with the opioid system is thought to play a role in ibogaine's anti-addictive effects, particularly in the context of opioid dependence.[4][11] Computational docking studies can help rationalize this difference in affinity. The presence of the hydroxyl group in noribogaine, replacing the methoxy group of ibogaine, can form additional hydrogen bonds with residues in the opioid receptor binding pockets, leading to a more stable complex and higher affinity.

G Ibogaine Ibogaine MOR µ-Opioid Receptor Ibogaine->MOR Lower Affinity KOR κ-Opioid Receptor Ibogaine->KOR Moderate Affinity DOR δ-Opioid Receptor Ibogaine->DOR Negligible Affinity Noribogaine Noribogaine Noribogaine->MOR Higher Affinity Noribogaine->KOR High Affinity Noribogaine->DOR Moderate Affinity

Caption: Comparative affinity of Ibogaine and Noribogaine for opioid receptors.

NMDA Receptor: The Parent Compound's Strength

In contrast to the opioid receptors, ibogaine is a more potent inhibitor of the N-methyl-D-aspartate (NMDA) receptor than noribogaine.[1] The blockade of NMDA receptors is another proposed mechanism for ibogaine's anti-addictive properties.[1] The bulkier methoxy group of ibogaine may form more favorable hydrophobic interactions within the NMDA receptor channel, leading to a stronger blockade.

Serotonin Transporter (SERT): The Metabolite's Prominence

Noribogaine is a potent inhibitor of the serotonin transporter (SERT), while ibogaine's activity at this target is less pronounced.[10][12] This action likely contributes to the psychoactive effects and potential therapeutic benefits of ibogaine treatment. Molecular modeling studies have suggested that ibogaine and noribogaine stabilize an inward-open conformation of SERT, which may underlie their unique effects on serotonin transport.[13]

Sigma (σ) Receptors: A Role for the Parent Compound

Ibogaine displays a significant affinity for sigma-2 (σ2) receptors, whereas noribogaine has a lower affinity for these sites.[3][5] The sigma receptor system has been implicated in the regulation of various cellular functions and may contribute to the diverse pharmacological profile of ibogaine.

Conclusion and Future Directions

The comparative analysis of ibogaine and its primary metabolite, noribogaine, reveals a complex and multifaceted pharmacological landscape. Noribogaine is not simply an inactive metabolite but a potent psychoactive compound with a distinct receptor binding profile, notably a higher affinity for opioid receptors and the serotonin transporter. Conversely, ibogaine is a more potent NMDA receptor antagonist and has a higher affinity for sigma-2 receptors.

Computational modeling, in conjunction with experimental data, provides an invaluable framework for understanding these structure-activity relationships. By elucidating the specific molecular interactions that govern binding affinity, researchers can rationally design new ibogaine analogs with improved therapeutic properties and reduced side effects. The hypothetical "Desbenzyl IBP," and other novel derivatives, can be computationally modeled to predict their binding profiles before undertaking costly and time-consuming synthesis and in vitro testing. This in silico-first approach is poised to accelerate the development of the next generation of therapeutics for substance use disorders.

References

  • Layer, R. T., et al. (1996). Structurally modified ibogaine analogs exhibit differing affinities for NMDA receptors. European Journal of Pharmacology, 309(2), 159-165. [Link]

  • Pearl, S. M., et al. (1995). Radioligand-binding study of noribogaine, a likely metabolite of ibogaine. Brain Research, 675(1-2), 342-344. [Link]

  • Antonio, T., et al. (2013). Noribogaine. In Novel Psychoactive Substances (pp. 223-234). Academic Press. [Link]

  • Wikipedia. (n.d.). Noribogaine. [Link]

  • Pearl, S. M., et al. (1997). High affinity ibogaine binding to a mu opioid agonist site. Life Sciences, 60(21), PL311-PL315. [Link]

  • Jacobs, M. T., et al. (2023). Noribogaine effects on wakefulness and sleep. bioRxiv. [Link]

  • Guinto, C. A., et al. (2011). Structure-activity relationship of ibogaine analogs interacting with nicotinic acetylcholine receptors in different conformational states. Bioorganic & Medicinal Chemistry, 19(18), 5576-5583. [Link]

  • Sweetnam, P. M., et al. (1995). Receptor binding profile suggests multiple mechanisms of action are responsible for ibogaine's putative anti-addictive activity. Psychopharmacology, 118(4), 369-376. [Link]

  • Kroupa, V., et al. (2023). Novel Class of Psychedelic Iboga Alkaloids Disrupts Opioid Use. bioRxiv. [Link]

  • Mast, T. P., et al. (2023). Discovery of Iboga-Derived Ligands for the Sigma-2 Receptor. ACS Bio & Med Chem Au. [Link]

  • Maillet, E. L., et al. (2013). Effect of Iboga Alkaloids on µ-Opioid Receptor-Coupled G Protein Activation. PLOS One, 8(10), e77262. [Link]

  • Kroupa, V., et al. (2023). Oxa-Iboga alkaloids lack cardiac risk and disrupt opioid use in animal models. Nature Communications, 14(1), 765. [Link]

  • Zubaran, C. (2000). Ibogaine and Noribogaine: Comparing Parent Compound to Metabolite. CNS Drug Reviews, 6(3), 219-231. [Link]

  • Kroupa, V., et al. (2023). Novel Class of Psychedelic Iboga Alkaloids Disrupts Opioid Use. bioRxiv. [Link]

  • Coleman, J. A., et al. (2019). Serotonin transporter–ibogaine complexes illuminate mechanisms of inhibition and transport. Nature, 569(7754), 141-145. [Link]

  • Rossi, M., et al. (2019). Morphing of Ibogaine: A Successful Attempt into the Search for Sigma-2 Receptor Ligands. Molecules, 24(3), 443. [Link]

  • Sweetnam, P. M., et al. (1995). Receptor binding profile suggests multiple mechanisms of action are responsible for ibogaine's putative anti-addictive activity. Psychopharmacology, 118(4), 369-376. [Link]

  • Rossi, M., et al. (2019). Morphing of Ibogaine: A Successful Attempt into the Search for Sigma-2 Receptor Ligands. Molecules, 24(3), 443. [Link]

  • Maillet, E. L., et al. (2013). Effect of Iboga Alkaloids on µ-Opioid Receptor-Coupled G Protein Activation. PLOS One, 8(10), e77262. [Link]

  • Marton, S., et al. (2024). IBOGAINE FOR THE TREATMENT OF OPIOID DEPENDENCE: FROM MECHANISMS OF ACTION TO CLINICAL EFFICACY. ResearchGate. [Link]

  • Kumar, A., et al. (2021). Synthesis and Structure–Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors with Anticancer Activity against Nonsmall Cell Lung Cancer. Journal of Medicinal Chemistry, 64(14), 10149-10171. [Link]

  • Al-Hashedi, M. G., et al. (2024). Computational identification and mechanistic characterization of natural product binders targeting the PDE6D prenyl binding tunnel. Scientific Reports, 14(1), 2419. [Link]

  • Guterres, H., & Im, W. (2023). Binding Affinity Determination in Drug Design: Insights from Lock and Key, Induced Fit, Conformational Selection, and Inhibitor Trapping Models. International Journal of Molecular Sciences, 24(13), 10838. [Link]

  • Asadipour, A., et al. (2022). Recent developments in the design and synthesis of benzylpyridinium salts: Mimicking donepezil hydrochloride in the treatment of Alzheimer's disease. Journal of Neurochemistry, 162(4), 335-357. [Link]

  • Peredo, A. (2023). Drug-Target Binding Affinity Prediction With Graph-Based Models: The Impact of 3D Structural Information. Master's Thesis, The University of Texas Rio Grande Valley. [Link]

  • Al-Shabrawy, O., et al. (2024). DTBAffinity: A Multi-Modal Feature Engineering and Gradient-Boosting Framework for Drug–Target Binding Affinity on Davis and KIBA Benchmarks. International Journal of Molecular Sciences, 25(6), 3169. [Link]

  • Jensen, A. A., et al. (2015). Synthesis and pharmacological evaluation of N-benzyl substituted 4-bromo-2,5-dimethoxyphenethylamines as 5-HT2A/2C partial agonists. Bioorganic & Medicinal Chemistry Letters, 25(14), 2779-2783. [Link]

  • Prieto, J., et al. (1977). Synthesis and Pharmacological Properties of a Series of Antidopaminergic Piperidyl Benzamides. Journal of Pharmacy and Pharmacology, 29(1), 147-152. [Link]

  • Sugimoto, H., et al. (1992). Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds. Journal of Medicinal Chemistry, 35(23), 4542-4548. [Link]

  • Abel, R. (2023). Advancements in Computational Small Molecule Binding Affinity Prediction Methods. Academic Commons, Columbia University. [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Desbenzyl IBP

In drug development and complex chemical synthesis, handling reactive intermediates demands more than passive safety compliance—it requires a mechanistic understanding of the chemical's physical properties and toxicologi...

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Author: BenchChem Technical Support Team. Date: March 2026

In drug development and complex chemical synthesis, handling reactive intermediates demands more than passive safety compliance—it requires a mechanistic understanding of the chemical's physical properties and toxicological profile.

Desbenzyl IBP (CAS 4486-44-6), chemically synonymous with O,O-diisopropyl thiophosphate, is a highly reactive organophosphorus intermediate. Because of its structural classification, its primary hazard is the irreversible phosphorylation of the serine hydroxyl group within the active site of acetylcholinesterase (AChE)[1]. To build a fail-safe operational environment, every piece of Personal Protective Equipment (PPE) and every procedural step must be selected based on this specific chemical causality.

Mechanistic Basis for Hazard Mitigation

Organophosphates like Desbenzyl IBP are highly lipophilic and possess significant vapor pressures at ambient laboratory temperatures. This dual-threat profile means the compound readily permeates standard porous barriers (like latex) and can bypass hepatic first-pass metabolism if inhaled, delivering the AChE inhibitor directly to the systemic circulation.

The diagram below illustrates the toxicological pathway that our PPE and engineering controls are specifically designed to interrupt.

ToxicityPathway N1 Desbenzyl IBP Exposure (O,O-diisopropyl thiophosphate) N2 Acetylcholinesterase (AChE) Phosphorylation N1->N2 Covalent Binding N3 Synaptic Acetylcholine Accumulation N2->N3 Enzyme Inactivation N4 Cholinergic Overstimulation (Muscarinic & Nicotinic) N3->N4 Continuous Receptor Activation N5 Systemic Toxicity (SLUDGE Syndrome) N4->N5 Clinical Manifestation

Mechanistic pathway of Desbenzyl IBP-induced acetylcholinesterase inhibition.

Quantitative PPE Selection Matrix

Selecting PPE is an exercise in materials science. Because Desbenzyl IBP is a non-polar, lipophilic liquid, standard laboratory gloves offer a false sense of security. We mandate a dual-layer polymer approach.

PPE ComponentMaterial / SpecificationBreakthrough TimeDegradation RatingMechanistic Rationale
Primary Gloves Butyl Rubber (0.3 mm)> 480 minExcellentHigh density of polymer cross-linking prevents permeation of lipophilic thiophosphates.
Secondary Gloves Nitrile (0.1 mm)~ 60 minGoodProvides tactile sensitivity; acts as a sacrificial layer against incidental splashes.
Respirator NIOSH P100 / OV CartridgeN/AN/AOrganic Vapor (OV) activated carbon traps volatile thiophosphate esters via adsorption.
Eye Protection Indirect-vented GogglesN/AN/APrevents vapor intrusion into the ocular mucosa, a rapid route for systemic absorption.
Body Coverage Tyvek® Polyethylene Suit> 240 minExcellentPrevents aerosolized droplets from saturating standard woven cotton lab coats.

Self-Validating Operational Protocol

To ensure absolute safety, the handling of Desbenzyl IBP must follow a self-validating workflow. This means every critical step includes an immediate verification check before the operator is allowed to proceed.

Phase 1: Pre-Operational Setup & Donning
  • Engineering Control Verification: Turn on the chemical fume hood.

    • Validation Step: Use a digital anemometer to confirm the face velocity is 0.5 m/s (100 fpm). Do not proceed if the alarm sounds or flow is inadequate.

  • Glove Integrity Check: Don the 0.3 mm butyl rubber primary gloves.

    • Validation Step: Perform the "inflation test" by trapping air in the glove and rolling the cuff to pressurize it. Submerge in water to check for pinhole leaks.

  • Respirator Sealing: Don the half-mask or full-face P100/OV respirator.

    • Validation Step: Perform a negative pressure seal check by covering the cartridges and inhaling. The mask must collapse slightly against the face with no air leaking through the edges.

Phase 2: Active Handling
  • Aerosol Minimization: Transfer Desbenzyl IBP using positive displacement pipettes rather than air-displacement pipettes.

    • Causality: Positive displacement prevents the volatile thiophosphate vapors from expanding in the pipette tip, which otherwise causes dripping and secondary aerosolization.

  • Spatial Containment: Conduct all transfers at least 6 inches inside the fume hood sash. Keep the sash pulled down to the lowest operable height to maximize the physical barrier between the operator's breathing zone and the chemical.

Chemical Decontamination and Disposal Plan

In the event of a spill, physical wiping is insufficient. Organophosphates must be chemically neutralized via base-catalyzed hydrolysis. The hydroxide ions attack the electrophilic phosphorus atom, cleaving the ester bond and permanently neutralizing the toxicophore.

Step-by-Step Decontamination Workflow
  • Containment: Surround the spill with inert absorbent material (e.g., vermiculite or sand). Do not use combustible absorbents like sawdust.

  • Chemical Hydrolysis: Flood the contaminated area with a 5% Sodium Hydroxide (NaOH) solution or 10% Sodium Hypochlorite (bleach).

  • Incubation: Allow the solution to sit for a minimum of 30 minutes.

    • Causality: Hydrolysis of the thiophosphate ester bond is a time-dependent kinetic reaction. Rushing this step leaves active compound behind.

  • Validation: Swab the treated area with pH paper.

    • Validation Step: A sustained highly alkaline pH (>10) confirms the continuous presence of the neutralizing agent, proving the reaction has run to completion.

  • Collection: Wipe up the neutralized liquid with damp absorbent pads and place them in a clearly labeled, sealable hazardous waste container designated specifically for "Neutralized Organophosphates."

DeconWorkflow S1 Identify Spill/Contamination (Desbenzyl IBP) S2 Apply 5% NaOH or Bleach (Hydrolysis Agent) S1->S2 Contain & Treat S3 Incubate for 30 Minutes (Cleave Ester Bond) S2->S3 Base Catalysis S4 pH Validation Swab (Confirm Alkalinity) S3->S4 Self-Validation S5 Collect as Hazardous Waste (Neutralized) S4->S5 Safe Disposal

Self-validating chemical decontamination workflow for Desbenzyl IBP spills.

References

  • Phosphorothioic acid, O,O-bis(1-methylethyl) ester, ammonium salt - PubChem Source: National Institutes of Health (NIH) URL:[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Min. plausibility 0.01
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Feasible Synthetic Routes

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